Everolimus

Catalog No.
S567814
CAS No.
159351-69-6
M.F
C53H83NO14
M. Wt
958.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Everolimus

CAS Number

159351-69-6

Product Name

Everolimus

IUPAC Name

(1R)-1,18-dihydroxy-12-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C53H83NO14

Molecular Weight

958.2 g/mol

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32?,34?,35?,36?,38?,39?,40?,41?,43?,44?,45?,46?,48?,49?,53-/m1/s1

InChI Key

HKVAMNSJSFKALM-VUDSBINYSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC

solubility

Soluble in DMSO, not in water

Synonyms

001, RAD, 40-O-(2-hydroxyethyl)-rapamycin, Afinitor, Certican, everolimus, RAD 001, RAD, SDZ, RAD001, SDZ RAD, SDZ-RAD

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC

Comprehensive Technical Guide: Everolimus and its Mechanism of mTOR Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

The discovery of the mammalian target of rapamycin (mTOR) signaling pathway revolutionized understanding of cellular growth, proliferation, and metabolism regulation. mTOR, a serine/threonine-specific protein kinase, belongs to the phosphatidylinositol-3 kinase (PI3K) related kinases (PIKKs) family and functions as a central regulator for cell proliferation, growth, and survival [1] [2]. The mTOR inhibitor everolimus represents one of several rapamycin analogs (rapalogs) developed to target this pathway with improved pharmacokinetic properties. Originally discovered as natural products with antifungal properties, rapamycin and its derivatives subsequently demonstrated potent immunosuppressive and anticancer activities, leading to their development as therapeutic agents for diverse conditions including organ transplantation, cancer, and coronary restenosis [2].

This compound (RAD001) is a synthetic, orally bioavailable analog of rapamycin specifically engineered with modified physicochemical properties to enhance absorption and metabolic stability [3]. As an mTOR inhibitor, this compound has received regulatory approval for use in renal cell carcinoma, breast cancer, neuroendocrine tumors, and as an immunosuppressant in organ transplantation, establishing it as a versatile therapeutic agent targeting fundamental cellular processes [1] [4] [2].

Molecular Structure and Physicochemical Properties

This compound is chemically characterized as the 40-O-(2-hydroxyethyl) derivative of sirolimus (rapamycin). This strategic structural modification at the C(40) position significantly alters its physicochemical properties and sterically modulates protein interactions [3].

  • Enhanced Pharmaceutical Properties: The additional hydroxyethyl group improves oral bioavailability and metabolic stability compared to the parent compound sirolimus [3].
  • Steric Influences on Binding: The C(40) modification creates steric hindrance that affects binding angles and affinities to target proteins, including FK-binding proteins and the mTOR pathway components [3].
  • Differential Transport and Metabolism: Unlike sirolimus, this compound demonstrates different substrate patterns for efflux transporters and exhibits reduced susceptibility to certain metabolic degradation pathways, particularly 39-O-demethylation [3].

Mechanism of Action: mTOR Pathway Inhibition

mTOR Complexes and Cellular Signaling

mTOR functions through two distinct multi-protein complexes that regulate complementary cellular processes:

  • mTOR Complex 1 (mTORC1): Composed of mTOR, raptor, mLST8, PRAS40, and DEPTOR, this complex is rapamycin-sensitive and primarily regulates cell growth, proliferation, protein synthesis, and autophagy in response to nutrients, growth factors, and cellular energy status [2].
  • mTOR Complex 2 (mTORC2): Composed of mTOR, rictor, mLST8, mSin1, protor, and DEPTOR, this complex is generally considered rapamycin-insensitive and regulates cytoskeletal organization, cell survival, and metabolism through phosphorylation of AGC kinase family members including AKT, PKCα, and SGK1 [2].

The following diagram illustrates the mTOR signaling pathway and this compound mechanism:

mTOR_pathway Growth_factors Growth_factors PI3K PI3K Growth_factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1_4EBP1 S6K1_4EBP1 mTORC1->S6K1_4EBP1 mTORC2->AKT feedback Cell_growth Cell_growth S6K1_4EBP1->Cell_growth FKBP12 FKBP12 FKBP12->mTORC1 inhibits FKBP12->mTORC2 inhibits (this compound specific) This compound This compound This compound->FKBP12

The mTOR signaling pathway and this compound inhibition mechanism.

Molecular Mechanism of this compound Action

This compound exerts its effects through a multi-stage mechanism:

  • Complex Formation with FKBP12: this compound first binds intracellularly with the FK506-binding protein 12 (FKBP12), forming a gain-of-function complex [3]. Although this compound binding to FKBP12 is approximately 3-fold weaker than sirolimus, this interaction remains crucial for subsequent mTOR inhibition [3].
  • mTORC1 Inhibition: The this compound-FKBP12 complex binds directly to the FRB domain of mTOR within mTORC1, allosterically inhibiting kinase activity and preventing phosphorylation of downstream substrates including S6K1 and 4EBP1 [3] [2].
  • Differential Effects on mTORC2: Unlike sirolimus, this compound demonstrates a much higher potency in inhibiting mTORC2 at clinically relevant concentrations by promoting dissociation of Rictor and Sin1 from the complex, thereby inhibiting AKT phosphorylation and downstream signaling [3].
Key Functional Consequences

The inhibition of mTOR signaling by this compound produces several critical cellular outcomes:

  • Cell Cycle Arrest: this compound induces G1 phase arrest by suppressing cyclin-dependent kinase activation and retinoblastoma protein phosphorylation [4].
  • Angiogenesis Inhibition: By reducing hypoxia-inducible factor 1α (HIF-1α) accumulation and subsequent vascular endothelial growth factor (VEGF) expression, this compound impairs tumor angiogenesis [4].
  • Protein Synthesis Suppression: Through inhibition of S6K1 and 4EBP1 phosphorylation, this compound disrupts cap-dependent translation initiation and ribosome biogenesis [2].
  • Metabolic Reprogramming: this compound stimulates mitochondrial oxidation, contrasting with sirolimus which inhibits this process, highlighting important toxicodynamic differences between these related compounds [3].
  • Enhanced Apoptotic Sensitivity: this compound can sensitize tumor cells to DNA damage-induced apoptosis through inhibition of p21 translation [4].

Quantitative Pharmacological Properties

Pharmacokinetic Profile

This compound demonstrates distinct pharmacokinetic properties that influence its clinical application:

Table 1: Comparative Pharmacokinetic Properties of this compound and Sirolimus

Parameter This compound Sirolimus
Time to peak concentration (tmax) 1–2 hours ~2 hours
Time to steady state ~4 days ~6 days
Systemic bioavailability 16% (rats)* 10-15% (humans)
Elimination half-life 28 ± 7 hours 62 ± 16 hours
Metabolism Hepatic (CYP3A4), hydroxylation at multiple sites Hepatic (CYP3A4), predominant 39-O-demethylation
Excretion (feces) ~80% ~91%
Excretion (urine) ~5% ~2%
Dosing frequency Twice daily Once daily
Loading dose Not recommended Recommended

*Absolute bioavailability in humans has not been determined due to lack of IV formulation [3].

Pharmacodynamic Differences from Sirolimus

Despite structural similarities, this compound exhibits several distinct pharmacodynamic properties:

Table 2: Pharmacodynamic Comparison of this compound and Sirolimus

Characteristic This compound Sirolimus
FKBP12 binding affinity ~3-fold weaker Stronger binding
mTORC1 inhibition Potent Potent
mTORC2 inhibition Significant at clinical concentrations Limited
Effect on neuronal metabolism Antagonizes CNI negative effects Enhances CNI negative effects
Mitochondrial oxidation Stimulates Inhibits
Vascular inflammation Greater reduction Less reduction
Major metabolic reactions Hydroxylation at C(11), C(12), C(14), C(46), C(25), C(24) 39-O-demethylation

Experimental Methodologies for mTOR Inhibition Studies

Molecular Docking and Virtual Screening

Computational approaches provide powerful tools for studying this compound-mTOR interactions:

  • Protein Structure Preparation: The mTOR target protein structure (PDB ID: 4JSX) is prepared by removing water molecules and ions, followed by protonation, addition of missing atoms, and energy minimization using force fields such as OPLS3e [5].
  • Ligand Preparation: this compound structure is imported and prepared at physiological pH (7.4 ± 1.0) using tools like LigPrep, with conformational sampling performed using distance geometry methods appropriate for macrocyclic molecules [5].
  • Virtual Screening Workflow: Implementation of hierarchical screening using HTVS (high-throughput virtual screening), SP (standard precision), and XP (extra precision) docking protocols to identify compounds with favorable binding modes [5].
  • Binding Affinity Assessment: Calculation of binding free energies using MM-GBSA (Molecular Mechanics Generalized Born Surface Area) approaches to quantify interaction strengths [5].

The following diagram illustrates the virtual screening workflow:

screening_workflow Compound_library Compound_library HTVS HTVS Compound_library->HTVS 902,998 compounds SP_docking SP_docking HTVS->SP_docking 10% (88,000 compounds) XP_docking XP_docking SP_docking->XP_docking 10% (8,800 compounds) Binding_analysis Binding_analysis XP_docking->Binding_analysis 762 compounds Hit_compounds Hit_compounds Binding_analysis->Hit_compounds 50 compounds

Computational workflow for virtual screening of mTOR inhibitors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the stability and dynamics of this compound-mTOR complexes:

  • System Setup: The this compound-mTOR complex is solvated in explicit water models (TIP3P) with addition of ions to neutralize system charge and simulate physiological conditions [5].
  • Simulation Protocol: Implementation of multi-step equilibration including energy minimization, gradual heating to 300K, and equilibration under NPT ensemble before production simulations [5].
  • Trajectory Analysis: Calculation of key parameters including:
    • RMSD (Root Mean Square Deviation): Assesses structural stability over time
    • RMSF (Root Mean Square Fluctuation): Identifies regions of flexibility
    • Rg (Radius of Gyration): Measures structural compactness
    • SASA (Solvent Accessible Surface Area): Evaluates surface accessibility [5]
  • Binding Free Energy Calculations: Utilization of MM-PBSA/GBSA (Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area) methods to compute interaction energies from simulation trajectories [5] [6].
In Vitro Validation Assays

Cell-based assays provide functional validation of mTOR inhibition:

  • mTOR Pathway Activity Assessment: Western blot analysis of phosphorylation status of downstream effectors including S6K1 (Thr389), 4EBP1 (Thr37/46), and AKT (Ser473) following this compound treatment [1].
  • Cellular Proliferation Assays: Measurement of anti-proliferative effects using assays such as MTT or CellTiter-Glo in cancer cell lines, with typical this compound IC50 values in the low nanomolar range [4].
  • Cell Cycle Analysis: Flow cytometric assessment of DNA content to determine cell cycle distribution following this compound exposure, typically demonstrating G1-phase arrest [4].
  • Angiogenesis Assays: In vitro tube formation assays using human umbilical vein endothelial cells (HUVECs) to evaluate anti-angiogenic effects [4].

Research Applications and Clinical Implications

Oncological Applications

This compound has demonstrated significant efficacy in several cancer types:

  • Renal Cell Carcinoma: this compound inhibits HIF-1α accumulation, reducing expression of pro-angiogenic factors including VEGF, PDGF-β, and TGF-α, whose production is dysregulated due to VHL tumor suppressor loss [4].
  • Breast Cancer: this compound in combination with exemestane improves outcomes in hormone receptor-positive, HER2-negative advanced breast cancer following aromatase inhibitor failure [1].
  • Neuroendocrine Tumors: this compound demonstrates antiproliferative effects in pancreatic and gastrointestinal neuroendocrine tumors by disrupting mTOR-mediated growth and metabolic signaling [1].
Emerging Research Applications

Recent investigations have identified novel potential applications for this compound:

  • Antifungal Therapy: this compound demonstrates promising in vitro activity against Sporothrix brasiliensis (MIC: 0.5 µg/mL), suggesting potential repurposing for sporotrichosis treatment [7].
  • Neurodegenerative Disorders: Preclinical evidence suggests potential benefits in conditions including Alzheimer's disease through modulation of neuronal metabolism and protein aggregation [1].
  • Lysosomal Storage Disorders: Computational studies indicate potential applications in lysosomal disorders through interaction with lysosomal membrane proteins [6].

Conclusion and Future Perspectives

References

Comprehensive Technical Analysis of Everolimus-FKBP-12 Binding and Immunophilin Complex Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Overview

Everolimus (RAD001) represents a clinically significant mTOR inhibitor belonging to the rapalog class of targeted therapeutic agents. As a semi-synthetic derivative of sirolimus (rapamycin), this compound has gained substantial importance in oncology, transplantation medicine, and cardiology due to its potent immunosuppressive and antiproliferative properties. The compound features a stable 2-hydroxyethyl chain substitution at position C-40, which significantly enhances its bioavailability and tissue penetration compared to earlier rapalogs [1] [2]. The core mechanism of this compound centers on its unique interaction with the intracellular immunophilin FKBP-12, forming a complex that potently inhibits mTOR signaling—a central regulator of cell growth, proliferation, and survival.

The mTOR kinase exists in two distinct multiprotein complexes (mTORC1 and mTORC2) that integrate inputs from nutrient availability, growth factors, and cellular energy status to coordinate anabolic processes. mTORC1, which this compound preferentially inhibits, regulates key cellular functions including protein synthesis, lipid biogenesis, and autophagy through phosphorylation of downstream effectors such as S6K1 and 4E-BP1 [2] [3]. Dysregulation of the mTOR pathway occurs frequently in human malignancies, making it an attractive therapeutic target. The discovery that this compound binds FKBP-12 to form an inhibitory complex that specifically targets mTOR has opened new avenues for targeted cancer therapy and immunosuppression, with current FDA approvals encompassing renal cell carcinoma, HR+HER2- breast cancer, pancreatic neuroendocrine tumors, and transplant rejection prophylaxis [4] [2].

Molecular Mechanism of FKBP-12 Binding and mTOR Inhibition

Structural Basis of this compound-FKBP-12 Interaction

The molecular interaction between this compound and FKBP-12 represents a critical initial step in the mechanism of action. FKBP-12 (FK506-binding protein 12) is a cytoplasmic immunophilin with peptidyl-prolyl isomerase activity that functions as a regulatory protein for several intracellular processes. This compound binds with high affinity to FKBP-12 through formation of a composite surface that subsequently interacts with the FRB domain of mTOR. Structural analyses reveal that this interaction creates a steric blockade that prevents mTOR from phosphorylating its downstream substrates, effectively halting cell cycle progression from G1 to S phase [1] [2] [5].

The this compound-FKBP-12 complex exhibits exceptional specificity for mTOR, with an binding affinity in the low nanomolar range (IC~50~ of 1.6-2.4 nM in cell-free assays) [6]. This interaction does not affect the phosphatase activity of calcineurin, distinguishing this compound from tacrolimus and cyclosporine which operate through different immunophilin interactions [5]. The formation of this ternary complex disrupts the normal assembly and function of mTORC1, particularly impacting its ability to phosphorylate key substrates including S6K1 and 4E-BP1, which are essential for ribosomal biogenesis and cap-dependent translation initiation [3].

Downstream Consequences of mTOR Inhibition

The inhibition of mTORC1 by the this compound-FKBP-12 complex initiates a cascade of molecular events that collectively suppress cell growth and proliferation:

  • Translation inhibition: Reduction in S6K1 phosphorylation diminishes ribosomal S6 protein phosphorylation, impairing translation of 5' oligopyrimidine tract mRNAs encoding components of the translational machinery [3]

  • Cell cycle arrest: Dephosphorylation of 4E-BP1 prevents release of eIF4E, inhibiting cap-dependent translation of growth-promoting mRNAs including cyclins D1 and D3, c-myc, and other G1-S phase transition regulators [3]

  • Metabolic reprogramming: mTORC1 inhibition alters cellular metabolism through modulation of HIF-1α and SREBP, reducing glycolytic flux and lipid synthesis in tumor cells [7] [8]

  • Autophagy induction: Release of the inhibitory effect of mTORC1 on ULK1 complex promotes autophagy, contributing to the compound's cytotoxic effects [2]

Table 1: Quantitative Binding Affinities of this compound and Related Compounds

Compound Target Binding Affinity (IC~50~) Cellular Activity
This compound FKBP-12 1.6-2.4 nM [6] mTORC1 inhibition at nanomolar concentrations
Ridaforolimus FKBP-12 0.2 nM (HT-1080 cells) [6] Similar mTOR inhibition profile to rapamycin
Sirolimus FKBP-12 Low nanomolar range [5] Prototype mTOR inhibitor
Zotarolimus FKBP-12 2.8 nM [6] Primarily used in drug-eluting stents

G This compound This compound Complex Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4 4 mTORC1->4 S6 S6 p70S6K->S6 Phosphorylates EBP1 Phosphorylates eIF4E eIF4E EBP1->eIF4E Releases When Phosphorylated Translation Translation eIF4E->Translation Initiates CellCycle CellCycle Translation->CellCycle Promotes G1-S Progression

Visualization 1: Molecular mechanism of this compound-FKBP-12 complex formation and downstream mTORC1 inhibition. The this compound-FKBP-12 complex binds to mTORC1, preventing phosphorylation of downstream targets S6K1 and 4E-BP1, ultimately inhibiting translation and cell cycle progression.

Quantitative Data and Binding Parameters

Biochemical Characterization of this compound-FKBP-12-mTOR Interaction

Comprehensive biochemical analyses have quantified the binding parameters and functional consequences of this compound-FKBP-12 complex formation. The affinity of this compound for FKBP-12 places it among the most potent rapalogs, with slight modifications to the rapamycin structure optimizing its pharmaceutical properties while maintaining high target affinity [2] [6]. The table below summarizes key quantitative parameters associated with this compound binding and functional activity:

Table 2: Experimentally Determined Functional Parameters of this compound

Parameter Value Experimental Context Reference
FKBP-12 binding IC~50~ 1.6-2.4 nM Cell-free assay [6]
Cellular growth inhibition IC~50~ 0.5 μM This compound-sensitive cancer cell lines [9]
Met kinase inhibition IC~50~ >10 μM In vitro kinase assay [9]
Tumor volume reduction >50% Xenograft models with combination therapy [7]
6-month PFS rate 45% Refractory osteosarcoma with sorafenib combination [7]
Median PFS improvement 4.1 to 10.6 months BOLERO-2 trial (exemestane ± this compound) [4]

The functional consequences of this compound-FKBP-12 complex formation extend beyond direct mTOR inhibition. Research has revealed that this complex disrupts the interaction between FKBP-12 and Met receptor tyrosine kinase, identifying an additional mechanism contributing to this compound efficacy [9]. This disruption reduces Met phosphorylation independently of mTOR inhibition, demonstrating the multifaceted nature of this compound activity. Importantly, this compound does not directly inhibit Met kinase activity (IC~50~ >10 μM), but rather modulates Met signaling through protein-protein interaction interference [9].

Experimental Assessment Methodologies

Biochemical and Cellular Assays for Evaluating this compound-FKBP-12 Interactions

Robust experimental methodologies have been developed to characterize this compound-FKBP-12 binding and its functional consequences:

  • Immunoprecipitation and Western Blotting: Co-immunoprecipitation of Met and FKBP-12 from this compound-treated and untreated cell lysates demonstrates that this compound treatment reduces FKBP-12 association with Met. Subsequent Western blotting with anti-FKBP-12 antibody quantifies this interaction, with statistical significance typically evaluated by Student's t-test [9]

  • Immunofluorescence Analysis: Visualization of intracellular localization and co-localization of Met and FKBP-12 in this compound-sensitive cells (e.g., 786-O renal carcinoma cells). This technique reveals partial co-localization in juxtamembrane regions under basal conditions that diminishes with this compound treatment [9]

  • In Vitro Kinase Assays: Assessment of direct kinase inhibition using purified Met tyrosine kinase domains (both wild-type and mutant variants). This compound shows no direct inhibition of Met kinase activity (IC~50~ >10 μM), while specific Met inhibitors like PHA665752 demonstrate potent inhibition (IC~50~ values ranging from 0.0185 to 7.92 μM depending on Met variant) [9]

  • Cell Proliferation/Survival Assays: Evaluation of this compound sensitivity across various cancer cell lines (renal, breast, lung). Sensitive cell lines typically show IC~50~ values ≤0.5 μM with statistically significant reduction in cell density (P<0.0001) [9] [3]

Computational and Molecular Dynamics Approaches

Advanced computational methods provide structural insights into the this compound-FKBP-12-mTOR interaction:

  • Molecular Docking Analysis: Prediction of FKBP-12 interaction with Met kinase domain N-lobe based on structural homology with TGFβI and Alk2 kinases, which share phylogenetic proximity with Met [9]

  • Molecular Dynamics Simulation: Assessment of stability and specific interactions within the FKBP-12/Met complex, confirming stable binding interfaces that are disrupted by this compound [9]

  • siRNA Silencing Experiments: Functional validation using siRNA targeting mTOR complex components (mTOR, Raptor, Rictor) confirms that this compound-mediated Met phosphorylation inhibition occurs independently of mTOR blockade [9]

G Experimental Experimental Biochemical Biochemical Experimental->Biochemical Cellular Cellular Experimental->Cellular Computational Computational Experimental->Computational IP IP Biochemical->IP WB WB Biochemical->WB KinaseAssay KinaseAssay Biochemical->KinaseAssay IF IF Cellular->IF Proliferation Proliferation Cellular->Proliferation siRNA siRNA Cellular->siRNA Docking Docking Computational->Docking MD MD Computational->MD IP->WB Follow-up

Visualization 2: Experimental workflow for assessing this compound-FKBP-12 interactions. Methodologies span biochemical, cellular, and computational approaches to comprehensively characterize binding parameters and functional consequences.

Therapeutic Implications and Clinical Applications

Anticancer Mechanisms and Efficacy Data

The targeted inhibition achieved through this compound-FKBP-12 complex formation translates to significant clinical efficacy across multiple cancer types:

  • HR+HER2- Metastatic Breast Cancer: The BOLERO-2 trial demonstrated that this compound combined with exemestane significantly improved progression-free survival compared to exemestane alone (median PFS 10.6 vs. 4.1 months; HR 0.43, P<0.0001) in patients who had progressed on prior endocrine therapy [4]. This combination represents a cornerstone treatment in this setting.

  • Renal Cell Carcinoma: this compound extends progression-free survival in VEGF-refractory disease (4.9 vs. 1.9 months with placebo; P<0.001), leading to its approval as a standard second-line option [10].

  • Malignant Bone Tumors: Preclinical data indicates this compound synergizes with multiple agents (sorafenib, zoledronic acid, doxorubicin) achieving >50% tumor volume reduction and metastasis suppression in xenograft models [7].

The antitumor effects of this compound extend beyond direct cytostatic activity to include modulation of the tumor microenvironment. This compound demonstrates anti-angiogenic properties through reduction of VEGF production and exhibits bone-protective effects by inducing osteoclast apoptosis (62% increase, p<0.01) and improving bone microarchitecture in preclinical models [7].

Immunosuppressive Mechanisms and Applications

The immunosuppressive properties of this compound, derived from its FKBP-12 binding and mTOR inhibition, have been leveraged in transplantation medicine:

  • T-cell Proliferation Inhibition: The this compound-FKBP-12 complex suppresses cytokine-driven T-cell proliferation by blocking IL-2-mediated signal transduction, preventing cell cycle progression from G1 to S phase without affecting calcineurin activity [5]

  • Regulatory T-cell Modulation: mTOR inhibition promotes expansion of immunosuppressive regulatory T cells (Tregs), which can be counteracted by combination with metronomic cyclophosphamide to enhance antitumor immunity [10]

  • Dendritic Cell Effects: this compound treatment enhances expression of inhibitory immune checkpoint molecules (CTLA-4, PD-L1, BTLA, VISTA, LAG-3) on monocyte-derived dendritic cells, promoting a tolerogenic phenotype that may benefit autoimmune disorder treatment [1]

Resistance Mechanisms and Combinatorial Strategies

Molecular Pathways of Resistance

Clinical efficacy of this compound is often limited by the development of resistance through multiple molecular mechanisms:

  • Met Activation: Aberrant Met activation sustains this compound resistance, with pharmacological Met inhibition or RNA silencing restoring sensitivity (P<0.01) in resistant models [9]

  • AKT/MAPK Pathway Reactivation: Compensatory activation of AKT and MAPK signaling pathways occurs through mTORC2-mediated or RTK-driven mechanisms, bypassing mTORC1 inhibition [8] [3]

  • Metabolic Reprogramming: Resistant cells demonstrate increased dependency on mitochondrial oxidative phosphorylation, creating a therapeutic vulnerability that can be targeted with mitochondrial inhibitors [8]

  • FKBP-12 Expression Alterations: Reduced FKBP-12 expression or mutations can diminish this compound efficacy by impairing formation of the inhibitory complex [2]

Novel Therapeutic Combinations

Innovative combination strategies have been developed to overcome resistance and enhance this compound efficacy:

  • Dual mTORC1/mTORC2 Inhibition: Agents like OSI-027 or RapaLink-1 (which combines rapamycin with an mTOR kinase inhibitor) provide more comprehensive mTOR pathway suppression [7] [2]

  • Met-Targeted Combinations: Co-treatment with Met inhibitors (PHA665752) in this compound-resistant xenograft models significantly reduces tumor growth and improves survival (combination vs control P=0.0005) [9]

  • Mitrial Metabolism Targeting: ONC201/TIC10, which inhibits oxidative phosphorylation and activates mitochondrial protease ClpP, demonstrates synergistic activity with this compound in resistant ER+ breast cancer models [8]

  • Immunotherapy Combinations: Metronomic cyclophosphamide counteracts this compound-induced Treg expansion, potentially enhancing antitumor immunity in renal cell carcinoma [10]

Table 3: Experimental Combinations to Overcome this compound Resistance

Combination Agent Mechanism Experimental Context Outcome
PHA665752 Met inhibitor This compound-resistant xenografts Significant survival advantage (P=0.0005) [9]
ONC201/TIC10 Mitochondrial metabolism inhibitor ER+ breast cancer resistant cells Synergistic growth inhibition in 2D/3D models [8]
Metronomic cyclophosphamide Treg depletion Metastatic RCC clinical trial Aims to increase PFS at 4 months from 50% to 70% [10]
Sorafenib Multi-kinase inhibitor Refractory osteosarcoma 45% 6-month PFS rate in phase II trials [7]

Conclusion and Future Directions

The precise molecular interaction between this compound and FKBP-12 represents a paradigm for targeted therapy, demonstrating how small molecule-immunophilin complexes can achieve selective pathway inhibition with substantial clinical impact. Ongoing research continues to refine our understanding of this mechanism and explore new therapeutic applications. Future developments will likely focus on several key areas:

  • Novel Delivery Systems: Bone-targeted nanoparticle delivery approaches to improve intratumoral bioavailability, which currently remains low (<20% of plasma levels) in bone tumors [7]

  • Biomarker Development: Identification of predictive biomarkers for patient selection, including FKBP-12 expression levels, Met activation status, and mitochondrial function parameters [9] [8]

  • Next-Generation Inhibitors: Dual-target inhibitors such as RapaLink-1 that address resistance mechanisms through combined mTORC1 and mTORC2 inhibition [7] [2]

  • Dynamic Treatment Scheduling: Adaptive therapy approaches based on real-time monitoring of resistance development and tumor microenvironment evolution [10]

References

Experimental Evidence of Selectivity and Limitations

Author: Smolecule Technical Support Team. Date: February 2026

The distinct effects of mTORC1-selective versus dual mTORC1/2 inhibition have been demonstrated in various experimental models, particularly in studies of Adult T-cell Leukemia (ATL) and intervertebral disc disease.

Comparative Preclinical Studies in ATL

Research on ATL cell lines revealed critical functional differences between everolimus and dual mTOR inhibitors [1].

Compound Type Effect on Cell Proliferation Effect on Apoptosis Key Mechanistic Findings
This compound mTORC1 inhibitor Limited, cytostatic effect [1] Did not induce apoptosis [1] Inhibits phospho-S6K; does not inhibit phospho-Akt (Ser473) [1]
PP242 / AZD8055 Dual mTORC1/2 inhibitor Strongly inhibited [1] Induced apoptosis [1] Inhibits phospho-S6K and phospho-Akt (Ser473) [1]
AZD8055 (in vivo) Dual mTORC1/2 inhibitor More significant tumor growth inhibition vs. This compound [1] - Superior efficacy in ATL xenograft models [1]
Supporting Evidence from Non-Cancer Research

A study on human intervertebral disc cells reinforced that the protective effects of mTORC1 inhibitors like this compound depend on Akt activity and autophagy induction, a mechanism that dual mTOR inhibitors cannot replicate [2]. This demonstrates that the consequences of mTORC1 selectivity are consistent across different biological contexts.

Detailed Experimental Protocols

To investigate mTOR inhibitor selectivity in a research setting, the following key methodologies can be employed.

Assessing mTOR Pathway Inhibition via Western Blot

This protocol is fundamental for confirming the molecular selectivity of inhibitors [1] [3].

  • Cell Treatment: Seed cells (e.g., ATL or lymphoma cell lines like ED-40515(-) or Jeko-1) in 6-well plates at a density of 3-5 x 10⁵ cells/well. The next day, supplement the media with the inhibitor (e.g., 10 nM this compound) or a vehicle control (DMSO). Incubate for a specified period, typically 24 hours [1] [3].
  • Protein Extraction: Rinse cells twice with ice-cold PBS. Scrape and lyse the cells in a suitable lysis buffer (e.g., Giordano buffer: 50 mM Tris-HCl pH=7.4, 250 mM NaCl, 0.1% Triton X-100, 5 mM EDTA) supplemented with phosphatase and protease inhibitors [1].
  • Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies overnight at 4°C [1].
  • Key Antibodies for Selectivity:
    • mTORC1 Inhibition: Phospho-S6 Ribosomal Protein (Ser235/236) or Phospho-p70 S6 Kinase (Thr389) [1] [3].
    • mTORC2 Inhibition: Phospho-Akt (Ser473) [1].
    • Potential Feedback Loop: Total Akt or Phospho-Akt (Ser473) to monitor its increased phosphorylation as a sign of compensatory activation [1].
  • Expected Outcome: this compound treatment should show a strong reduction in phospho-S6 but no reduction in phospho-Akt (Ser473). Dual inhibitors like PP242 will reduce both [1].
Cell Proliferation and Viability Assays

These functional assays determine the cytostatic versus cytotoxic effects of the inhibitors [1] [3].

  • Cell Seeding: Seed cells in triplicate in 96-well plates at optimized densities (e.g., 2,000-6,000 cells/well depending on the line) [1].
  • Drug Application: The next day, supplement the medium with a range of inhibitor concentrations (e.g., 1 nM to 10 µM) or vehicle control.
  • Viability Measurement: After 5-7 days, determine the number of viable cells using a cell viability assay like CellTiter-Blue [1]. Alternatively, a tritiated thymidine (³H-TdR) incorporation assay can be used to measure proliferation directly by pulsing cells for 18 hours before harvesting [3].
  • Data Analysis: Calculate the percentage of inhibition relative to the control. The synergistic score for drug combinations can be calculated using models like the Excess over Bliss [4].
Analysis of Apoptosis and Cell Cycle

This flow cytometry-based protocol helps distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects [1].

  • Cell Treatment: Culture 0.5 x 10⁶ cells with various concentrations of the inhibitor (e.g., this compound vs. a dual inhibitor) for 48 hours [1] [3].
  • Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V/PI-double positive cells indicate late apoptosis/necrosis [3].
  • Expected Outcome: this compound typically shows minimal induction of apoptosis, while dual mTOR inhibitors show a significant increase in Annexin V-positive cells [1].

Clinical Translation and Proof of Concept

The selectivity of this compound has been translated into clinical efficacy, particularly in hematological malignancies, providing proof-of-concept for mTORC1 targeting.

Clinical Context Study Design Key Efficacy Findings Reference to Mechanism
Relapsed T-cell Lymphoma (Phase II) 16 patients, this compound 10 mg daily [5] ORR: 44%; Median PFS: 4.1 months [5] In vitro: this compound inhibited T-cell proliferation and phospho-S6 without Akt activation [5]
Relapsed Aggressive NHL (Phase II) 77 patients, this compound 10 mg daily [3] ORR: 30%; Median DR: 5.7 months [3] Ex vivo: this compound inhibited phospho-S6 and 4E-BP1 in lymphoma cell lines [3]

Future Directions and Combination Strategies

A key limitation of mTORC1-selective inhibition is the potential for Akt activation via the loss of a negative feedback loop from mTORC1 to PI3K/Akt, which may lead to drug resistance [1] [6]. This has spurred the development of two main strategies, illustrated in the diagram below.

Strategies Limitation Limitation: mTORC1 inhibition can activate Akt via feedback loop Strategy1 Strategy 1: Use Dual mTORC1/2 Inhibitors Limitation->Strategy1 Strategy2 Strategy 2: Combine this compound with Vertical Pathway Inhibition Limitation->Strategy2 Ex1 e.g., AZD8055, PP242 CC-115 (also targets DNA-PK) Strategy1->Ex1 Ex2 e.g., IGF1R Inhibitors PI3K Inhibitors Strategy2->Ex2 Outcome Complete Pathway Suppression & Potential to Overcome Resistance Ex1->Outcome Ex2->Outcome

Figure 2: Strategies to overcome feedback resistance from selective mTORC1 inhibition.

  • Next-Generation Dual mTORC1/mTORC2 Inhibitors: Compounds like AZD8055 and PP242 target the ATP-binding site of mTOR, inhibiting both complexes simultaneously. They demonstrate superior pro-apoptotic and anti-tumor activity in preclinical ATL models compared to this compound [1].
  • Vertical Pathway Inhibition Combinations: Combining this compound with inhibitors targeting upstream nodes (like IGF1R or PI3K) can prevent the compensatory Akt activation and create a synergistic effect, as identified in synthetic lethality screens for cancers like uveal melanoma [4].

References

Everolimus structure-activity relationship 40-O-(2-hydroxyethyl) sirolimus derivative

Author: Smolecule Technical Support Team. Date: February 2026

Structural Modification and Physicochemical Consequences

The core structural difference between everolimus and sirolimus is the addition of a 2-hydroxyethyl group at the C(40) oxygen position [1] [2] [3]. This alteration is summarized in the table below.

Feature Sirolimus (Rapamycin) This compound (40-O-(2-hydroxyethyl) derivative)
Chemical Modification Parent compound C(40) -O-(2-hydroxyethyl) addition [1]
Key Physicochemical Result Higher lipophilicity Increased water solubility [4] [5]
FKBP-12 Binding Affinity ~3-fold stronger binding [1] ~3-fold weaker binding [1]

This single change has several direct consequences:

  • Enhanced Polarity and Solubility: The hydroxyethyl group introduces a polar terminus, making this compound more hydrophilic than sirolimus. This facilitated the development of oral formulations [5].
  • Steric Hindrance and Altered Protein Interactions: The hydroxyethyl group sterically alters how this compound interacts with proteins. This is the primary reason for its weaker binding affinity to FKBP-12 and different interactions with drug metabolizing enzymes and transporters [1].

Pharmacodynamic and Mechanistic Implications

Despite sharing the same core mechanism of mTOR inhibition, the structural difference leads to distinct biological effects.

The following diagram illustrates the shared and distinct pathways affected by sirolimus and this compound.

mTOR_Pathway CNI Calcineurin Inhibitors (e.g., Cyclosporine) FKBP12 FKBP-12 CNI->FKBP12 mTORC1 mTORC1 Complex FKBP12->mTORC1 Inhibits SRL Sirolimus SRL->FKBP12  Binds Stronger mTORC2 mTORC2 Complex SRL->mTORC2  Weak or No Inhibition EVR This compound EVR->FKBP12  Binds Weaker EVR->mTORC2  Potently Inhibits  at Clinical Doses E Antagonism of CNI Neuro- & Nephrotoxicity EVR->E MitFx Stimulation of Mitochondrial Oxidation EVR->MitFx A Cell Cycle Arrest (in G1 phase) mTORC1->A B Inhibition of Angiogenesis & Vascular Inflammation mTORC1->B C Reduced Protein Synthesis mTORC1->C D Inhibition of AKT Phosphorylation mTORC2->D

The key differential effects are:

  • Differential mTOR Complex Inhibition: While both drugs primarily inhibit mTORC1, this compound demonstrates a much higher potency in inhibiting the mTORC2 complex at clinically relevant concentrations. This leads to more effective inhibition of AKT phosphorylation, which may contribute to better outcomes in preventing chronic allograft rejection [1].
  • Distinct Effects on Cell Metabolism: In neuronal and kidney cells, this compound antagonizes the negative effects of calcineurin inhibitors on mitochondrial metabolism. In contrast, sirolimus enhances these toxic effects. Furthermore, this compound stimulates mitochondrial oxidation, which sirolimus inhibits [1] [6].

Pharmacokinetic and Metabolic Differences

The structural modification was successful in achieving improved pharmacokinetic properties, as detailed in the following table compiled from comparative data [1].

Pharmacokinetic Parameter Sirolimus This compound
Systemic Bioavailability ~14-15% (humans) [1] Higher than sirolimus (rats: 16% vs 10%); human absolute bioavailability not determined [1]
Time to Peak Concentration (t~max~) ~2 hours [1] 1-2 hours [1]
Elimination Half-life ~62 hours [1] ~28 hours [1]
Time to Steady State ~6 days [1] ~4 days [1]
Dosing Frequency Once daily [1] Twice daily [1]
Loading Dose Recommended [1] Not recommended [1]
Major Metabolism Extensive 39-O-demethylation [1] Hydroxylation at multiple sites (C11, C12, etc.); minimal demethylation [1]
Intrinsic Clearance Higher [1] ~2.7-fold lower than sirolimus [1]

The C40 hydroxyethyl group makes this compound a poorer substrate for intestinal efflux transporters like P-glycoprotein and significantly alters its interaction with cytochrome P450 (CYP) enzymes, particularly CYP3A4 [1] [5]. This results in a different metabolite profile and a slower rate of metabolism for this compound compared to sirolimus [1].

Experimental Evidence and Research Methodologies

Key experimental findings on the SAR of this compound are derived from specific methodologies.

In Vivo Models for Toxicity and Distribution

Objective: To compare the effects of sirolimus and this compound on cyclosporine-induced toxicity and study their tissue distribution [6].

  • Protocol:
    • Animal Model: Two-week-old Wistar rats are allocated into treatment groups (e.g., control, cyclosporine alone, sirolimus alone, this compound alone, cyclosporine+sirolimus, cyclosporine+this compound) [6].
    • Dosing: Drugs are administered by oral gavage for 4-7 days. Example doses are cyclosporine (10 mg/kg/day) and mTOR inhibitors (3 mg/kg/day) [6].
    • Metabolic Analysis: After sacrifice, brain tissue extracts are analyzed using multinuclear Magnetic Resonance Spectroscopy (MRS) to quantify metabolic changes (e.g., glutamate, GABA, lactate) related to mitochondrial function [6].
    • Tissue Distribution: Drug concentrations in blood, whole brain tissue, and isolated brain mitochondria are quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) [6].
  • Key Findings: This study demonstrated that this compound, unlike sirolimus, antagonized cyclosporine-induced inhibition of mitochondrial metabolism. Pharmacokinetic data showed that co-administration with this compound decreased cyclosporine concentration in the brain, while this compound itself could distribute into mitochondria [6].
In Vitro Models for mTOR Signaling

Objective: To compare the potency of sirolimus and this compound on mTORC1 and mTORC2 signaling in human cells [1].

  • Protocol:
    • Cell Culture: Primary human aortic endothelial cells are stimulated (e.g., with HLA I) to activate the mTOR pathway [1].
    • Drug Treatment: Cells are treated with equi-effective concentrations of sirolimus and this compound, calculated based on typical clinical trough blood levels [1].
    • Pathway Analysis: The effects are analyzed via Western blotting or similar techniques to detect phosphorylation levels of key downstream targets:
      • mTORC1 activity: Phosphorylation of p70S6K and S6RP.
      • mTORC2 activity: Phosphorylation of AKT and the integrity of the mTORC2 complex (dissociation of Rictor and Sin1) [1].
  • Key Findings: At clinically relevant concentrations, this compound was significantly more effective than sirolimus at inhibiting mTORC2 activation and subsequent AKT phosphorylation [1].

Conclusion

The 40-O-(2-hydroxyethyl) modification in this compound is a critical determinant of its clinical profile. It results in:

  • Improved pharmacokinetics, including a shorter half-life and different metabolic profile.
  • Distinct pharmacodynamics, notably a greater potency against mTORC2.
  • A more favorable interaction with calcineurin inhibitors, mitigating their toxic effects on cellular metabolism.

These differences underscore the importance of subtle structural changes in drug development and justify the clinical use of this compound in settings where sirolimus may be less optimal.

References

Everolimus pharmacokinetics half-life metabolism CYP3A4

Author: Smolecule Technical Support Team. Date: February 2026

Everolimus Pharmacokinetic Parameters

Parameter Value/Range Conditions & Notes
Oral Bioavailability ~14% [1] Lower than sirolimus (20%) due to P-gp efflux [2] [1].
Time to Cmax (Tmax) 1 - 2 hours [2] [1] Rapid absorption post oral dose.
Apparent Volume of Distribution (Vd) 342 ± 107 L (Range: 128-589 L) [1] Extensive tissue distribution.
Elimination Half-Life (t₁/₂) 18 - 35 hours [1] Allows for once-daily dosing.
Primary Metabolic Enzymes CYP3A4, CYP3A5, CYP2C8 [2] CYP3A4 is the major isoform.
Transport Protein P-glycoprotein (P-gp) [2] [3] Impacts absorption and distribution.
Route of Excretion <10% excreted unchanged in urine [1] Primarily metabolized; fecal excretion of metabolites.
Time to Steady-State ~7 days [2] With continuous once-daily dosing.
Therapeutic Trough Range (Transplant) 3 - 8 ng/mL [4] Varies by organ type, concomitant immunosuppression, and institutional protocol.
Effect of High-Fat Meal Significantly reduces Cmax and AUC [1] Should be taken consistently with or without food.

Metabolism and Drug-Drug Interactions

This compound is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, with contributions from CYP3A5 and CYP2C8 [2]. It is also a substrate for the P-glycoprotein (P-gp) efflux pump in the intestine [2] [3]. This dual role makes it highly susceptible to pharmacokinetic drug-drug interactions.

  • Inhibitors of CYP3A4/P-gp: Concomitant use with strong inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) significantly increases this compound exposure [3] [1]. For example, ketoconazole can nearly quadruple the Cmax of this compound [1]. Avoidance or dose reduction with close therapeutic drug monitoring (TDM) is critical.
  • Inducers of CYP3A4/P-gp: Substances that induce these proteins, such as rifampin, phenobarbital, carbamazepine, and St. John's wort, can dramatically reduce this compound bioavailability [3] [5]. A documented case showed an undetectable this compound level in a patient taking phenobarbital, necessitating a switch in therapy [5].
  • Impact on Other CYP3A4 Substrates: this compound itself can act as a weak competitive inhibitor of CYP3A4. A clinical study showed that co-administration increased the AUC of oral midazolam (a sensitive CYP3A4 substrate) by 30%, suggesting this compound affects presystemic clearance (bioavailability) but not systemic clearance of co-administered CYP3A4 substrates [6].

The following diagram illustrates the key metabolic pathway and major sources of drug interactions for this compound.

everolimus_metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Metabolism Pgp Pgp This compound->Pgp  Intestinal Efflux InactiveMetabolites InactiveMetabolites CYP3A4->InactiveMetabolites Inhibitors Inhibitors Inhibitors->CYP3A4  Decreases Clearance Inhibitors->Pgp  Inhibits Efflux Inducers Inducers Inducers->CYP3A4  Increases Clearance Inducers->Pgp  Induces Efflux

This compound is metabolized by CYP3A4 and effluxed by P-gp. Inhibitors and inducers of these proteins significantly alter its plasma levels.

Clinical Pharmacokinetics and TDM

The pharmacokinetic profile of this compound necessitates therapeutic drug monitoring (TDM) in clinical practice, especially in transplantation.

  • Narrow Therapeutic Index: this compound has a narrow window between efficacy and toxicity [2].
  • High Variability: Significant inter-individual variability in pharmacokinetics exists due to differences in CYP3A4/5 and P-gp activity [2].
  • Exposure-Response Relationship: Meta-analyses in oncology have established a positive relationship between this compound exposure (Cmin) and efficacy (probability of tumor size reduction, progression-free survival), as well as the risk of adverse events like pneumonitis, stomatitis, and metabolic events [7].
  • Trough Concentration Monitoring: Steady-state trough concentration (Cmin) shows an excellent correlation with the total drug exposure (AUC), making it a simple and reliable metric for TDM [2] [4]. For solid organ transplant recipients, the recommended therapeutic range is typically 3-8 ng/mL, though this varies based on the transplanted organ, time post-transplant, and concomitant immunosuppression [4].

Experimental Protocols for Key Studies

Protocol: Evaluating the Effect of this compound on Midazolam Pharmacokinetics

This clinical study design demonstrates how to assess the impact of this compound on the metabolism of another CYP3A4 substrate [6].

  • Objective: To examine the influence of steady-state this compound on the single-dose pharmacokinetics of oral midazolam in healthy subjects.
  • Subjects: 25 healthy male volunteers.
  • Design: Open-label, two-period, fixed-sequence study.
  • Dosing:
    • Period 1: A single oral dose of midazolam 4 mg administered alone.
    • Period 2: Continuous once-daily oral doses of This compound 10 mg for 5 days, with a single 4 mg dose of midazolam co-administered on Day 5.
  • Bioanalytical Method: Plasma concentrations of midazolam and its primary metabolite, 1-hydroxymidazolam, were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Pharmacokinetic Analysis: Non-compartmental analysis to determine key parameters for midazolam and its metabolite, including AUC, Cmax, and half-life.
Protocol: In Vivo/Ex-Vivo Assessment of Curcumin's Impact

This preclinical study protocol outlines the approach to investigate a natural product's effect on this compound pharmacokinetics and the underlying mechanism [8].

  • Objective: To investigate the effect of co-administered curcumin on the oral pharmacokinetics of this compound in rats and the underlying mechanisms.
  • In Vivo Pharmacokinetic Study:
    • Animals: Rats.
    • Dosing Groups: this compound (0.5 mg/kg) was orally administered alone or with curcumin (50 mg/kg or 100 mg/kg).
    • Sample Collection: Blood samples were collected at specific time points over 540 minutes.
    • Bioanalysis: this compound whole blood concentrations were determined using a QMS immunoassay.
  • Mechanism Evaluation:
    • CYP3A4 Activation Assay: The effect of curcumin and its metabolites on recombinant human CYP3A4 enzyme activity was evaluated in vitro.
    • P-gp Inhibition Assay: A cell model (e.g., Caco-2) was used to assess the potential of curcumin to inhibit P-gp-mediated transport.

Research and Development Insights

Recent research is focusing on overcoming challenges related to the non-selective inhibition of CYP enzymes.

  • The Challenge of Pan-CYP3A Inhibition: Conventional boosters like ritonavir inhibit both CYP3A4 and the highly homologous (83%) CYP3A5. This can be dangerous for drugs predominantly metabolized by CYP3A5 (e.g., tacrolimus, vincristine), leading to dangerously elevated levels [9].
  • Selective CYP3A4 Inhibition: High-throughput screening has identified novel scaffolds for selective CYP3A4 inhibitors (e.g., SCM-01, SCM-02, SCM-03). Crystallographic studies reveal that differential C-terminal loop conformations and distinct ligand-binding surfaces between CYP3A4 and CYP3A5 can be exploited to achieve selectivity [9]. This approach promises to enhance therapeutic efficacy of CYP3A4-metabolized drugs like this compound while avoiding adverse interactions from inhibiting CYP3A5.

References

Everolimus molecular targets downstream mTOR effectors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathway Visualization

Everolimus is an allosteric inhibitor that first binds to the intracellular protein FKBP-12 [1] [2]. This drug-protein complex then specifically binds to and inhibits the mTORC1 complex [3] [1]. mTORC1 is one of two multi-protein complexes containing the mTOR kinase, the other being mTORC2, which is largely insensitive to this compound [3] [4].

The following diagram illustrates the core mTOR signaling pathway and the specific point of this compound inhibition.

fascia cluster_0 Upstream Signals Growth_Factors Growth Factors (Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (Amino Acids, Glucose) Rheb Rheb-GTP Nutrients->Rheb Energy_Status Cellular Energy Status TSC_Complex TSC1/TSC2 Complex Energy_Status->TSC_Complex AKT AKT PI3K->AKT AKT->TSC_Complex Inhibits TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Complex Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates BP1 4E-BP1 mTORC1->BP1 Inhibits (when active) HIF1a HIF-1α (Angiogenesis) mTORC1->HIF1a Stabilizes This compound This compound-FKBP12 Complex This compound->mTORC1 Inhibits Translation Protein Synthesis & Cell Growth S6K1->Translation BP1->Translation Inhibits (when active) Invisible

Diagram of mTORC1 signaling and this compound inhibition. The this compound-FKBP12 complex allosterically inhibits mTORC1, suppressing downstream anabolic processes.

Experimental Evidence and Key Assays

The inhibition of downstream effectors by this compound is quantified using standard molecular biology techniques. The table below outlines key experimental methodologies.

Experimental Goal Commonly Used Assays Key Readouts & Measurements

| Confirm mTORC1 Inhibition | Western Blot / Immunoblotting [5] [6] | ↓ Phosphorylation of S6K1 (at Thr389) and its target, ribosomal protein S6. ↑ Non-phosphorylated (active) form of 4E-BP1 [3]. | | Assess Functional Cellular Response | Cell Viability Assay (e.g., CCK-8) [6] Colony Formation Assay [6] Flow Cytometry for Cell Cycle [6] | ↓ Cell viability (IC50 values). ↓ Colony-forming ability. G0/G1 phase cell cycle arrest [1]. | | Evaluate Phenotypic Consequences | Western Blotting [6] Gene Expression Analysis | ↓ Expression of proteins dependent on cap-dependent translation (e.g., Cyclin D1, c-MYC, HIF-1α) [3]. |

Research Considerations and Future Directions

While this compound is a potent mTORC1 inhibitor, several research considerations are important:

  • mTORC2 Sparing and AKT Feedback: this compound primarily inhibits mTORC1 but not mTORC2. Inhibition of S6K1 by this compound can disrupt a negative feedback loop, leading to paradoxical hyperactivation of AKT via mTORC2 and PI3K signaling, which may contribute to drug resistance [3] [2].
  • Beyond Direct Effectors: The antitumor effect of this compound is also attributed to the inhibition of HIF-1α and subsequent reduction of VEGF-driven angiogenesis [3] [1].
  • Next-Generation Inhibitors: To overcome limitations, new ATP-competitive mTOR inhibitors are in development that can simultaneously inhibit both mTORC1 and mTORC2, providing more complete pathway suppression [7].

References

Everolimus immunosuppressive properties T-cell proliferation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action on T-cell Proliferation

Everolimus, as an mTOR inhibitor, primarily targets the mTOR complex 1 (mTORC1), leading to a cascade of molecular and cellular events that ultimately suppress T-cell proliferation.

The core mechanism can be visualized in the following signaling pathway:

G IL2 IL-2 Signal PI3K PI3K IL2->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Feedback Activation p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynth Protein Synthesis p70S6K->ProteinSynth FourEBP1->ProteinSynth Derepression Proliferation Cell Proliferation ProteinSynth->Proliferation EVR This compound (EVR) EVR->mTORC1 Inhibits

Figure 1: this compound inhibits mTORC1, a key driver of T-cell proliferation and protein synthesis.

The molecular consequences of this inhibition are quantitatively demonstrated in experimental studies:

Parameter Measured Effect of this compound (vs. Untreated Control) Experimental Context
mTORC1 Signaling
Phospho-p70S6K Significant decrease [1] Human Tregs, 5-day culture [1]
Phospho-4E-BP1 Significant decrease [1] Human Tregs, 5-day culture [1]
mTORC2 Signaling
Phospho-AKT (Ser473) Increased by ~218% (less than RAPA's ~372%) [1] Human Tregs, 5-day culture [1]
T-cell Proliferation (Lymphoproliferation) Dose-dependent inhibition [2] Human mixed lymphocyte reaction (MLR) [2]

Beyond direct proliferation suppression, this compound differentially affects T-cell subsets by influencing autophagy and inflammatory pathways. It upregulates autophagy and alleviates inflammatory cytokines produced by multiple CD4+ T cell subsets, including Th17 cells (e.g., IL-17A, IL-17F). This effect is dependent on both autophagy and antioxidant (NRF2) signaling pathways [3].

Effects on Regulatory T Cells (Tregs)

A key immunoregulatory property of this compound is its favorable effect on regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.

G EVR This compound Tconv Conventional T cells (Tconv) Proliferation EVR->Tconv Inhibits Treg Regulatory T cells (Tregs) Function & Expansion EVR->Treg Preserves/Enhances IL2 IL-2 Pathway EVR->IL2 Acts downstream Preferential Preferential Treg Expansion IL2->Treg Critical for survival

Figure 2: this compound differentially inhibits conventional T-cells while preserving regulatory T-cells.

The following table summarizes key experimental findings on Tregs:

Experimental Context Effect of this compound on Tregs Comparison with Other Drugs
Ex Vivo Expansion [1] Expands functionally competent Tregs with similar efficacy to rapamycin. EVR showed temporary slower growth vs. RAPA, but final expansion rates and suppressor function were similar [1].
In Vitro MLR [2] Significantly amplified newly generated total and natural Tregs at all concentrations tested. Tacrolimus (TAC) inhibited Treg generation. Mycophenolic acid (MPA) and Sirolimus (SRL) did so only at therapeutic levels [2].
Liver Transplant Patients [4] Patients on EVR-based regimen had significantly higher Treg levels 6 months post-transplant. Treg levels were significantly lower in patients on Tacrolimus (TAC)-based therapy [4].
Metastatic Cancer Patients [5] Induced a (non-significant) increase in the frequency of circulating Tregs. The increase contributed to an overall immunosuppressive state alongside other immune changes [5].

Experimental Protocols for Key Assays

For researchers aiming to investigate the effects of this compound on T-cells, here are detailed methodologies from the cited literature.

In Vitro T-cell Suppression and Proliferation Assay

This protocol, based on the Treg-Mixed Lymphocyte Reaction (Treg-MLR), is used to assess the impact of this compound on allospecific T-cell responses and Treg generation [2].

G Step1 1. Isolate PBMCs from healthy donors Step2 2. Label responder PBMCs with CFSE Step1->Step2 Step3 3. Label stimulator PBMCs with PKH26 ( HLA-DR-matched or mismatched) Step2->Step3 Step4 4. Co-culture responders & stimulators Add this compound (e.g., 0.01-100 ng/mL) Step3->Step4 Step5 5. Culture for 5-9 days Step4->Step5 Step6 6. Analyze by Flow Cytometry: Step5->Step6 Step7a • Lymphoproliferation: CFSE dilution Step6->Step7a Step7b • Treg Generation: CD4+CD127-CD25+FoxP3+ Step6->Step7b

Figure 3: Experimental workflow for in vitro T-cell suppression and proliferation assay.

Key Details [2]:

  • Culture Medium: RPMI 1640 with 15% normal human AB serum, 2mM L-glutamine, 10mM HEPES, and 1X pen/strep/glutamine.
  • Cell Culture: Co-culture 5x10^5 CFSE-labeled responder PBMCs with 5x10^5 PKH26-labeled stimulator cells in 48-well plates.
  • Drug Addition: Add this compound at the culture outset across a concentration range (e.g., 0.01-100 ng/mL).
  • Analysis: On days 5, 7, and 9, perform flow cytometric analysis. Gate on viable CFSE+PKH26- CD4+ cells to assess proliferation (CFSE dilution) and Treg generation (CD127-CD25+FoxP3+).
Protocol for Ex Vivo Treg Expansion

This method details the GMP-compliant expansion of human Tregs using this compound, relevant for adoptive cellular therapy [1].

Procedure [1]:

  • Cell Isolation: Isolate CD25+ T cells from a leukapheresis product using a clinical-grade cell separation system (e.g., CliniMACS).
  • Culture Conditions: Culture the enriched CD25+ Treg fraction in gas-permeable GMP cell expansion bags at 10^6 cells/mL in TexMACS GMP medium supplemented with 2% autologous serum.
  • Stimulation and Drug Treatment:
    • Use a MACS GMP ExpAct Treg kit at a bead-to-cell ratio of 2:1 for activation.
    • Add This compound (100 nM) at the start of culture. This concentration was determined to optimally limit conventional T-cell expansion while favoring Tregs.
  • Cytokine Support: After 48 hours, add recombinant human IL-2 (500 IU/mL).
  • Restimulation: For long-term expansion (e.g., 21 days), restimulate cells at day 5 with fresh ExpAct Treg beads, IL-2, and this compound.
  • Monitoring: Maintain cell density below 2x10^6 cells/mL and monitor expansion rates, phenotype (e.g., CD4, CD25, FoxP3), and suppressor function.

References

Comprehensive Technical Analysis: Everolimus in the PI3K/AKT/mTOR Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR (PAM) signaling pathway represents a highly conserved signal transduction network in eukaryotic cells that plays a fundamental role in regulating critical cellular processes including cell survival, growth, proliferation, metabolism, and apoptosis [1]. This pathway has emerged as one of the most frequently dysregulated signaling cascades in human cancers, with alterations observed in approximately 50% of all tumors [1]. The pathway's central importance in oncogenesis is demonstrated by its involvement in treatment resistance across various cancer types, making it a compelling target for therapeutic intervention [1] [2].

The PAM pathway operates as a sophisticated intracellular signaling system that responds to extracellular stimuli such as growth factors, nutrients, and hormones [2]. In normal physiological conditions, this pathway is tightly regulated through multiple feedback mechanisms; however, in cancer, components of this pathway often undergo gain-of-function mutations or loss of regulatory control, leading to constitutive activation that drives tumor progression and survival [1] [3]. The complexity of this pathway is further enhanced by its extensive cross-talk with other signaling networks, including the Ras/MEK/ERK pathway, creating a robust signaling web that can adapt to therapeutic pressure [1].

Pathway Components and Regulation

Core Components and Dysregulation in Cancer

The PI3K/AKT/mTOR pathway consists of several key components that form a coordinated signaling cascade:

  • Receptor Tyrosine Kinases (RTKs): Initiate signaling through autophosphorylation following growth factor binding (e.g., EGFR, HER2, VEGFR, PDGFR) [1]. Overactivation of these receptors is common in cancer.

  • PI3K (Class IA): A heterodimer consisting of a p85 regulatory subunit and a p110 catalytic subunit [1] [2]. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3) [2].

  • PDK1 and AKT: PIP3 recruits PDK1 and AKT to the membrane. PDK1 phosphorylates AKT at Threonine 308, partially activating it [1]. Full activation typically requires phosphorylation at Serine 473 by mTORC2 [3].

  • mTOR Complexes: mTOR functions through two distinct complexes: mTORC1 (containing Raptor) regulates cell growth, protein synthesis, and autophagy, while mTORC2 (containing Rictor) controls cytoskeletal organization and fully activates AKT [2] [3].

  • PTEN: A critical tumor suppressor that dephosphorylates PIP3 back to PIP2, serving as the primary negative regulator of the pathway [1] [3]. Loss of PTEN function occurs frequently in cancers, leading to pathway hyperactivation.

The following diagram illustrates the core components and flow of the PI3K/AKT/mTOR signaling pathway:

G GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK Binding PI3K PI3K (p85/p85) PIP2 to PIP3 RTK->PI3K Activation PDK1 PDK1 PI3K->PDK1 PIP3 Production AKT AKT PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 AKT->mTORC2 Feedback? S6K S6K mTORC1->S6K Activation 4 4 mTORC1->4 mTORC2->AKT Phosphorylation (S473) Processes Protein Synthesis Cell Growth Proliferation Survival S6K->Processes Promotes EBP1 Inactivation EBP1->Processes Regulates PTEN PTEN (PIP3 to PIP2) PTEN->PI3K Inhibits

Core PI3K/AKT/mTOR pathway signaling and regulation.

Common Oncogenic Alterations

The PAM pathway is dysregulated in cancer through multiple mechanisms, as summarized in the table below:

Table 1: Common Dysregulations of the PI3K/AKT/mTOR Pathway in Cancer

Component Type of Alteration Frequency in Cancer Associated Cancers
PIK3CA Activating mutations (E545K, H1047R) ~30-40% of breast cancers [4] Breast, colorectal, endometrial, gastric
PTEN Loss of function mutations, deletion, epigenetic silencing ~20-30% of various cancers [1] Endometrial, prostate, glioblastoma, breast
AKT Amplification, gain-of-function mutations Varies by cancer type (~2-5%) [1] Breast, ovarian, pancreatic
RTKs Overexpression, amplification, activating mutations Varies by specific receptor Multiple solid tumors and hematologic malignancies
mTOR Activating mutations Less common [1] Renal cell carcinoma, other solid tumors

These dysregulations result in constitutive pathway activation that promotes tumor growth, survival, and therapeutic resistance. In breast cancer specifically, PIK3CA mutations are most prevalent in hormone receptor-positive (HR+), HER2-negative subtypes (up to 45%) [4]. The pathway also plays a crucial role in endocrine resistance in breast cancer, with hyperactivation conferring resistance to estrogen receptor-targeted therapies [2].

Everolimus Mechanism of Action

Molecular Mechanism

This compound (chemical formula: C53H83NO14) is an oral mTOR inhibitor that belongs to the class of rapamycin analogs known as "rapalogs" [5] [3]. It specifically targets the mTORC1 complex through a well-characterized mechanism:

  • FKBP-12 Binding: this compound first forms a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP-12) [3] [6].

  • mTORC1 Inhibition: This drug-protein complex then binds with high affinity to the FKBP-12-rapamycin binding (FRB) domain of mTOR within mTORC1, allosterically inhibiting the kinase activity of this complex [3].

  • Downstream Effects: Inhibition of mTORC1 blocks phosphorylation of its key downstream effectors, S6K1 and 4E-BP1, leading to:

    • Reduced cap-dependent translation of mRNA into protein
    • Impaired ribosome biogenesis
    • Inhibition of cell cycle progression from G1 to S phase
    • Suppression of angiogenesis through reduced HIF-1α and VEGF expression [3] [6]

The following diagram illustrates this compound' specific mechanism of action within the PAM pathway:

G This compound This compound FKBP12 FKBP-12 This compound->FKBP12 Binds Complex This compound-FKBP12 Complex FKBP12->Complex Forms mTORC1 mTORC1 Complex->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Decreased Activation 4 4 mTORC1->4 Angiogenesis Angiogenesis mTORC1->Angiogenesis Reduced Feedback Feedback AKT Activation mTORC1->Feedback Relieves Translation Protein Synthesis S6K1->Translation Reduced EBP1 Decreased Inhibition EBP1->Translation Derepressed Growth Cell Growth & Proliferation Translation->Growth Decreased AKT AKT Feedback->AKT Increased

This compound mechanism of action and downstream consequences on mTORC1 signaling.

Functional Consequences and Feedback Mechanisms

This compound exerts multiple anti-tumor effects through mTORC1 inhibition:

  • Cell Cycle Arrest: this compound induces G1 phase cell cycle arrest by regulating cyclin-dependent kinases and their inhibitors [5].

  • Apoptosis Induction: Treatment promotes apoptosis through modulation of Bcl-2 family proteins, with demonstrated decreases in anti-apoptotic Bcl-2 and Bcl-w, and increases in pro-apoptotic caspase-3 and caspase-8 [5].

  • Reduced Invasion and Metastasis: this compound treatment significantly decreases cancer cell migration and invasion capabilities [5].

  • Metabolic Effects: The drug alters cellular metabolism by inhibiting hypoxia-inducible factor (HIF)-1α and reducing glucose metabolism [3].

A critical aspect of this compound mechanism is its induction of feedback loops. Inhibition of mTORC1 relieves negative feedback on upstream signaling, particularly through S6K1 to IRS-1 and PI3K, leading to compensatory AKT activation [7]. This feedback mechanism can limit the efficacy of this compound as a single agent and provides rationale for combination strategies with PI3K or AKT inhibitors to achieve more complete pathway suppression [7].

Quantitative Experimental Data

Efficacy in Preclinical Models

Table 2: Summary of this compound Efficacy in Preclinical Cancer Models

Cancer Type Model System Dosage Key Findings Reference
Breast Cancer MCF-7 and BT474 cell lines 5 mg/ml Significant inhibition of cell growth, migration, and invasion; Induction of apoptosis; Decreased Bcl-2, increased caspase-3/8 [5]
Breast Cancer MCF-7 bearing mouse model 5 mg/kg Marked inhibition of tumor growth; Decreased PI3K/AKT/mTOR signaling in tumor tissue [5]
Uveal Melanoma UM cell lines and PDX models 1-100 nM (in vitro) Synergistic effect with PI3K inhibitor GDC0941; Enhanced apoptosis; Relief of AKT feedback activation [7]
Breast Cancer Clinical trials (BOLERO-2) 10 mg/day PFS: 10.6 months vs. 4.1 months (exemestane alone) in HR+ advanced breast cancer [2]
Renal Cell Carcinoma Clinical practice 10 mg/day Standard care after VEGFr-TKI failure; Improved PFS in metastatic RCC [6]

The quantitative data demonstrate consistent anti-tumor activity across multiple model systems. In breast cancer models, this compound monotherapy significantly inhibited cancer cell viability, with one study showing approximately 50-60% reduction in cell growth at 5 mg/ml concentration in MCF-7 and BT474 cell lines [5]. The drug also markedly reduced tumor volume in xenograft models, with reported reductions of up to 70% compared to control groups [5].

Combination Therapy Efficacy

The combination of this compound with other targeted agents has shown enhanced efficacy in preclinical models:

  • In uveal melanoma, the combination of this compound (RAD001) with the PI3K inhibitor GDC0941 demonstrated strong synergistic effects, with Excess over Bliss values ranging from 20-40% across multiple cell lines [7].

  • This combination resulted in significantly increased apoptosis compared to monotherapies, with approximately 3-5 fold increase in caspase-3/7 activity in synergistic models like Mel202 [7].

  • In breast cancer, the combination of this compound with exemestane in the BOLERO-2 trial resulted in a hazard ratio of 0.43 for progression-free survival compared to exemestane alone, representing a 57% reduction in risk of progression [2].

Experimental Protocols

In Vitro Assessment Methods

Cell Viability and Proliferation Assays:

  • Cell Counting Kit-8 (CCK-8) Assay: Seed cells (1×10³/well) in 96-well plates and treat with this compound (typical concentration range: 1-100 nM) for 48 hours. Add CCK-8 reagent 3 hours before endpoint. Measure absorbance at 450 nm using a microplate reader [5].

  • MTT Assay: Culture cells in 96-well plates and treat with this compound for 48 hours. Add 20 µl of MTT (5 mg/ml) and incubate for 4 hours. Measure optical density at 450 nm [5].

Apoptosis Analysis:

  • Annexin V/PI Staining: Harvest this compound-treated cells (typically after 48-hour exposure) by trypsinization. Wash with cold PBS, adjust to 1×10⁶ cells/ml, and label with Annexin V-FITC and propidium iodide using commercial kits. Analyze with flow cytometry within 1 hour of staining [5].

Migration and Invasion Assays:

  • Transwell Migration: Place 1×10⁴ this compound-treated cells in the upper chamber of transwell inserts. After 24-48 hours incubation, count migrated cells on the lower membrane surface using microscopy [5].

  • Matrigel Invasion: Coat transwell membranes with Matrigel basement membrane matrix. Seed 1×10⁴ this compound-treated cells in the upper chamber and count invaded cells after 24-48 hours [5].

Western Blot Analysis:

  • Harvest cells by scraping and lyse in RIPA buffer. Separate proteins by SDS-PAGE and transfer to membranes. Incubate with primary antibodies against targets of interest (e.g., p-AKT, p-S6, p-4EBP1, caspase-3, Bcl-2) at 4°C overnight, followed by HRP-conjugated secondary antibodies. Detect using chemiluminescence [5].
In Vivo Evaluation Protocols

Xenograft Models:

  • Implant cancer cells (e.g., 1×10⁷ MCF-7 cells) subcutaneously into female Balb/c mice (6-8 weeks old) [5].

  • Initiate this compound treatment when tumors reach 5-8 mm in diameter (typically 5 days post-implantation) [5].

  • Administer this compound intravenously at 5 mg/kg or orally at 10 mg/kg depending on study design.

  • Measure tumor dimensions regularly and calculate volume using the formula: 0.52 × smallest diameter² × largest diameter [5].

  • Monitor body weight and signs of toxicity throughout the study.

  • Terminate study at predetermined endpoint (e.g., 50 days) for tissue collection and analysis.

Immunohistochemistry:

  • Fix tumor tissues in formalin and embed in paraffin.
  • Cut 4-µm thick sections and perform antigen retrieval by heating in citrate solution.
  • Block endogenous peroxidase with hydrogen peroxide.
  • Incubate with primary antibodies (e.g., PI3K, p-AKT, p-mTOR) overnight at 4°C.
  • Visualize using appropriate detection systems and counterstain [5].

Therapeutic Applications and Clinical Perspectives

Clinical Applications in Breast Cancer

This compound has established clinical utility in specific breast cancer subtypes:

  • HR+/HER2- Advanced Breast Cancer: this compound is approved in combination with exemestane for postmenopausal women with HR+, HER2-negative advanced breast cancer after failure of nonsteroidal aromatase inhibitors [2]. The approval was based on the BOLERO-2 trial, which demonstrated a median progression-free survival of 10.6 months versus 4.1 months with exemestane alone [2].

  • Mechanism of Endocrine Resistance Reversal: The combination works by targeting a key mechanism of endocrine resistance. The PI3K/AKT/mTOR pathway hyperactivation can bypass estrogen dependence, and this compound restores sensitivity to endocrine therapy [2].

  • Biomarker Considerations: Responses to this compound appear enriched in tumors with specific molecular alterations:

    • PIK3CA mutations may predict sensitivity to mTOR inhibition [2]
    • PTEN loss is associated with pathway activation and may identify patients more likely to benefit [1]
    • The presence of ESR1 mutations acquired after aromatase inhibitor failure may also influence response [2]
Combination Strategies and Resistance Mechanisms

Current research focuses on optimizing this compound use through rational combinations:

  • Vertical Pathway Inhibition: Combining this compound with PI3K inhibitors (e.g., GDC0941) or AKT inhibitors to overcome feedback activation and achieve more complete pathway suppression [7].

  • Horizontal Pathway Inhibition: Concurrent targeting of parallel pathways such as MEK inhibition or CDK4/6 inhibition to address compensatory resistance mechanisms [2] [7].

  • Immunotherapy Combinations: Emerging evidence suggests potential synergy between mTOR inhibition and immune checkpoint blockers through modulation of the tumor microenvironment [1].

Key mechanisms of resistance to this compound include:

  • Upstream pathway activation through RTK amplification or mutation
  • Bypass signaling through alternative pathways such as MAPK
  • Metabolic adaptations that circumvent mTOR dependence
  • Pharmacokinetic factors affecting drug exposure [1] [3]

Conclusion and Future Directions

This compound represents a clinically validated therapeutic agent that targets the central integration point of the PI3K/AKT/mTOR pathway. Its well-characterized mechanism of action through allosteric inhibition of mTORC1 produces multifaceted anti-tumor effects, including cell cycle arrest, apoptosis induction, and angiogenesis inhibition. The compelling efficacy in HR+ breast cancer models and patients has established this compound as an important component of combination therapy for overcoming endocrine resistance.

Future research directions include:

  • Biomarker refinement to better identify patient populations most likely to benefit
  • Novel combination strategies with emerging targeted agents and immunotherapies
  • Sequencing approaches to maximize therapeutic benefit while managing resistance
  • Next-generation mTOR inhibitors that target both mTORC1 and mTORC2 to prevent compensatory signaling

References

Everolimus Therapeutic Ranges in Solid Organ Transplantation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the target trough concentrations ((C_0)) for everolimus in different transplantation contexts, as per the latest consensus [1] [2].

Transplant Type Therapeutic Trough Range ((C_0)) Therapeutic Context
Kidney 3–8 ng/mL With reduced-dose Calcineurin Inhibitor (CNI) [1] [2].
Kidney 6–10 ng/mL This compound monotherapy (without tacrolimus or cyclosporine) [2].
Liver ≥3 ng/mL With reduced-dose concomitant therapy [2].
Liver 5–12 ng/mL Monotherapy (without tacrolimus or cyclosporine) [2].
Heart ≥3 ng/mL Target for reducing biopsy-proven acute rejection (BPAR) [3].

Analytical Methods for TDM: A Comparative Overview

Robust analytical methods are critical for reliable TDM. The following table compares conventional and emerging microsampling techniques, with detailed specifications from a recent validation study [2].

Parameter Venous Whole Blood (Conventional) Volumetric Absorptive Microsampling (VAMS, Mitra) Quantitative Dried Blood Spot (qDBS, Capitainer)
Sample Matrix Venous whole blood Capillary blood Capillary blood
Sample Volume Conventional (e.g., several mL) 10 µL 10 µL
Calibration Range 1.27–64.80 ng/mL 0.50–60 ng/mL 0.50–60 ng/mL
Sample Processing Protein precipitation with ZnSO₄, MeOH, ACN Extraction with pure methanol Multi-step extraction with ACN, MgSO₄, CH₃COONa
Key Advantages Established reference method Minimally invasive; reduced hematocrit effect; suitable for remote sampling Minimally invasive; fixed volume; suitable for remote sampling
Clinical Agreement Reference method Excellent agreement with venous WB Excellent agreement with venous WB

Experimental Protocol: LC-MS/MS Method for this compound Quantification

Here is a detailed workflow for a validated LC-MS/MS method applicable to whole blood and microsamples [2]:

  • Sample Collection:
    • Venous Whole Blood: Collect in K₂- or K₃-EDTA tubes [2].
    • Capillary Microsamples: Collect using Mitra (VAMS) or Capitainer (qDBS) devices, both of which absorb a fixed volume of 10 µL of capillary blood [2].
  • Sample Preparation:
    • Whole Blood: Use a protein precipitation protocol. Add a mixture of zinc sulfate, methanol, and acetonitrile to the sample. After vortexing, add a cold precipitation solution, freeze the sample, and then centrifuge to obtain a clear supernatant [2].
    • VAMS (Mitra): Extract using pure methanol. A low-temperature incubation step improves extract clarity and LC-MS/MS signal quality [2].
    • qDBS (Capitainer): Employ a more rigorous extraction to remove matrix interferences. Use acetonitrile to extract the dried matrix, with an additional purification step involving MgSO₄ and sodium acetate (CH₃COONa) for cleaner extracts [2].
  • Internal Standard: Use D4-everolimus (D4-EVE), as it demonstrates less interference compared to other stable isotope-labeled internal standards like 13C,D2-EVE [2].
  • LC-MS/MS Analysis:
    • Chromatography: Use a polar-modified C18 column (e.g., Kinetex Polar C18). Employ a gradient mode with mobile phases buffered with 0.1% formic acid and 4 mM ammonium acetate. The retention time for this compound is approximately 0.92 minutes [2].
    • Mass Spectrometry: Optimize parameters via direct syringe infusion. Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity [2].
  • Validation: The method should be validated per EMA and IATDMCT guidelines, assessing linearity, selectivity, accuracy, precision, matrix effects, recovery, and stability [2].

Pharmacological Basis for TDM: The mTOR Pathway

This compound acts by inhibiting the mammalian target of rapamycin (mTOR), a key kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival [4] [5]. The following diagram illustrates this signaling pathway and drug mechanism.

mTOR_pathway Growth_Factors Growth_Factors EGFR EGFR Growth_Factors->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1_4EBP1 S6K1_4EBP1 mTORC1->S6K1_4EBP1 Phosphorylates Cell_Growth Cell_Growth Angiogenesis Angiogenesis S6K1_4EBP1->Cell_Growth Promotes S6K1_4EBP1->Angiogenesis Promotes (VEGF) This compound This compound This compound->mTORC1 Inhibits

This compound inhibits mTOR Complex 1 (mTORC1), blocking downstream signals for cell growth and angiogenesis. [4] [5]

Key Considerations for Clinical and Research Applications

  • TDM Purpose and Utility: TDM aims to identify subtherapeutic or toxic drug levels, assess patient adherence, detect drug-drug interactions, and enable personalized dose optimization [2]. In heart transplantation, TDM simulations showed a reduction in simulated acute rejection rates from 26% (fixed dosing) to 21% (with TDM) [3].
  • Overcoming EGFR Resistance in Oncology: Preclinical studies show that this compound can overcome resistance to EGFR inhibitors (like gefitinib and cetuximab) in human cancer cell lines. The combination of this compound with an EGFR inhibitor produces a cooperative antitumor effect by more comprehensively blocking signaling pathways and reducing VEGF secretion [5].

References

Molecular Mechanism of Met-Mediated Everolimus Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The resistance to Everolimus, an mTORC1 inhibitor, is frequently driven by the aberrant activation of the Met receptor tyrosine kinase (RTK). The underlying mechanism involves a unique interaction between Met and the immunophilin FKBP12, which is the very same protein that this compound uses to form its inhibitory complex with mTORC1 [1] [2].

  • The FKBP12-Met Complex: In this compound-sensitive cells, FKBP12 constitutively interacts with the Met receptor. This Met-FKBP12 complex is essential for full Met activation. This compound, upon entering the cell, binds to FKBP12. This binding disrupts the native Met-FKBP12 complex, leading to a reduction in Met phosphorylation (activation) and contributing to the drug's efficacy [1] [2].
  • Bypassing Inhibition in Resistance: In this compound-resistant cells, this regulatory mechanism fails. Resistant cells exhibit persistent Met phosphorylation despite the presence of this compound. This sustained activation can occur through mechanisms like Met overexpression (both wild-type and mutant forms) or aberrant ligand stimulation, which bypass the need for the FKBP12 complex or maintain signaling independently of it. The constitutive Met activation then sustains downstream survival and proliferation pathways, such as PI3K/AKT and MEK/ERK, rendering the mTORC1 blockade by this compound ineffective [1] [2].

The diagram below illustrates this core mechanism and the experimental workflow for its validation.

G cluster_mechanism Core Molecular Mechanism cluster_experiment Experimental Validation Workflow FKBP12 FKBP12 Complex Met-FKBP12 Complex FKBP12->Complex  Binds Met Met Receptor Met->Complex  Binds Disruption Complex Disruption & Met Inhibition Complex->Disruption  Disrupted This compound This compound This compound->Disruption  Binds FKBP12 ResistantMet Persistent Met Activation (Resistance) Disruption->ResistantMet  Bypassed in  Resistance Start Generate this compound-Resistant Cell Lines Step1 Biochemical Analysis: - Co-IP (FKBP12/Met) - Western Blot (p-Met, p-S6K) Start->Step1 Step2 Functional Assays: - Met siRNA Knockdown - Met Pharmacological Inhibition Step1->Step2 Step3 In Vivo Validation: - Xenograft Models - Combination Therapy Step2->Step3 End Confirm Met as a Resistance Driver & Target Step3->End

Diagram 1: The core mechanism of FKBP12/Met complex disruption by this compound and the subsequent experimental workflow for validating Met's role in resistance.

Key Experimental Evidence and Data

The following tables summarize quantitative data and experimental findings that underpin the Met-mediated resistance mechanism.

Table 1: Key Biochemical and Cellular Findings Supporting Met-Mediated Resistance

Experimental Approach Key Finding Significance / Quantitative Result
Co-immunoprecipitation (Co-IP) Met and FKBP12 form a physical complex in sensitive cells [1] [2]. This compound treatment reduces the amount of FKBP12 co-precipitated with Met.
Kinase Assay This compound does not directly inhibit Met kinase activity [1] [2]. IC50 for this compound against Met TK variants: >10 µM (compared to <100 nM for specific Met inhibitor PHA665752) [1] [2].
Cell Viability Assay Targeting Met overcomes resistance in vitro [1] [2]. Pharmacological inhibition or RNA silencing of Met in resistant cells restored sensitivity (P < 0.01).
In Vivo Xenograft Study Combination therapy is effective in resistant models [1] [2]. This compound + Met inhibitor (PHA665752) significantly reduced tumor growth vs. control (P=0.0005).

Table 2: Overview of Detailed Experimental Protocols

Protocol Detailed Methodology Application / Outcome Measurement
Generating Resistant Cells Expose this compound-sensitive human cancer cell lines (e.g., renal 786-O, breast MDA-MB-231) to step-wise increasing concentrations of this compound over 3-6 months [1] [3]. Establish stably resistant clones for mechanistic studies.
Co-IP & Immunoblotting Lyse cells. Immunoprecipitate Met protein using specific antibody. Blot with anti-FKBP12 antibody to detect interaction. For signaling, blot for p-Met (Tyr1234/1235), p-S6K (Thr389), total Met, and S6K [1] [2]. Confirm Met-FKBP12 complex and its disruption. Monitor pathway activity.
In Vitro Kinase Assay Use recombinant Met kinase domains (wild-type and mutants). Test compound inhibition with ATP concentration at 10 µM using a radiometric or luminescent assay [1] [4]. Determine IC50 values and direct inhibitory activity of compounds.
In Vivo Efficacy Study Inject this compound-resistant cells into immunocompromised mice (n=10/group). Treat with vehicle, this compound alone, Met inhibitor alone, or combination. Measure tumor volume twice weekly [1] [2]. Assess the therapeutic potential of combination strategies to overcome resistance.

Therapeutic Strategies to Overcome Resistance

Based on the elucidated mechanisms, several therapeutic strategies can be devised to overcome or prevent Met-mediated resistance.

  • Co-targeting MET and mTORC1: The most direct strategy is to combine this compound with a MET tyrosine kinase inhibitor (TKI). Preclinical in vivo data shows that the combination of this compound and the MET inhibitor PHA665752 in mice xenografted with this compound-resistant cells resulted in a statistically significant survival advantage and reduced tumor growth compared to control groups [1] [2].
  • Understanding TKI Class specificity: Resistance to targeted therapies can be nuanced. For MET-driven resistance, it is critical to understand the class of MET TKI used. Mutations in the MET kinase domain (e.g., at residues D1228 or Y1230) can confer resistance to type I MET TKIs (e.g., crizotinib, capmatinib) but often remain sensitive to type II MET TKIs (e.g., cabozantinib, foretinib) [4]. Therefore, the choice of MET inhibitor in the combination regimen should be informed by the specific MET alteration present.

Detailed Experimental Protocol: Generating and Validating Resistant Models

This section provides a detailed, step-by-step protocol for key experiments, allowing for replication and further research.

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Cell Culture: Maintain parental this compound-sensitive human cancer cell lines (e.g., 786-O for renal cancer) in recommended medium with 10% FBS.
  • Drug Exposure: Initiate continuous exposure to a low concentration of this compound (e.g., 1 nM).
  • Dose Escalation: Every 2-3 weeks, upon observing stable growth, gradually increase the this compound concentration (e.g., 2-fold increments: 2 nM, 5 nM, 10 nM, etc.).
  • Selection and Expansion: Continue this process over 3-6 months until cells can proliferate reliably in a concentration that inhibits parental cell growth (e.g., ≥ 0.5 µM). Isolate single-cell clones if needed.
  • Validation: Confirm resistance by comparing the IC50 of the resistant line to the parental line using a cell viability assay (e.g., MTT or MTS) after 72-hour drug treatment [1] [3].

Protocol 2: Co-Immunoprecipitation (Co-IP) of Met and FKBP12

  • Cell Lysis: Harvest sensitive and resistant cells treated with/without this compound (e.g., 0.5 µM for 24 hours). Lyse cells in a non-denaturing IP lysis buffer supplemented with protease and phosphatase inhibitors.
  • Pre-clearing: Incubate cell lysates with normal IgG and protein A/G beads for 30-60 minutes at 4°C. Centrifuge to remove non-specifically bound proteins.
  • Immunoprecipitation: Incubate the pre-cleared lysate with a specific anti-Met antibody (2-5 µg) overnight at 4°C with gentle agitation.
  • Bead Capture: Add protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complex.
  • Washing and Elution: Wash beads 3-4 times with cold lysis buffer. Elute the bound proteins by boiling in 2X Laemmli sample buffer.
  • Analysis: Resolve the eluted proteins by SDS-PAGE and perform Western blotting. Probe the membrane with anti-FKBP12 antibody to detect the interaction and with anti-Met antibody to confirm successful IP [1] [2].

This whitepaper outlines a validated mechanism of this compound resistance and provides a foundational toolkit for its investigation. The continuous characterization of resistant tumor profiles in the clinic remains essential for guiding the application of these combination strategies.

References

Everolimus in Preclinical Models: A Technical Summary

Author: Smolecule Technical Support Team. Date: February 2026

Everolimus, an oral mTORC1 inhibitor, demonstrates broad preclinical antitumor activity across diverse cancer types by targeting the hyperactivated PI3K/AKT/mTOR pathway, a common driver of tumorigenesis. The following table summarizes key preclinical findings from recent studies.

Table 1: Preclinical Activity of this compound Across Various Cancer Cell Lines

Cancer Type Model System Key Findings Proposed Mechanism Citation
ER+ Breast Cancer MCF7, T47D, CAMA-1 cell lines (sensitive & resistant); 2D & 3D assays Combination with ONC201/TIC10 inhibited growth in this compound-resistant cells; effective in primary patient cells progressing on this compound. ONC201/TIC10 inhibits OXPHOS and activates integrated stress response, targeting a resistance vulnerability. [1]
Small-Cell Carcinoma of the Ovary (SCCOHT) SCCOHT-CH-1, COV434 cell lines; in vivo xenografts This compound monotherapy inhibits proliferation, induces cell cycle arrest, and accelerates apoptosis; synergizes with cisplatin. SynergyFinder analysis (ZIP model) confirmed synergy; RNA-seq suggested autophagy regulation and apoptosis-related gene alterations. [2]
Osteosarcoma Preclinical xenograft models Demonstrated >50% tumor volume reduction and metastasis suppression; synergistic with sorafenib, doxorubicin, bortezomib, and zoledronic acid. Dual mTORC1/2 blockade, stress-apoptosis activation, osteoclastogenesis suppression, and tumor microenvironment remodeling. [3]
ER-negative Breast Cancer Five transgenic mouse models (MMTV-erbB2, C3(1)/SV40 TAg, p53-null, p53-mutant, BRCA1-mutant) Significantly delayed mammary tumor formation; completely prevented tumors in some p53-mutant and C3(1)/SV40 TAg mice. Reduced phosphorylation of S6 kinase and induced apoptosis of mammary tumor cells. [4]
T-cell Lymphoma (TCL) Six human TCL cell lines (SUDHL1, SR786, Karpas 299, SeAx, MyLa, HuT 78); phase II trial Inhibited malignant T-cell proliferation in vitro; overall response rate of 44% in clinical trial patients. Complete inhibition of phosphorylation of ribosomal S6 (mTORC1 target) without compensatory Akt activation (mTORC2 target). [5]
EGFR-Inhibitor Resistant Cancers GEO colon, PC3 prostate, MDA-MB-468 breast cancer cells (sensitive & resistant) This compound active against EGFR-resistant lines; combination with gefitinib/cetuximab restored sensitivity and inhibited growth in vitro and in vivo. Reduces expression of EGFR-related signaling effectors and VEGF production; inhibits proliferation and capillary tube formation in endothelial cells. [6]

Detailed Experimental Protocols

The following sections detail the methodologies used in key experiments cited in the summary tables.

1. Generating this compound-Resistant Cell Lines This protocol, adapted from studies on ER+ Breast Cancer models, is a standard method for developing resistance in vitro [1].

  • Procedure:
    • Parental Cell Culture: Maintain paired parental cell lines (e.g., MCF7, T47D) in their standard culture medium.
    • Continuous Drug Exposure: Culture the target cell lines in the continuous presence of a defined concentration of this compound (e.g., 50-100 nM).
    • Long-Term Selection: Maintain this selective pressure for an extended period, typically 6 to 12 months.
    • Validation of Resistance: Confirm the development of resistance via dose-response assays (e.g., CCK-8, MTT) comparing the inhibitory concentration (IC50) of this compound in resistant versus parental sensitive cells. A statistically significant rightward shift in the dose-response curve indicates acquired resistance.

2. 2D and 3D Co-culture Proliferation Assay This method is used to simultaneously evaluate drug efficacy on both sensitive and resistant cell populations, as employed in ER+ Breast Cancer research [1].

  • Procedure:
    • Fluorescent Labeling: Label this compound-sensitive and resistant cell lines with lentivirus to express different fluorescent proteins (e.g., Venus and mCherry).
    • Co-culture Setup: Mix the labeled sensitive and resistant cells in a defined ratio and plate them for 2D monolayer culture or 3D spheroid formation.
    • Drug Treatment: Treat the co-cultures with various conditions: vehicle control, this compound alone, the experimental drug (e.g., ONC201/TIC10) alone, and the combination.
    • Monitoring and Quantification:
      • For 2D assays: Culture for ~4 days. Measure fluorescence signal intensity at the endpoint to quantify the relative cell number of each population.
      • For 3D assays: Culture spheroids for up to 18 days, replacing media and drugs every 3-4 days. Capture images and measure fluorescence intensity on these days to monitor growth inhibition over time.
    • Data Analysis: Calculate growth inhibition and combination effects (e.g., synergy) by comparing the fluorescence signals of each population across treatment groups.

3. Synergy Determination using SynergyFinder This computational analysis, used in the SCCOHT study, quantifies the interaction between two drugs [2].

  • Procedure:
    • Experimental Design: Treat cells with a matrix of drug concentrations, including both single agents and their combinations.
    • Viability Measurement: Assess cell viability after 48-72 hours of treatment using a reliable assay (e.g., CCK-8).
    • Data Input: Upload the dose-response matrix data to the online tool SynergyFinder 3.0 (https://synergyfinder.fimm.fi).
    • Model Selection and Scoring: Analyze the data using a reference model such as the Zero Interaction Potency (ZIP) model. A synergy score greater than 10 indicates a synergistic interaction, a score between -10 and 10 indicates an additive effect, and a score below -10 indicates antagonism.

Visualizing Key Concepts

The following diagrams, generated with Graphviz, illustrate the core mechanisms and experimental workflows.

mTOR_Pathway mTOR Signaling Pathway and this compound Mechanism Growth_Factors Growth Factors (e.g., EGFR, IGF-1R) PI3K PI3K Growth_Factors->PI3K PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT TSC_complex TSC1/TSC2 Complex AKT->TSC_complex Inhibits Rheb Rheb-GTP TSC_complex->Rheb Inactivates (GAP activity) mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1_4EBP1 S6K1 / 4EBP1 mTORC1->S6K1_4EBP1 Phosphorylates mTORC2 mTORC2 (Can cause resistance) mTORC1->mTORC2 Feedback Activation Cell_Processes Protein Synthesis Cell Growth Angiogenesis S6K1_4EBP1->Cell_Processes pAKT p-AKT (S473) (Resistance Marker) mTORC2->pAKT Phosphorylates pAKT->AKT Enhances Activity Metabolic_Reprog Metabolic Reprogramming (e.g., OXPHOS dependency) pAKT->Metabolic_Reprog This compound This compound FKBP12 FKBP-12 This compound->FKBP12 EVR_Complex This compound-FKBP12 Complex FKBP12->EVR_Complex EVR_Complex->mTORC1 Inhibits

This diagram illustrates the PI3K/AKT/mTOR signaling pathway, the target of this compound, and key mechanisms of resistance that arise in cancer cells.

Workflow Generating this compound-Resistant Cell Lines Start Parental Cancer Cell Line Step1 Continuous exposure to This compound (50-100 nM) Start->Step1 Step2 Long-term culture (6-12 months) Step1->Step2 Step3 Validate Resistance via Dose-Response Curve (IC50 shift) Step2->Step3 Step4 Resistant Cell Line Established Step3->Step4 Step5 Apply in: - 2D/3D Co-culture Assays - Drug Combination Studies - 'Omics' Analysis Step4->Step5

This flowchart outlines the standard experimental protocol for developing this compound-resistant cancer cell lines through long-term selective pressure.

Key Research Implications and Future Directions

The preclinical data underscores several critical considerations for future research and clinical translation. A primary challenge is overcoming therapeutic resistance, often driven by mTORC2-mediated activation of AKT or metabolic reprogramming leading to increased oxidative phosphorylation (OXPHOS) dependency [3] [1]. This suggests that combination therapies targeting these escape routes are essential.

Future strategies should focus on biomarker-driven patient selection and novel drug delivery systems. Promising approaches include:

  • Dual-target inhibitors (e.g., RapaLink-1) that concurrently inhibit mTORC1 and mTORC2 [3].
  • Bone-targeted nanoparticle delivery to improve intratumoral bioavailability in cancers like osteosarcoma [3].
  • Leveraging AI-driven drug screening and dynamic multi-omics predictive models to optimize precision therapy [3].

References

LC-MS/MS method everolimus therapeutic drug monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Everolimus Monitoring

This compound is an mTOR inhibitor used as an immunosuppressive agent in solid organ transplantation and in oncology [1] [2]. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability caused by metabolism via CYP3A4 and transport by P-glycoprotein, Therapeutic Drug Monitoring (TDM) is essential for optimizing efficacy and minimizing toxicity [1].

Traditional TDM relies on venous whole blood (WB) sampling. However, recent developments focus on volumetric microsampling techniques like Volumetric Absorptive Microsampling (VAMS) and quantitative Dried Blood Spot (qDBS). These methods offer minimal invasiveness, simplified logistics, and enable decentralized, patient-centered TDM, which is particularly beneficial for transplant recipients in remote areas [1].

Detailed Protocol: LC-MS/MS Analysis of this compound

The following protocol synthesizes methodologies from recent publications for determining this compound in whole blood and microsamples [1] [3] [4].

Sample Collection and Preparation
  • Whole Blood (WB): Collect venous whole blood into K₂ or K₃-EDTA tubes [1]. This is the conventional and recommended matrix.
  • Volumetric Absorptive Microsampling (VAMS): Use the Mitra device to collect a precise volumetric sample (e.g., 10 µL) of capillary blood [1].
  • Quantitative Dried Blood Spot (qDBS): Use the Capitainer device to collect a precise volumetric sample (e.g., 10 µL) of capillary blood onto a prepared spot [1].
Sample Extraction Procedures

Different matrices require tailored extraction protocols to ensure optimal recovery and minimal matrix interference.

  • Whole Blood Extraction:

    • Use a protein precipitation protocol [1] [3].
    • Add a mixture of zinc sulfate, methanol, and acetonitrile to the sample [1].
    • Vortex, then add a cold precipitation solution.
    • Freeze the mixture prior to centrifugation to enhance analyte recovery, reduce matrix effects, and obtain a clear supernatant for analysis [1].
  • Mitra (VAMS) Extraction:

    • Based on a protocol using pure methanol [1].
    • Incubate at low temperatures to improve extract clarity and LC-MS/MS signal quality [1].
  • Capitainer (qDBS) Extraction:

    • This matrix requires a more rigorous purification.
    • Extract the dried spot using acetonitrile.
    • Introduce an additional step incorporating MgSO₄ and sodium acetate (CH₃COONa) to enhance phase separation and achieve cleaner extracts [1].
Instrumental Analysis: LC-MS/MS Conditions

The core analytical method is consistent across sample types, with specific conditions optimized for this compound.

  • Chromatography:

    • Column: Polar-modified C18 column (e.g., Kinetex Polar C18) [1].
    • Mobile Phase: Buffered with formic acid and ammonium acetate (e.g., 0.1% and 4 mM) in gradient mode [1].
    • Flow Rate: 0.6 mL/min [4].
    • Run Time: ~3.5 minutes [4]. This compound retention time is approximately 0.92 minutes [1].
  • Mass Spectrometry (Tandem Mass Spectrometer):

    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Monitoring Ions: The ammonium adduct of this compound is typically selected [3].
    • This compound: Precursor ion [M+NH₄]⁺ m/z 975.6 → Product ions m/z 908.5 and 890.5 [1] [3] [4].
    • Internal Standard: D4-everolimus (D4-EVE) is preferred over 13C,D2-EVE due to lower interference [1].

The experimental workflow for sample processing and analysis is summarized below.

G LC-MS/MS Analysis Workflow for this compound cluster_prep Sample Preparation (Matrix-Specific) start Start: Sample Collection wb Whole Blood (EDTA Tube) start->wb vams Mitra (VAMS) start->vams qdbs Capitainer (qDBS) start->qdbs wb_ext Protein Precipitation (ZnSO₄/MeOH/ACN, Cold Incubation) wb->wb_ext vams_ext Solvent Extraction (Pure Methanol, Cold Incubation) vams->vams_ext qdbs_ext Enhanced Solvent Extraction (ACN with MgSO₄/NaAc) qdbs->qdbs_ext lcmsms LC-MS/MS Analysis wb_ext->lcmsms vams_ext->lcmsms qdbs_ext->lcmsms data Data Acquisition & Quantification lcmsms->data

Method Validation Summary

A robust LC-MS/MS method must be validated according to guidelines (e.g., EMA, IATDMCT). Key parameters for a validated this compound method are summarized below.

Validation Parameter Performance Data Citation

| Linearity Range | WB: 1.27–64.80 ng/mL VAMS/qDBS: 0.50–60.00 ng/mL | [1] | | Calibration Model | y = 0.6227x − 0.02702, weight 1/x, R² = 0.9996 (WB) | [1] | | Imprecision (CV) | Total CV: 5.7% - 19.1% (across range 3.3-34.2 ng/mL) | [3] | | Inaccuracy | Intra-/inter-day inaccuracy within ±15% for all QCs | [4] | | Internal Standard | D4-Everolimus (recommended) | [1] | | Hematocrit Effect | Found to be negligible for VAMS (Mitra) and qDBS (Capitainer) | [1] |

Clinical Application & Therapeutic Ranges

The primary objective of TDM is to individualize dose optimization. The trough concentration (C₀) is used as a surrogate for systemic exposure [1]. Therapeutic ranges vary based on the type of transplant and concomitant therapy.

| Transplant Type | Therapeutic Range (C₀, ng/mL) | Notes | | :--- | :--- | :--- | | Kidney | 3–8 ng/mL | With reduced-dose CNI (e.g., Tacrolimus) | [1] | | Kidney | 6–10 ng/mL | As monotherapy (without CNI) | [1] | | Liver | ≥3 ng/mL | With reduced-dose CNI | [1] | | Liver | 5–12 ng/mL | As monotherapy (without CNI) | [1] |

Mechanism of Action: mTOR Signaling Pathway

This compound exerts its effect by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a key regulator of cell growth, proliferation, survival, and angiogenesis [2] [5]. The diagram below illustrates the simplified mTOR pathway and the site of this compound action.

G mTOR Pathway and this compound Inhibition gf Growth Factors (EGF, IGF-1, VEGF) pi3k PI3K gf->pi3k akt Akt pi3k->akt tsc TSC Complex (Inhibitor of mTORC1) akt->tsc Inhibits rheb Rheb (Activator of mTORC1) tsc->rheb Inhibits mtorc1 mTORC1 (Active) rheb->mtorc1 s6k1 p-S6K1 mtorc1->s6k1 vegf VEGF Production mtorc1->vegf cycle Cell Cycle Progression & Protein Synthesis mtorc1->cycle mtorc1_inh mTORC1 (Inhibited) mtorc1_inh->s6k1 Reduced mtorc1_inh->vegf Reduced mtorc1_inh->cycle Inhibited s6k1->cycle eve This compound eve->mtorc1_inh Binds & Inhibits

Key Considerations for Method Implementation

  • Internal Standard Selection: While 13C,D2-EVE is available, D4-EVE demonstrated lower cross-interference with the non-labeled analyte and is the preferred internal standard [1].
  • Microsampling Advantages: VAMS and qDBS technologies significantly reduce the hematocrit effect, a known limitation of traditional DBS, making them more reliable for volumetric quantification [1].
  • Combination Therapy: In oncology, this compound is often combined with other agents. Preclinical studies show it can overcome resistance to EGFR inhibitors like gefitinib, and clinical trials have established combination doses with docetaxel (e.g., 5 mg daily this compound + 60 mg/m² docetaxel) [2] [6].

The protocols and data summarized here provide a foundation for implementing a robust LC-MS/MS method for this compound TDM. The move towards microsampling is well-supported by recent analytical and clinical validation studies, promising a more patient-friendly future for therapeutic drug monitoring.

References

Comprehensive Application Notes and Protocol for HPLC-MS/MS Quantification of Everolimus in Human Whole Blood

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Everolimus is a potent immunosuppressive agent belonging to the mammalian target of rapamycin (mTOR) inhibitor class, widely used in solid organ transplantation and oncology. With a narrow therapeutic index (typically 3-12 ng/mL in whole blood, depending on the transplant type and concomitant therapy) and significant interindividual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential for optimizing efficacy while minimizing toxicity [1] [2]. Liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for this compound quantification due to its superior specificity, sensitivity, and ability to distinguish this compound from its metabolites and structurally similar compounds like sirolimus [3] [4].

This document provides detailed application notes and a robust protocol for the quantification of this compound in human whole blood using HPLC-MS/MS. The method has been validated according to European Medicines Agency (EMA) guidelines and incorporates recent advancements in sample preparation, including volumetric microsampling techniques that support decentralized, patient-centered TDM [1].

Method Development and Optimization

Analytical Principle

The method involves the extraction of this compound from whole blood followed by separation using reversed-phase high-performance liquid chromatography and detection via tandem mass spectrometry using positive electrospray ionization in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (D4-everolimus) is recommended to correct for analytical variability and matrix effects [1] [5].

Mass Spectrometric Detection

Mass spectrometry parameters should be optimized for maximum sensitivity and specificity. The following transitions are recommended based on literature:

Analyte Precursor Ion (m/z) Product Ion (m/z) Purpose
This compound 975.5 908.5 Quantification [6]
D4-Everolimus 979.5 912.5 Internal Standard [1]

The ammonium adduct of this compound ([M+NH₄]⁺) is typically selected as the precursor ion for fragmentation, as it provides stable and intense signals in positive electrospray ionization mode [5].

Chromatographic Separation

Chromatographic conditions are critical for achieving optimal separation and minimizing matrix effects. A polar-modified C18 column (e.g., Kinetex Polar C18) is recommended, as it provides appropriate retention and peak shape for this compound, with a retention time of approximately 0.92 minutes under optimized conditions [1].

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid and 4 mM Ammonium Acetate in water [1]
  • Mobile Phase B: Methanol or Acetonitrile [1] [7]

A gradient elution program is employed to achieve efficient separation. The total run time can be optimized to as short as 2.8-3.5 minutes, enabling high-throughput analysis [6] [7].

Sample Preparation: Comparative Analysis

Sample preparation is a critical step for reliable this compound quantification. The table below compares two main approaches: conventional protein precipitation and modern microsampling techniques.

Table 1: Comparison of Sample Preparation Methods for this compound Quantification

Parameter Conventional Protein Precipitation [1] Volumetric Absorptive Microsampling (VAMS) [1] Quantitative DBS (qDBS) [1]
Sample Volume >50 μL 10 μL 10 μL
Extraction Method Protein precipitation with ZnSO₄/MeOH/ACN mixture Extraction with pure methanol Rigorous extraction with MgSO₄/CH₃COONa and ACN
Key Advantage Established, simple protocol Minimal invasiveness, suitable for self-sampling Reduced hematocrit effect vs. traditional DBS
Key Limitation Requires venous phlebotomy Relatively high risk of tip contamination/overload More complex extraction due to matrix interferences
Hematocrit Effect Not applicable Negligible Negligible

The following workflow diagram illustrates the main procedural steps for each method:

G cluster_1 Conventional Protein Precipitation cluster_2 Microsampling Methods Start Whole Blood Sample Collection CP1 Aliquot 50-100 µL whole blood Start->CP1 MS1 Capillary Blood Collection (10 µL via Mitra or Capitainer) Start->MS1 For decentralized TDM CP2 Add Internal Standard (D4-Everolimus) CP1->CP2 CP3 Protein Precipitation with cold ZnSO₄/MeOH/ACN mixture CP2->CP3 CP4 Vortex Mix & Incubate at -20°C CP3->CP4 CP5 Centrifuge & Collect Supernatant CP4->CP5 HPLC HPLC-MS/MS Analysis CP5->HPLC MS2 Dry Samples MS1->MS2 MS3 Extraction: Methanol for VAMS or MgSO₄/NaOAc/ACN for qDBS MS2->MS3 MS4 Vortex Mix & Centrifuge MS3->MS4 MS5 Collect Supernatant MS4->MS5 MS5->HPLC

Detailed Protocol: Conventional Protein Precipitation with HPLC-MS/MS

Reagents and Materials
  • This compound standard (purity ≥95%)
  • D4-Everolimus internal standard (purity ≥95%)
  • HPLC-grade methanol, acetonitrile, and water
  • Formic acid (ACS grade)
  • Ammonium acetate (ACS grade)
  • Zinc sulfate (ZnSO₄)
  • EDTA whole blood samples (calibrators, quality controls, and patient specimens)
Sample Preparation Procedure
  • Aliquoting: Pipette 50 μL of EDTA whole blood into a microcentrifuge tube.
  • Internal Standard Addition: Add 100 μL of working internal standard solution (D4-everolimus in methanol) to each tube.
  • Protein Precipitation: Add 300 μL of cold precipitation solution (a mixture of zinc sulfate, methanol, and acetonitrile).
  • Vortex and Incubate: Vortex mix vigorously for 1 minute, then incubate at -20°C for 15 minutes to enhance protein precipitation and extract clarity.
  • Centrifugation: Centrifuge at 13,000 × g for 5 minutes at 4°C.
  • Sample Transfer: Transfer the clear supernatant to an HPLC vial for analysis.
HPLC-MS/MS Conditions

Table 2: Optimal HPLC-MS/MS Instrument Conditions

Parameter Specification
HPLC System Ultra-High Performance Liquid Chromatography (UHPLC) system
Analytical Column Kinetex Polar C18 (50 × 2.1 mm, 1.7 μm) or equivalent [1]
Column Temperature 50°C
Mobile Phase A 0.1% Formic Acid and 4 mM Ammonium Acetate in water [1]
Mobile Phase B Methanol

| Gradient Program | 0-0.5 min: 70% B 0.5-1.5 min: 70% → 95% B 1.5-2.0 min: 95% B 2.0-2.1 min: 95% → 70% B 2.1-3.0 min: 70% B (re-equilibration) | | Flow Rate | 0.6 mL/min [7] | | Injection Volume | 5-10 μL | | Mass Spectrometer | Triple quadrupole mass spectrometer with ESI source | | Ionization Mode | Positive electrospray ionization (ESI+) | | Ion Source Temp | 500°C | | Ion Spray Voltage | 5500 V | | MRM Transitions | this compound: 975.5 → 908.5 [6] D4-Everolimus: 979.5 → 912.5 |

Method Validation

According to EMA and IATDMCT guidelines, the method should undergo comprehensive validation. The following table summarizes typical validation parameters for a clinically applicable this compound assay:

Table 3: Method Validation Parameters and Performance Criteria

Validation Parameter Performance Criteria Reported Data

| Linearity Range | 1.27 – 64.80 ng/mL (whole blood) 0.50 – 60.00 ng/mL (VAMS/qDBS) [1] | R² > 0.999 [1] | | Accuracy | ±15% of nominal value | Within ±15% at LLOQ, ±12.5% at other levels [1] | | Precision | CV ≤15% (intra- and inter-day) | CV 3.1-8.6% [6] | | Lower Limit of Quantification (LLOQ) | Signal-to-noise >5, accuracy & precision ±20% | 1.0 ng/mL [6] | | Selectivity/Specificity | No interference from metabolites or endogenous compounds | No significant interference observed [1] | | Matrix Effects | Internal standard normalized matrix factor CV <15% | 98.6-105% [6] | | Recovery | Consistent and reproducible | 76.8-77.3% [6] | | Carryover | <20% of LLOQ | No significant carryover [1] | | Stability | Stable under storage and processing conditions | Established for freeze-thaw, benchtop, and processed sample stability [5] |

Clinical Applications and Considerations

Therapeutic Ranges

Therapeutic ranges for this compound vary depending on the transplant type and concomitant immunosuppressive therapy:

  • Kidney transplantation: 6-10 ng/mL (monotherapy) or 3-8 ng/mL (with reduced-dose calcineurin inhibitors) [1]
  • Liver transplantation: 5-12 ng/mL (monotherapy) or ≥3 ng/mL (with reduced-dose concomitant therapy) [1]
Hematocrit Considerations

This compound extensively partitions into erythrocytes, with an approximate 85:15 distribution between erythrocytes and plasma [8]. While hematocrit variations significantly impact whole-blood pharmacokinetics (a decrease in hematocrit from 45% to 20% can reduce whole-blood exposure by approximately 50%), plasma pharmacokinetics and pharmacodynamics remain unaffected [8]. Microsampling devices like Mitra (VAMS) and Capitainer (qDBS) demonstrate negligible hematocrit effects, making them suitable for decentralized monitoring [1].

Alternative Monitoring Approaches

While HPLC-MS/MS is the preferred method for this compound quantification, immunoassays may be used when mass spectrometry is unavailable. However, significant positive biases have been reported with immunoassays due to cross-reactivity with metabolites [3] [4]. For example, the Architect sirolimus immunoassay shows 74-100% cross-reactivity with this compound, requiring mathematical correction (e.g., polynomial or linear equations) to estimate true this compound concentrations [2].

Troubleshooting and Technical Notes

  • Matrix Effects: Evaluate lot-to-lot matrix effects during validation. Use a stable isotope-labeled internal standard to compensate for ionization suppression or enhancement [6].
  • Carryover: Implement rigorous needle and injector wash protocols to minimize carryover, particularly when analyzing samples with high concentration differences [1].
  • Chromatographic Performance: If peak shape deteriorates, consider conditioning the analytical column with multiple injections of matrix extract or replacing the guard column.
  • Sample Stability: this compound in whole blood is stable at -80°C for extended periods. Processed samples should be analyzed within 24-48 hours when stored at 4°C [5].

Conclusion

The HPLC-MS/MS method described herein provides a specific, sensitive, and robust approach for quantifying this compound in human whole blood. The protocol has been thoroughly validated according to regulatory guidelines and supports both conventional venous sampling and novel microsampling approaches. Implementation of this method in clinical laboratories will facilitate precise therapeutic drug monitoring of this compound, enabling personalized dosing optimization for transplant recipients and oncology patients.

References

Comprehensive Application Notes and Protocols: Volumetric Absorptive Microsampling (VAMS) for Everolimus Quantification using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Everolimus Monitoring and VAMS Technology

This compound is a mammalian target of rapamycin (mTOR) inhibitor widely used as an immunosuppressive agent in solid organ transplantation (SOT) and in oncology for various tumor types. Due to its narrow therapeutic index and significant interindividual variability in pharmacokinetics, therapeutic drug monitoring (TDM) is essential for optimizing clinical outcomes. The recommended therapeutic trough concentration (C0) of this compound varies depending on the type of SOT: in kidney transplant recipients, the target range is 6-10 ng/mL when used as monotherapy or 3-8 ng/mL when combined with reduced doses of calcineurin inhibitors, while in liver transplant patients, the therapeutic range is 5-12 ng/mL without tacrolimus or cyclosporine or ≥3 ng/mL with reduced-dose concomitant therapy. [1] [2]

Volumetric Absorptive Microsampling (VAMS) has emerged as a patient-centric approach to blood collection that addresses several limitations of traditional venipuncture. VAMS devices consist of a hydrophilic polymer tip that absorbs a fixed volume of blood (typically 10-30 μL) via capillary action, eliminating hematocrit effects that plagued earlier dried blood spot (DBS) methods. This technology enables decentralized sampling, allowing patients to self-collect capillary blood samples at home and mail them to clinical laboratories for analysis, significantly improving accessibility for transplant recipients in remote areas. The Mitra device (Neoteryx, Torrance, CA, USA) is among the most widely used VAMS technologies, featuring a polymer tip embedded in a plastic handler that collects a precise 10 μL blood volume with RSD <5%. [1] [2]

Methodology and Experimental Protocols

LC-MS/MS Configuration and Parameters

The quantification of this compound requires a highly sensitive and selective liquid chromatography tandem mass spectrometry (LC-MS/MS) method to accurately measure concentrations within the narrow therapeutic range. The following configuration has been demonstrated to provide optimal performance for this compound quantification in VAMS samples. [3] [1]

  • Chromatography System:

    • Column: Kinetex Polar C18 (100 × 4.6 mm, 2.6 μm) or equivalent polar-modified C18 column
    • Mobile Phase A: 4 mM ammonium acetate with 0.1% formic acid in water
    • Mobile Phase B: 4 mM ammonium acetate with 0.1% formic acid in methanol
    • Gradient Program: Linear gradient from 50% to 95% B over 3 minutes
    • Flow Rate: 0.6 mL/min
    • Injection Volume: 5 μL
    • Column Temperature: 40°C
    • Retention Time: Approximately 0.92-1.05 minutes for this compound
  • Mass Spectrometry:

    • Ionization Source: Positive electrospray ionization (ESI+)
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • Ion Transitions: Quantification via ammonium adduct of this compound
    • Internal Standard: D4-everolimus (recommended due to lower interference compared to 13C,D2-everolimus)
Sample Preparation Protocols
2.2.1 VAMS Sample Preparation (Mitra Device)
  • Extraction Procedure:

    • Place the entire VAMS tip containing the dried blood sample into a microcentrifuge tube
    • Add 200 μL of pure methanol (containing internal standard D4-everolimus)
    • Vortex mix for 30 seconds to ensure proper immersion
    • Sonicate for 15 minutes to enhance compound extraction
    • Shake vigorously for 30 minutes using a laboratory mixer
    • Centrifuge at 14,000 × g for 10 minutes at 4°C
    • Transfer supernatant to a clean tube and evaporate to dryness under nitrogen stream at 40°C
    • Reconstitute residue in 100 μL of 20 mM ammonium formate buffer and methanol (50:50, v/v)
    • Centrifuge again at 14,000 × g for 5 minutes before LC-MS/MS analysis
  • Critical Notes: Incubation at low temperatures (4°C) after extraction significantly improves extract clarity and LC-MS/MS signal quality. The entire preparation should be conducted in a controlled environment to prevent sample contamination. [1]

2.2.2 Whole Blood Sample Preparation (Reference Method)
  • Protein Precipitation Protocol:

    • Aliquot 100 μL of venous whole blood (collected in K2- or K3-EDTA tubes)
    • Add 25 μL of internal standard working solution (D4-everolimus in methanol)
    • Add 300 μL of cold precipitation solution (zinc sulfate/methanol/acetonitrile mixture)
    • Vortex mix vigorously for 60 seconds
    • Freeze at -20°C for 15 minutes to enhance protein precipitation
    • Centrifuge at 14,000 × g for 10 minutes at 4°C
    • Transfer clear supernatant for LC-MS/MS analysis
  • Critical Notes: The addition of methanol improves miscibility between aqueous and organic phases. The freezing step prior to centrifugation enhances analyte recovery, reduces matrix effects, and produces a clearer supernatant. [1]

Method Validation Parameters

The validation of VAMS methods for this compound quantification should follow EMA and IATDMCT guidelines with the following performance criteria and specifications. [1] [2]

Table 1: Method Validation Parameters and Performance Criteria for this compound Quantification using VAMS-LC-MS/MS

Validation Parameter Acceptance Criteria VAMS Performance Whole Blood Performance
Linearity Range R² > 0.995 0.50–60 ng/mL 1.27–64.80 ng/mL
Accuracy (%) ±15% 90–106% Within 11.1%
Precision (CV%) ≤15% <7% ≤14.6%
Selectivity No interference No significant interference from endogenous compounds No significant interference
Matrix Effects (%) Consistent Comprehensive assessment required Comprehensive assessment required
Recovery (%) Consistent and high Comparable to whole blood Reference method
Stability No significant degradation 362 days at ambient temperature According to guidelines
Incurred Sample Reanalysis ±20% of original Meets criteria Meets criteria

Results and Clinical Application

Analytical Performance and Comparative Data

The validated VAMS method demonstrates excellent agreement with conventional venous blood sampling, supporting its application in clinical TDM of this compound. Key analytical and clinical comparative data are summarized below. [3] [1] [2]

Table 2: Comparative Analytical Performance of VAMS Devices for this compound Monitoring

Performance Characteristic Mitra (VAMS) Capitainer (qDBS) Traditional Venous Sampling
Sample Volume 10 μL 10 μL 3–4 mL
Linearity (ng/mL) 0.50–60 0.50–60 1.27–64.80
Accuracy (%) 90–106 90–106 Reference
Precision (CV%) <7 <7 <7
Hematocrit Effect Negligible Negligible Not applicable
Sample Stability 362 days at ambient temperature Similar to VAMS Requires frozen storage
Patient Comfort High (finger-prick) High (finger-prick) Low (venipuncture)
Suitable for Self-Sampling Yes Yes No
Clinical Validation and Correlation

In a comprehensive clinical validation study involving 66 matched samples from 33 adult solid-organ transplant recipients, statistical analysis using Passing-Bablok regression and Bland-Altman plots showed excellent agreement between the microsampling methods and the venous reference. The mean relative differences between corrected microsamples and plasma samples were minimal (<3% for both MPA and MPAG), with less than 5% of paired samples falling outside the ±20% acceptance criteria. The hematocrit effects were tested both in laboratory conditions and on clinical samples and were found to be negligible, addressing a historical limitation of traditional dried blood spot methods. [1] [2]

Practical Considerations and Troubleshooting

Device Selection and Implementation

When implementing VAMS for this compound TDM, several practical considerations ensure successful application:

  • Device Selection: The Mitra device enables collection of a single sample with visual control of sampling correctness but has a relatively high risk of sample contamination and tip overload. The Capitainer device collects two independent samples with lower contamination risk but may present analytical issues related to the presence of Patent Blue and adhesive components, and requires more blood to fill the channels. [1]

  • Sampling Technique: Proper sampling technique is critical for accurate results. The VAMS tip should be gently touched to the blood drop without squeezing the finger, as excessive pressure may alter blood composition. The tip should be completely saturated, indicated by a color change from white to uniform red. After sampling, devices should be dried horizontally for 2 hours at room temperature before storage with desiccant. [1]

Troubleshooting Common Issues
  • High Background/Contamination: Implement rigorous cleaning protocols if background contamination is suspected. For trace analysis, pre-wetting VAMS sampler tips with methanol followed by sonication in 10% nitric acid and 5% hydrochloric acid has shown efficacy in reducing metal backgrounds. Always include device blanks in each analysis batch. [4]

  • Incomplete Extraction: If extraction efficiency is suboptimal, consider increasing sonication time to 20 minutes or adding a second extraction step. The use of cold methanol rather than room temperature methanol can improve recovery for some analytes. [1]

  • Matrix Effects: If matrix suppression or enhancement is observed, implement additional purification steps such as the addition of MgSO4 and sodium acetate followed by acetonitrile extraction, as used successfully with Capitainer devices. [1]

Visual Protocol Overview

The following workflow diagram illustrates the complete VAMS-based this compound monitoring process from sample collection to clinical reporting:

G A Sample Collection (VAMS Device) B Sample Preparation & Extraction A->B Dry & Ship C LC-MS/MS Analysis B->C Reconstitute D Data Processing & Quantification C->D Chromatograms E Clinical Interpretation D->E Concentration F TDM Report E->F Dosing Decision

Figure 1: VAMS-Based this compound Monitoring Workflow. This diagram illustrates the complete analytical process from sample collection through to clinical reporting.

G cluster_validation Method Validation Parameters cluster_performance Performance Characteristics A Linearity (0.50-60 ng/mL) F Sample Volume (10 µL) B Accuracy (90-106%) G Hematocrit Effect (Negligible) C Precision (CV <7%) H Self-Sampling (Possible) D Selectivity (No Interference) E Stability (362 days RT)

Figure 2: VAMS Method Validation Framework. This diagram outlines the key validation parameters and performance characteristics required for implementing VAMS-based this compound monitoring.

Conclusion

Volumetric Absorptive Microsampling represents a significant advancement in therapeutic drug monitoring of this compound, offering a robust and patient-centric alternative to traditional venous sampling. The comprehensive validation data demonstrates that VAMS methods meet all regulatory requirements for bioanalytical methods while providing excellent correlation with conventional sampling approaches. The simplified logistics and capacity for self-sampling make this approach particularly valuable for managing transplant recipients in remote areas or when frequent monitoring is required. As decentralized healthcare models continue to evolve, VAMS technology is poised to play an increasingly important role in optimizing this compound therapy through personalized drug exposure assessment.

References

Comprehensive Application Notes and Protocols for Everolimus Extraction and Analysis via Protein Precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Everolimus and Therapeutic Drug Monitoring

This compound is a macrocyclic lactone immunosuppressant that inhibits the mammalian target of rapamycin (mTOR), widely used in solid organ transplantation and oncology. As a semi-synthetic derivative of sirolimus, this compound exhibits narrow therapeutic index with significant interindividual pharmacokinetic variability, necessitating precise therapeutic drug monitoring (TDM) to optimize efficacy while minimizing toxicity. The drug undergoes extensive metabolism primarily via CYP3A4 enzymes and demonstrates high intracellular partitioning into red blood cells, making whole blood the preferred matrix for accurate quantification. Recommended therapeutic trough concentrations vary based on transplant type and concomitant therapy, typically ranging from 3-12 ng/mL in solid organ transplant recipients [1].

The critical importance of TDM for this compound stems from its concentration-dependent efficacy and toxicity profile. Subtherapeutic levels increase the risk of transplant rejection, while supratherapeutic concentrations elevate the likelihood of adverse effects including thrombocytopenia, hyperlipidemia, and proteinuria. Recent approaches to TDM have emphasized patient-centric methodologies incorporating microsampling techniques that enable decentralized monitoring while maintaining analytical reliability [1]. This document provides comprehensive protocols for this compound extraction using protein precipitation, detailed validation parameters, and advanced analytical approaches to support researchers and clinical laboratories in implementing robust this compound monitoring programs.

Protein Precipitation Protocol for this compound Extraction

Reagents and Materials
  • This compound standard (high purity ≥95%) and internal standard D4-everolimus (stable isotope-labeled)
  • Whole blood samples collected in K₂- or K₃-EDTA tubes to prevent coagulation
  • Protein precipitation solution: Zinc sulfate in methanol:acetonitrile (optimized ratio 1:2:7 v/v/v)
  • LC-MS grade solvents: Methanol, acetonitrile, and water
  • Formic acid (0.1%) and ammonium acetate (4 mM) for mobile phase preparation
  • Calibrators and quality controls prepared in drug-free whole blood at appropriate concentrations
Sample Preparation Workflow

The protein precipitation protocol follows a optimized sequence to ensure high recovery and minimal matrix effects:

  • Aliquot 100 μL of whole blood sample (calibrators, quality controls, or patient samples) into microcentrifuge tubes
  • Add 25 μL of internal standard solution (D4-everolimus at appropriate concentration in methanol)
  • Vortex mix for 30 seconds to ensure complete sample homogenization
  • Add 300 μL of cold protein precipitation solution (zinc sulfate:methanol:acetonitrile, 1:2:7 v/v/v)
  • Vortex vigorously for 60 seconds to precipitate proteins completely
  • Incubate at -20°C for 15 minutes to enhance protein precipitation
  • Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Transfer 100 μL of clear supernatant to autosampler vials with inserts
  • Inject 5-10 μL into the LC-MS/MS system for analysis [1] [2]

Table 1: Critical Parameters for Protein Precipitation Protocol

Parameter Specification Purpose
Sample Volume 100 μL whole blood Consistent matrix volume
Precipitation Solution Zinc sulfate:MeOH:ACN (1:2:7) Optimal protein precipitation
Precipitation Temperature -20°C Enhanced protein precipitation
Centrifugation Conditions 13,000 × g, 10 min, 4°C Complete pellet formation
Supernatant Volume 100 μL Consistent injection volume
Protocol Optimization Notes

The addition of methanol to the precipitation solution improves miscibility between aqueous and organic phases, while the cold incubation step enhances extract clarity and LC-MS/MS signal quality. For instruments requiring larger injection volumes, the supernatant can be evaporated under nitrogen and reconstituted in a smaller volume of mobile phase to enhance sensitivity. The use of stable isotope-labeled internal standard (D4-everolimus) corrects for variability in extraction efficiency and matrix effects, with studies showing significantly lower interference (1.76 ± 0.21%) compared to 13C,D2-EVE (16.37 ± 2.58%) [1].

LC-MS/MS Analysis Conditions

Chromatographic Separation

Liquid Chromatography Conditions:

  • Analytical Column: Kinetex Polar C18 (100 × 2.1 mm, 2.6 μm) or equivalent polar-modified C18 column
  • Column Temperature: Maintained at 50°C
  • Mobile Phase A: Water with 0.1% formic acid and 4 mM ammonium acetate
  • Mobile Phase B: Methanol with 0.1% formic acid and 4 mM ammonium acetate
  • Gradient Program: Linear gradient from 60% B to 95% B over 3.5 minutes
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5-10 μL
  • Run Time: 5 minutes per sample
  • Retention Time: Approximately 0.92 minutes for this compound [1]

The buffered mobile phases with formic acid and ammonium acetate in combination with gradient mode ensure appropriate peak shape and reproducible retention times. The polar-modified C18 column facilitates specific retention of this compound while effectively separating it from potentially interfering matrix components.

Mass Spectrometric Detection

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode
  • Ion Spray Voltage: 5500 V
  • Source Temperature: 500°C
  • Nebulizer Gas: 50 psi
  • Heater Gas: 60 psi
  • Curtain Gas: 30 psi
  • Collision Gas: Medium (6-8 psi)
  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound and Internal Standard

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V)
This compound 975.6 908.5 100 100 25
This compound 975.6 349.3 100 100 40
D4-Everolimus (IS) 979.6 912.5 100 100 25

The first transition for each compound serves as the quantifier, while the second functions as a qualifier to ensure specificity. The ammonium adduct formation [M+NH₄]⁺ is typically observed in positive electrospray ionization, providing stable ionization efficiency [2].

Method Validation Parameters

Analytical Performance Specifications

Comprehensive validation of the this compound protein precipitation method following EMA and IATDMCT guidelines demonstrates robust performance across key parameters:

Table 3: Method Validation Summary for this compound Protein Precipitation

Validation Parameter Performance Results Acceptance Criteria
Linear Range 1.27-64.80 ng/mL (whole blood) R² > 0.995
Lower Limit of Quantification 0.5 μg/L (0.5 ng/mL) Accuracy 80-120%, CV < 20%
Accuracy 94.3-106.7% Within ±15% of nominal value
Precision (Intra-day) CV 3.2-7.8% CV < 15%
Precision (Inter-day) CV 5.1-9.3% CV < 15%
Recovery 92-108% Consistent and reproducible
Matrix Effects 88-105% No significant suppression/enhancement
Carryover <0.05% <20% of LLOQ
Stability 7 days ambient, 14 days refrigerated, 14 days frozen Within ±15% of nominal value
Specificity and Selectivity

The method demonstrates excellent specificity with no significant interference observed from endogenous compounds or commonly co-administered immunosuppressants. Selectivity was confirmed by analyzing six independent sources of blank whole blood, with response in blank samples <20% of the lower limit of quantification (LLOQ) for this compound and <5% for the internal standard. The use of two MRM transitions per compound provides an additional layer of specificity, with the primary transition used for quantification and the secondary transition serving as a qualifier with predetermined ion ratio tolerances [1] [3].

Stability Assessment

This compound stability in whole blood and processed samples was thoroughly evaluated under various conditions:

  • Bench-top stability: 7 days at ambient temperature
  • Refrigerated stability: 14 days at 2-8°C
  • Frozen stability: 14 days at -20°C
  • Processed sample stability: 24 hours in autosampler at 10°C
  • Freeze-thaw stability: 3 cycles with <10% deviation

Stability evaluation confirmed that this compound remains stable under routine laboratory handling and storage conditions, ensuring reliable quantification in clinical samples [3].

Alternative Sampling and Extraction Approaches

Microsampling Techniques

Recent advancements in patient-centric sampling have introduced volumetric microsampling techniques that offer simplified logistics and potential for home-based monitoring:

  • Volumetric Absorptive Microsampling (VAMS): Mitra devices collect fixed 10 μL blood volumes regardless of hematocrit, with extraction using pure methanol
  • Quantitative Dried Blood Spots (qDBS): Capitainer devices provide two 10 μL samples with visual confirmation of sampling adequacy, though requiring more rigorous extraction with MgSO₄ and sodium acetate added for cleaner extracts
  • Conventional DBS: Manual application of blood to filter paper, though more susceptible to hematocrit effects

These microsampling approaches demonstrate excellent correlation with venous whole blood methods, with Passing-Bablok regression and Bland-Altman analyses showing negligible bias. The minimal sample volumes required (10-30 μL) make these techniques particularly valuable for pediatric patients or those in remote locations with limited access to transplant centers [1].

Automated Extraction Systems

Fully automated systems such as the DBS-MS 500 (CAMAG) enable direct coupling of dried blood spot extraction to LC-MS/MS analysis, significantly reducing hands-on time while improving reproducibility. These systems incorporate robotic handling of sampling cards, integrated internal standard application via spraying, and direct elution into the analytical system. For this compound analysis in clinical laboratories with high sample throughput, automation provides:

  • Standardized extraction with minimal analyst intervention
  • Reduced inter-operator variability
  • Higher processing capacity (up to 500 samples per batch)
  • Improved traceability through barcode scanning

However, these systems require careful optimization of extraction solvents to avoid introducing excessive matrix components into the LC-MS/MS system while maintaining adequate recovery [4].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Recovery: Ensure precipitation solution is freshly prepared and cold; verify centrifugation speed and time; check pH of mobile phases
  • Matrix Effects: Use stable isotope-labeled internal standard; ensure adequate chromatography separation; implement post-column infusion studies to identify matrix effect regions
  • Carryover: Increase wash volume in autosampler; include blank injections between high-concentration samples; check injector needle and seat for contamination
  • Ion Suppression: Optimize sample clean-up; modify chromatographic conditions to shift retention time; dilute samples if within quantitative range
  • Hematocrit Effect (for microsampling): Use volumetric devices that minimize hematocrit dependence; apply internal standard via spraying prior to extraction
Quality Control Recommendations
  • Process calibrators and controls with each batch following identical preparation procedures
  • Monitor internal standard response for consistent extraction efficiency (typically ±30% of mean)
  • Verify ion ratios for this compound and internal standard (within ±25% of mean calibrator values)
  • Participate in external quality assurance programs to maintain method accuracy across laboratories
  • Perform periodic system suitability tests using reference standards at low, medium, and high concentrations

Applications in Clinical Research

The validated protein precipitation method supports diverse clinical applications including:

  • Therapeutic drug monitoring in transplant recipients to maintain target trough concentrations (3-12 ng/mL depending on transplant type and concomitant therapy)
  • Pharmacokinetic studies assessing AUC, Cmax, Tmax, and half-life (approximately 28 hours in renal transplant recipients)
  • Drug interaction studies evaluating CYP3A4 inhibitors and inducers on this compound exposure
  • Adherence monitoring in patients with unpredictable concentration profiles
  • Toxicity assessment in patients experiencing adverse effects at supratherapeutic concentrations

The method's robustness enables reliable quantification across the therapeutic range, with sufficient sensitivity to detect subtherapeutic levels that may compromise efficacy [1] [2].

Graphical Workflow Representation

everolimus_extraction START Whole Blood Sample (100 µL in K₂/K₃-EDTA) IS Add Internal Standard (25 µL D4-Everolimus) START->IS MICRO Microsampling Alternative Mitra VAMS or Capitainer qDBS START->MICRO Alternative VORTEX1 Vortex Mix (30 seconds) IS->VORTEX1 PPT Add Cold Precipitation Solution (300 µL ZnSO₄:MeOH:ACN) VORTEX1->PPT VORTEX2 Vortex Vigorously (60 seconds) PPT->VORTEX2 INCUBATE Incubate at -20°C (15 minutes) VORTEX2->INCUBATE CENTRIFUGE Centrifuge at 13,000 × g (10 minutes at 4°C) INCUBATE->CENTRIFUGE TRANSFER Transfer Supernatant (100 µL to vial) CENTRIFUGE->TRANSFER INJECT Inject into LC-MS/MS (5-10 µL) TRANSFER->INJECT LC Liquid Chromatography Polar C18 Column, 5 min runtime INJECT->LC MS Mass Spectrometry ESI+ MRM Detection LC->MS RESULTS Quantitative Results LLOQ: 0.5 ng/mL MS->RESULTS MICRO_EX Device-Specific Extraction MICRO->MICRO_EX MICRO_EX->LC

Diagram 1: this compound extraction and analysis workflow. Solid arrows represent the primary protein precipitation protocol, while dashed red arrows indicate alternative microsampling approaches.

Conclusion

The protein precipitation protocol described herein provides a robust, reliable, and validated method for this compound extraction from whole blood specimens. When coupled with LC-MS/MS analysis, this approach delivers the specificity, sensitivity, and precision required for clinical TDM and research applications. The method's performance characteristics align with regulatory guidelines, supporting its implementation in clinical laboratories serving transplant centers.

Recent methodological advances including microsampling techniques and automated extraction platforms present opportunities to enhance patient convenience and laboratory efficiency while maintaining analytical quality. These developments align with evolving paradigms in personalized medicine, enabling more frequent monitoring and individualized dosing regimens for patients receiving this compound therapy.

References

Everolimus Quantification by LC-MS/MS: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Everolimus is an immunosuppressive and antiproliferative drug that inhibits the mammalian target of rapamycin (mTOR). It is used in organ transplantation and oncology. Due to its narrow therapeutic window and significant pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) is essential for its safe and effective use [1] [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this compound quantification due to its high sensitivity, specificity, and ability to handle complex matrices like whole blood [1] [3]. This document provides detailed application notes and protocols for the precise quantification of this compound using Multiple Reaction Monitoring (MRM).

Key MRM Transitions and Mass Spectrometry Parameters

The foundation of a specific LC-MS/MS method is the selection of appropriate MRM transitions. The table below summarizes the key parameters reported in the literature for this compound and its internal standards.

Table 1: Optimized MRM Transitions for this compound and Internal Standards

Analyte Precursor Ion (m/z) Product Ion (m/z) Internal Standard Reference
This compound 975.5 908.5 Ascomycin [4]
This compound 975.6 908.4 Not Specified [3]
D4-Everolimus (IS) (See Note 1) (See Note 1) N/A [1]
SDZ RAD 223-756 (IS) 989.8 922.8 N/A [4]
Ascomycin (IS) 809.5 756.5 N/A [4]

Notes:

  • D4-Everolimus: The stable isotope-labeled internal standard D4-Everolimus is highly recommended for optimal accuracy, as it corrects for matrix effects and recovery losses better than structural analogs like ascomycin [1] [4].
  • Ionization: All transitions typically use positive electrospray ionization (ESI+) and monitor the ammonium adduct [M+NH₄]⁺ of this compound.

Detailed Experimental Protocols

Sample Preparation Methods

Robust sample preparation is critical. Below are protocols for different sample matrices.

  • Protocol 1: Protein Precipitation for Whole Blood (WB) This is a common method for processing venous whole blood samples [1].

    • Aliquot: Pipette 100 µL of whole blood (calibrator, QC, or patient sample) into a microcentrifuge tube.
    • Add Internal Standard: Add a suitable volume of the internal standard working solution (e.g., D4-Everolimus).
    • Precipitate Proteins: Add a cold protein precipitation solution (e.g., a mixture of zinc sulfate, methanol, and acetonitrile). Vortex vigorously.
    • Incubate and Centrifuge: Freeze the sample to enhance precipitation, then centrifuge at high speed (e.g., >10,000 × g) for 10 minutes.
    • Inject: Transfer the clear supernatant into an LC vial for analysis [1].
  • Protocol 2: Extraction for Volumetric Absorptive Microsampling (VAMS) This protocol is for patient-centric microsampling devices like Mitra tips.

    • Dry: Allow the VAMS tip containing the capillary blood sample to dry completely.
    • Extract: Place the entire tip or a punched segment into a tube and add pure methanol as the extraction solvent. Include the internal standard.
    • Vortex and Sonicate: Vortex-mix and sonicate to ensure complete analyte extraction.
    • Centrifuge and Inject: Centrifuge to pellet the particulate matter and transfer the supernatant to an LC vial [1].
  • Protocol 3: Extraction for Quantitative Dried Blood Spots (qDBS) This method is for devices like Capitainer and requires a more rigorous clean-up.

    • Punch: Punch a disk from the central part of the DBS.
    • Extract: Add the internal standard and an extraction solvent (e.g., methanol/acetonitrile 80/20% or pure acetonitrile) to the disk.
    • Enhanced Purification: To remove matrix interferences, an additional step with MgSO₄ and sodium acetate can be introduced to facilitate phase separation.
    • Vortex, Centrifuge, and Inject: Proceed with vortexing, centrifugation, and injection of the clean extract [5] [1].
Liquid Chromatography (LC) Conditions

Table 2: Typical LC Conditions for this compound Separation

Parameter Specification Reference
Analytical Column Polar-modified C18 (e.g., Kinetex Polar C18) [1]
Mobile Phase A Water with 0.1% Formic Acid and 4 mM Ammonium Acetate [1]
Mobile Phase B Methanol with 0.1% Formic Acid and 4 mM Ammonium Acetate [1]
Gradient Program High organic starting condition (e.g., 90% B), increasing to 100% B [1]
Flow Rate 0.6 - 0.8 mL/min [4] [3]
Run Time 2.8 - 3.5 minutes [4] [3]
Injection Volume 5 - 20 µL (Typical for LC-MS/MS)
Method Validation Parameters

A method must be validated according to guidelines (e.g., EMA). Key parameters for a validated this compound method are summarized below.

Table 3: Typical Validation Results for an this compound LC-MS/MS Assay

Validation Parameter Performance Data Reference
Linear Range 1.22 - 75 µg/L (ng/mL) [5] [3]
Intra-assay Precision Coefficient of Variation (CV) ≤ 10.7% [5]
Inter-assay Precision CV ≤ 10.7% [5]
Intra-assay Accuracy Relative Error (RE) ≤ ±4.4% [5]
Carryover Not Significant [1]
Matrix Effect Minimal/Well-controlled with SIL-IS [1] [4]
Analytical Recovery >76% [4]
Stability in DBS Stable for at least 80 days at 2-8°C [5]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanistic pathway of this compound and the analytical workflow for its quantification.

everolimus_workflow cluster_pathway Mechanistic Pathway of this compound cluster_workflow LC-MS/MS Analytical Workflow GF GF EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 4E-BPs 4E-BPs mTOR->4E-BPs HIF-1α HIF-1α mTOR->HIF-1α Cell Growth/Progression Cell Growth/Progression S6K1->Cell Growth/Progression Protein Translation Protein Translation 4E-BPs->Protein Translation VEGF / Angiogenesis VEGF / Angiogenesis HIF-1α->VEGF / Angiogenesis This compound This compound FKBP-12 FKBP-12 This compound->FKBP-12 This compound-FKBP-12 Complex This compound-FKBP-12 Complex FKBP-12->this compound-FKBP-12 Complex This compound-FKBP-12 Complex->mTOR Sample Sample Prep Prep Sample->Prep LC Separation LC Separation Prep->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection MRM Quantification MRM Quantification MS/MS Detection->MRM Quantification Sample_Type Sample Type: Whole Blood, VAMS, qDBS Sample_Type->Sample Prep_Methods Preparation: Protein Precipitation Liquid-Liquid Extraction Prep_Methods->Prep

Troubleshooting and Technical Notes

  • Hematocrit Effect: Traditional DBS methods can be affected by hematocrit, leading to inaccurate quantification. This is significantly mitigated by using volumetric microsampling devices like Mitra (VAMS) or Capitainer (qDBS) [5] [1].
  • Choice of Internal Standard: The use of a stable isotope-labeled internal standard (D4-Everolimus) is strongly recommended over structural analogs (e.g., ascomycin) to compensate for matrix effects and variations in extraction efficiency, ensuring higher accuracy and precision [1] [4].
  • Matrix Effects: For Capitainer qDBS samples, a more rigorous extraction with additional purification steps (e.g., using MgSO₄) is necessary to remove matrix interferences from adhesive components and dyes [1].

Conclusion

The LC-MS/MS methods detailed here provide robust, sensitive, and specific protocols for the quantification of this compound in various blood matrices. The adoption of volumetric microsampling techniques facilitates decentralized TDM, enabling patient-centric care. Adherence to the described MRM transitions, chromatographic conditions, and sample preparation protocols will ensure reliable analytical performance for clinical and research applications.

References

Comprehensive Analytical Methods for Everolimus Quantification: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Everolimus Analytical Methods

Therapeutic drug monitoring (TDM) of this compound is essential for optimal patient outcomes in both transplant medicine and oncology due to its narrow therapeutic window and significant pharmacokinetic variability. This compound, a mammalian target of rapamycin (mTOR) inhibitor, demonstrates substantial interindividual differences in bioavailability and metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4 and P-glycoprotein transport activity. Without appropriate TDM, patients face risks of both subtherapeutic exposure (potentially leading to organ rejection in transplant patients or reduced efficacy in oncology) and supratherapeutic exposure (increasing the likelihood of adverse effects). The established therapeutic ranges for this compound are precise: in kidney transplant recipients, target trough concentrations range from 3-8 ng/mL when combined with reduced-dose calcineurin inhibitors, while liver transplant patients require 5-12 ng/mL without concomitant tacrolimus or cyclosporine [1].

The evolution of analytical methods for this compound quantification has progressed significantly over the past decade, with chromatographic techniques increasingly demonstrating advantages over traditional immunoassay approaches. Current methodological comparisons reveal important differences in analytical performance, sensitivity, and specificity that directly impact clinical decision-making. Immunoassay methods, particularly the fluorescence polarization immunoassay (FPIA), have shown concerning bias exceeding 30% in some studies when compared to reference methods [2]. This analytical inaccuracy has driven widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for this compound TDM in modern clinical laboratories, though properly validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods remain viable alternatives for facilities without access to mass spectrometry instrumentation [3].

Comparative Analytical Method Performance

Evaluation of the three primary analytical platforms for this compound quantification reveals significant differences in their performance characteristics and operational considerations. LC-MS/MS methodology demonstrates superior analytical performance with intra- and inter-day imprecision and inaccuracy values ≤12.2% across a broad calibration range (1.5-40 μg/L), confirming its status as the reference method for this compound TDM [2]. The HPLC-UV technique offers respectable performance with linearity (r²=0.999) across 25-150 μg/mL and relative standard deviation values <2.0% for key validation parameters, making it a reasonable alternative when mass spectrometry is unavailable [3]. In contrast, immunoassay methods, particularly the FPIA platform, demonstrate concerning analytical limitations with >30% bias observed in this compound concentrations measured in pooled patient samples compared to spiked drug-free whole blood [2].

Table 1: Comprehensive Comparison of Analytical Methods for this compound Quantification

Parameter LC-MS/MS HPLC-UV Immunoassay (FPIA)
Calibration Range 1.5-40 μg/L [2] 25-150 μg/mL [3] Manufacturer dependent
Limit of Quantification 1.27 ng/mL [1] 0.109 μg/mL [3] Higher than chromatographic methods
Intra-day Precision (% RSD) ≤12.2% [2] <2.0% [3] Variable, instrument dependent
Inter-day Precision (% RSD) ≤12.2% [2] <2.0% [3] Variable, instrument dependent
Analytical Time/Sample ~2 minutes [1] ~3 minutes [3] Typically <5 minutes
Specificity High [4] High [3] Subject to cross-reactivity
Sample Volume 100 μL [2] Variable Typically 50-100 μL
Sample Preparation Solid-phase extraction or protein precipitation [2] [1] Protein precipitation [3] Minimal preparation
Key Limitations High equipment cost, technical expertise Less sensitive than MS, longer run times Significant bias (>30%) [2]

The specificity of analytical methods represents a critical differentiator in this compound TDM. Chromatographic methods provide separation of this compound from potentially interfering metabolites, whereas immunoassays are susceptible to cross-reactivity with structurally similar compounds that can compromise result accuracy. This distinction is particularly important in special populations such as patients with renal or hepatic impairment, where metabolite accumulation may occur. Recent advancements in microsampling techniques coupled with LC-MS/MS analysis have further expanded the capabilities of this compound monitoring, enabling decentralized TDM through volumetric absorptive microsampling (VAMS) and quantitative dried blood spot (qDBS) collection methods that maintain analytical performance comparable to conventional venipuncture (Passing-Bablok regression and Bland-Altman plots showing excellent agreement) [1].

LC-MS/MS Protocol for this compound Quantification

Principle and Scope

This validated protocol describes the simultaneous quantification of this compound in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs stable isotope-labeled internal standard (D4-everolimus) to correct for extraction and ionization variability, ensuring precise and accurate results across the calibration range of 1.27-64.80 ng/mL [1]. The protocol is suitable for clinical TDM applications in transplant recipients and oncology patients, with performance characteristics meeting EMA and IATDMCT guidelines for bioanalytical method validation [1].

Equipment and Reagents
  • LC-MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source coupled to HPLC system
  • Analytical Column: Kinetex Polar C18 (100 × 4.6 mm, 2.6 μm) or equivalent polar-modified C18 column [1]
  • Mobile Phase A: 4 mM ammonium acetate with 0.1% formic acid in water
  • Mobile Phase B: 4 mM ammonium acetate with 0.1% formic acid in methanol
  • Internal Standard: D4-everolimus (stable isotope-labeled)
  • Precipitation Solution: Mixture of zinc sulfate, methanol, and acetonitrile [1]
  • Calibrators and Quality Controls: Prepared in drug-free whole blood from appropriate stock solutions
Sample Preparation Procedure
  • Aliquot 100 μL of whole blood (calibrator, quality control, or patient sample) into microcentrifuge tubes
  • Add internal standard solution (D4-everolimus) to each tube except double blanks
  • Precipitate proteins by adding cold precipitation solution (zinc sulfate/methanol/acetonitrile mixture)
  • Vortex mix thoroughly for 30-60 seconds to ensure complete protein precipitation
  • Incubate at low temperature (-20°C for 15 minutes) to enhance extract clarity [1]
  • Centrifuge at 13,000-15,000 × g for 10 minutes to pellet precipitated proteins
  • Transfer supernatant to autosampler vials for LC-MS/MS analysis
Instrumental Parameters

Table 2: LC-MS/MS Operating Conditions for this compound Quantification

Parameter Setting
Column Temperature 45°C [2]
Flow Rate 200 μL/min [2] or optimized for adequate separation
Injection Volume 5-10 μL
Gradient Program Linear gradient from 70% B to 95% B over 2.5 minutes
Ionization Mode Positive electrospray ionization (ESI+)
Ion Spray Voltage 5500 V
Source Temperature 500°C
MRM Transitions This compound: 975.6→908.5 (quantifier); 975.6→926.5 (qualifier) [1]
MRM Transitions D4-Everolimus: 979.6→912.5 (quantifier)
Method Validation

The LC-MS/MS method should demonstrate:

  • Linearity: Mean calibration equation y = 0.6227x - 0.02702 with correlation coefficient (R²) ≥ 0.9996 using 1/x weighting [1]
  • Precision: Intra- and inter-day imprecision ≤12.2% across the calibration range [2]
  • Accuracy: Deviation from nominal values ≤12.2% at all quality control levels [2]
  • Selectivity: No significant interference from endogenous compounds or metabolites
  • Carryover: ≤20% of lower limit of quantitation in blank samples following high-concentration calibrators

The following diagram illustrates the complete LC-MS/MS workflow for this compound quantification:

workflow SampleCollection Whole Blood Collection SamplePrep Sample Preparation: • Add Internal Standard • Protein Precipitation • Vortex & Centrifuge SampleCollection->SamplePrep LCMSAnalysis LC-MS/MS Analysis SamplePrep->LCMSAnalysis DataProcessing Data Processing & Quantification LCMSAnalysis->DataProcessing QualityControl Quality Assessment DataProcessing->QualityControl

HPLC-UV Protocol for this compound Quantification

Principle and Scope

This stability-indicating HPLC-UV method provides an alternative approach for this compound quantification in pharmaceutical formulations and biological samples when mass spectrometry is unavailable. The method utilizes reversed-phase chromatography with ultraviolet detection at 280 nm, demonstrating linearity (r²=0.999) across 25-150 μg/mL with LOD and LOQ of 0.036 μg/mL and 0.109 μg/mL, respectively [3]. The protocol has been validated according to ICH guidelines and is suitable for this compound quantification in bulk drug substances and tablet formulations.

Equipment and Reagents
  • HPLC System: Equipped with autosampler, isocratic or low-pressure gradient pump, and UV detector
  • Analytical Column: Hypersil BDS C18 column (100 × 4.6 mm, 5 μm) [3]
  • Mobile Phase: Ammonium acetate buffer (pH 6.5):acetonitrile (50:50 v/v) [3]
  • Buffer Preparation: Dissolve 0.77 g ammonium acetate in 1000 mL Milli-Q water, adjust pH to 6.5 with dilute orthophosphoric acid
  • Diluent: Water:methanol (20:80 v/v)
  • Standard Solutions: Prepared from this compound reference standard in diluent
Sample Preparation
  • Accurately weigh 10 mg of this compound reference standard and transfer to 10 mL volumetric flask
  • Dissolve and dilute to volume with diluent to obtain 1000 μg/mL stock solution
  • Prepare working standards by serial dilution in the range of 25-150 μg/mL
  • For tablet formulations, powder twenty tablets, weigh equivalent to 10 mg this compound, and extract with diluent
  • Filter through 0.45 μm membrane before HPLC analysis to remove particulate matter
Chromatographic Conditions
  • Mobile Phase: Ammonium acetate buffer (pH 6.5):acetonitrile (50:50 v/v) [3]
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
  • Detection Wavelength: 280 nm
  • Run Time: 6 minutes
  • Retention Time: Approximately 3.11 minutes for this compound [3]
Method Validation

The HPLC-UV method should be validated according to ICH guidelines with the following performance characteristics:

  • Specificity: No interference from degradation products or pharmaceutical excipients
  • Linearity: Coefficient of determination (r²) ≥ 0.999 over 25-150 μg/mL range [3]
  • Precision: Relative standard deviation (%RSD) < 2.0% for repeatability and intermediate precision [3]
  • Accuracy: Mean recovery of 100.55% across 50-150% of target concentration [3]
  • Robustness: Method performance unaffected by small variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), or pH (±0.2 units)

Immunoassay Protocol & Limitations

Principle

Fluorescence polarization immunoassay (FPIA) for this compound quantification employs competitive binding principles between the drug in the sample and a fluorescent-labeled this compound tracer for a limited number of anti-everolimus antibody binding sites. The measurement of fluorescence polarization decrease is inversely proportional to this compound concentration in the sample. While this technique offers operational simplicity and rapid analysis, studies have demonstrated significant limitations in accuracy compared to chromatographic methods [2].

Procedure for Seradyn FPIA
  • Pretreatment: Mix 150 μL of whole blood sample with pretreatment reagent
  • Centrifuge: Remove precipitated proteins by centrifugation
  • Immunoassay Reaction: Mix supernatant with antibody reagent and tracer reagent
  • Incubation: Allow competitive binding reaction to reach equilibrium (approximately 10-30 minutes)
  • Measurement: Read fluorescence polarization values using appropriate calibrators
  • Calculation: Determine this compound concentration from calibration curve
Limitations and Methodological Concerns
  • Significant Bias: FPIA demonstrates >30% bias in this compound concentrations measured in pooled patient samples versus spiked drug-free whole blood [2]
  • Cross-reactivity: Potential for interference from structurally similar metabolites or concomitant medications
  • Matrix Effects: Differential performance between spiked standards and patient samples suggests matrix-related issues
  • Limited Sensitivity: Higher limit of quantification compared to chromatographic methods
  • Standardization Challenges: Lack of harmonization between different immunoassay platforms

Emerging Methods & Advanced Applications

Microsampling Approaches

Recent advancements in this compound TDM include the adoption of microsampling techniques that enable decentralized monitoring while maintaining analytical performance comparable to conventional venipuncture. The Mitra (VAMS) and Capitainer (qDBS) devices allow collection of precise 10 μL capillary blood volumes, with clinical validation demonstrating excellent agreement with venous blood samples through Passing-Bablok regression and Bland-Altman analysis [1]. These approaches significantly improve patient convenience and enable at-home sampling for transplant recipients with limited access to specialized centers.

Table 3: Comparison of Microsampling Technologies for this compound TDM

Parameter Mitra (VAMS) Capitainer (qDBS) Traditional DBS
Sample Volume 10 μL [1] 10 μL [1] Variable
Volume Control Absorptive tip [1] Microfluidic channels [1] Variable deposition
Hematocrit Effect Negligible [1] Negligible [1] Significant
Sample Integrity Risk of contamination [1] Low contamination risk [1] Moderate risk
Extraction Procedure Methanol extraction [1] Multi-step purification [1] Simple extraction
Key Advantage Visual control of sampling [1] Dual samples from single device [1] Established technique
Overcoming this compound Resistance in Oncology

Research into this compound resistance mechanisms has revealed that metabolic reprogramming toward increased mitochondrial respiration represents a key adaptive response in treatment-resistant cancer cells. Studies demonstrate that the experimental agent ONC201/TIC10 enhances the durability of this compound response in metastatic ER+ breast cancer through inhibition of mitochondrial oxidative phosphorylation and activation of integrated stress response pathways [5]. Combination therapy approaches targeting both mTOR signaling and mitochondrial metabolism show promise for overcoming therapeutic resistance in clinical settings.

The following diagram illustrates the molecular mechanism of this compound and potential resistance pathways:

mechanism GrowthSignals Growth Factor Signaling PI3K PI3K Activation GrowthSignals->PI3K mTORC1 mTORC1 Complex PI3K->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Resistance Resistance Mechanisms: • AKT Activation • Mitochondrial Reprogramming • MYC Upregulation mTORC1->Resistance Therapeutic Pressure This compound This compound-FKBP12 Complex Inhibition mTORC1 Inhibition This compound->Inhibition Binds Inhibition->mTORC1 Inhibits

Conclusion & Future Perspectives

The analytical landscape for this compound quantification continues to evolve, with LC-MS/MS firmly established as the reference method for clinical TDM applications due to its superior accuracy, precision, and specificity compared to immunoassay and HPLC-UV alternatives. The concerning >30% bias observed with FPIA methodologies necessitates careful consideration of analytical platform selection in clinical settings where precise this compound quantification directly impacts therapeutic outcomes [2]. Future method development will likely focus on achieving lower detection limits through improved sample extraction techniques and enhanced instrumental sensitivity, particularly relevant as therapeutic trends move toward lower drug dosing regimens [4].

The integration of microsampling technologies with robust LC-MS/MS methods represents the most significant advancement in practical this compound TDM, enabling patient-centric monitoring approaches that maintain analytical performance while improving accessibility for transplant recipients [1]. These innovations, coupled with ongoing research into combination therapies targeting resistance mechanisms such as mitochondrial metabolic dependencies [5], promise to enhance the clinical utility of this compound across its expanding range of therapeutic applications. Analytical scientists should prioritize method validation according to established guidelines (EMA, IATDMCT) and maintain awareness of emerging technologies that can improve the accuracy, efficiency, and accessibility of this compound therapeutic drug monitoring.

References

Everolimus cell culture protocols in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Everolimus In Vitro Application Data

Cell Line / Model This compound Concentration Treatment Duration Primary Assays / Readouts Key Findings / Purpose Source Context
iHemEC (Immortalized Hemangioma-derived Endothelial Cell) IC50 value determined; transcriptome profiling at 10 µM 24 hours for RNA-seq Cytotoxicity (MTT), Transcriptome profiling (RNA-seq, GSEA) Inhibited PI3K/AKT/mTOR pathway; identified as therapeutic candidate for infantile hemangiomas. [1]
MCF-7 & BT474 (Breast Cancer) 5 mg/mL (Note: high, atypical concentration) 48 hours Cell viability (CCK-8, MTT), Invasion/Migration, Apoptosis (Flow Cytometry), Western Blot Inhibited growth, migration, invasion; induced apoptosis via PI3K/AKT/mTOR pathway. [2]
Caco-2 (Colorectal Adenocarcinoma) Multiple concentrations for dose-response Multiple timepoints post-synchronization Cell Viability, Apoptosis, Cell Cycle, Gene Expression (qPCR: BMAL1, PER2, mTOR) Identified time-of-day-dependent effects; supports chronotherapy for colorectal cancer. [3]
SCCOHT-CH-1 & COV434 (Ovarian Carcinoma) Gradient concentrations; synergy tested up to 60-65 µM 48 hours Cell Viability (CCK-8), Synergy Analysis, Colony Formation, Wound Healing, Apoptosis, Cell Cycle Synergistic effect with cisplatin; inhibits proliferation, induces cell cycle arrest and apoptosis. [4]
pNET Cell Line (Pancreatic Neuroendocrine Tumor) Not specified in excerpt Not specified in excerpt Cell Growth, Cell Cycle (G0/G1 arrest), Apoptosis Demonstrated antiproliferative action and induction of apoptosis. [5]
Bronchial Carcinoid Cell Lines Not specified in excerpt Not specified in excerpt Cell Proliferation / Viability Identified phenotypes with low mTOR/AKT/ERK conferring resistance to mTOR inhibitors. [5]

Experimental Workflow for this compound Studies

The following diagram outlines a generalized experimental workflow for in vitro this compound studies, synthesized from the methodologies in the search results.

evergreen_workflow cluster_pre 1. Pre-Treatment & Culture cluster_treat 2. This compound Treatment cluster_analysis 3. Post-Treatment Analysis start Experimental Workflow for this compound In Vitro Studies cell Cell Line Selection & Culture start->cell sync Cell Synchronization (e.g., Serum Shock) cell->sync plate Plate Cells at Defined Confluency sync->plate prep Prepare this compound Dilutions (from DMSO stock) plate->prep add Add to Culture Medium (Consider circadian timing for sync cells) prep->add inc Incubate add->inc via Viability & Proliferation Assays (CCK-8, MTT, Colony Formation) inc->via pheno Phenotypic Assays (Apoptosis, Cell Cycle, Migration) via->pheno mech Mechanistic Assays (Western Blot, RNA-seq, qPCR) pheno->mech

Key Methodological Insights

Based on the gathered literature, here are critical considerations for your experimental design:

  • Cell Culture Fundamentals: While not specific to this compound, general mammalian cell culture protocols (e.g., for adherent cells, freezing, and thawing) are a prerequisite. These cover essential techniques like using aseptic technique, proper media preparation, and enzymatic dissociation using reagents like TrypLE. [6] You should closely follow the requirements for your specific cell line.

  • mTOR Pathway Mechanism: this compound exerts its effects by binding to the FKBP-12 protein, forming a complex that inhibits the mTORC1 complex. This inhibition blocks downstream signaling pathways crucial for cell proliferation, protein synthesis, and angiogenesis, which is the basis for its anti-tumor effects in various cancer models. [7] [5] [8] This mechanism is central to interpreting your results.

  • Synchronization for Chronobiology Studies: If your research involves circadian rhythms, the Caco-2 cell study provides a method. Cells can be synchronized using a serum shock (e.g., 50% horse serum for 2 hours), and the effects of this compound can be evaluated at different time points post-synchronization to account for circadian variations in drug sensitivity. [3]

  • Combination Therapy Screening: For investigating this compound in combination with other drugs (e.g., cisplatin), you can adopt a matrix approach. Treat cells with a range of concentrations for each drug alone and in combination. Online tools like SynergyFinder can then analyze the data using models like the Zero Interaction Potency (ZIP) model to quantify synergy. [4]

Critical Considerations & Data Gaps

  • Concentration Units: Pay close attention to concentration units. The breast cancer study [2] used "5 mg/mL", which is an extremely high concentration atypical for in vitro studies (most small molecules are used in µM or nM ranges). Always consult the primary literature for your specific cell model to determine a relevant dose range.
  • Lack of Unified Protocol: The information is fragmented across different cancer types. You will need to adapt and optimize these parameters (cell line, dosage, duration) based on your specific research question.
  • Vehicle Control: this compound is often dissolved in DMSO. Ensure you include a vehicle control (e.g., DMSO at the same dilution as your highest drug concentration) in all experiments to account for any solvent effects on the cells.

References

Comprehensive Application Notes and Protocols for Everolimus Dosing in Animal Xenograft Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Everolimus and mTOR Pathway Inhibition

This compound (RAD001) is an orally active inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and angiogenesis. The dysregulation of the mTOR pathway has been implicated in numerous malignancies, making it an attractive therapeutic target in oncology. This compound demonstrates growth-inhibitory activity against a broad range of tumor cell histotypes in vitro and has the capacity to retard tumor growth in preclinical tumor models through mechanisms directed against both the tumor cell and the solid tumor stroma components. These properties have rendered it a clinically active drug with approvals in several cancer indications, including renal cell carcinoma, and showing strong potential as a combination partner with other therapeutic agents.

The mTOR signaling pathway integrates various environmental signals, including nutrient availability and growth factors, to modulate critical cellular processes. mTOR exists in two distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This compound primarily inhibits mTORC1 signaling, leading to decreased phosphorylation of downstream effectors including S6K1 and 4E-BP1, which are key regulators of protein synthesis. This inhibition results in cell cycle arrest, reduced angiogenesis, and accelerated apoptosis in susceptible tumor models. The preclinical development of this compound and other mTOR inhibitors requires careful consideration of dosing regimens, administration routes, and pharmacokinetic properties to ensure accurate translation of findings from animal models to human clinical applications.

This compound Dosing Data from Preclinical Studies

Dosing Regimens and Administration

The U.S. NCI Biological Testing Branch (BTB) has conducted extensive in vivo efficacy studies of this compound, providing valuable data on tolerable dosing regimens with activity against various human tumors in immunocompromised mouse strains. These studies have established standardized administration protocols that ensure consistent drug delivery and reproducible results in xenograft models [1].

Table 1: this compound Dosing Regimens in Preclinical Xenograft Models

Administration Route Dose Concentration Dosing Schedule Vehicle Formulation Typical Study Duration
Oral gavage 5-10 mg/kg/day Daily Various vehicles 2-4 weeks
Intraperitoneal 5 mg/kg/day Daily DMSO stock solutions 2-3 weeks
Oral gavage 10 mg/kg 5 days per week Water-soluble agents 3-5 weeks

The ROADMAPS database (Responses to Oncology Agents and Dosing in Models to Aid Preclinical Studies) provides comprehensive data filterable by agent, dose, dosing schedule, route of administration, tumor models tested, responses, host mouse strain, maximum weight loss, drug-related deaths, and vehicle formulation. This resource represents a valuable tool for designing preclinical studies with this compound, incorporating data from 70 different single targeted and cytotoxic agents and 140 different xenograft models, with lung cancer as the most broadly tested (24 models) [1].

Efficacy Data Across Tumor Models

This compound has demonstrated broad antitumor activity across various xenograft models. In the phase 3 RECORD-1 trial of patients with metastatic renal cell carcinoma, a dynamic tumor modeling approach revealed that this compound more effectively shrinks target lesions when dosed at 10 mg daily versus 5 mg daily, although the 5-mg dose still shows an antitumor effect. The model predicted that after one year of continuous dosing, the change in the sum of the longest tumor diameters (SLD) of target lesions would be +142.1% ± 98.3%, +22.4% ± 17.2%, and –15.7% ± 11.5% in the average patient treated with placebo, 5 mg this compound, and 10 mg this compound, respectively [2].

Table 2: this compound Efficacy in Preclinical Cancer Models

Cancer Type Model System Effective Dose Response Combination Agents
Small-cell ovarian carcinoma SCCOHT-CH-1 cells 10-20 mg/kg Significant tumor growth inhibition Cisplatin (synergistic)
Renal cell carcinoma Multiple xenografts 5-10 mg/kg/day Dose-dependent tumor shrinkage VEGFr-TKIs
Low-grade gliomas Patient-derived 10 mg/kg/day 72% 6-month progression-free survival None
Neuroendocrine tumors Xenograft models 2.5-10 mg/kg/day Concentration-dependent response Octreotide LAR

In small-cell carcinoma of the ovary, hypercalcemic type (SCCOHT), a rare and aggressive malignancy, this compound significantly inhibits proliferation of SCCOHT cells, induces cell cycle arrest, and accelerates apoptosis. When combined with cisplatin, this compound notably enhances therapeutic efficacy without increasing toxicity typically associated with platinum-based drugs. RNA-seq analysis revealed that the underlying mechanism involves autophagy regulation, with alterations in apoptosis-related gene expression [3].

Detailed Experimental Protocols

In Vivo this compound Efficacy Study in Xenograft Models

Materials Required:

  • Immunocompromised mice (nu/nu NCr or SCID/NCr strains)
  • This compound (RAD001) powder or solution
  • Appropriate vehicle for this compound formulation
  • Tumor cell lines or patient-derived xenograft fragments
  • Calipers for tumor measurement
  • Animal scale for body weight monitoring

Vehicle Formulation:

  • For water-soluble agents: Store as dry powders and resuspend in appropriate vehicle prior to dosing
  • For DMSO or ethanol requirements: Prepare stock solutions at 10× the desired concentration and freeze until ready to administer. Thaw stock solutions and dilute with 9 volumes of appropriate vehicle before administration [1]

Xenograft Establishment:

  • Cell preparation: Use tumor cells at the fourth to sixth in vitro passage from cryopreserved cell stocks. Subcutaneously inoculate 1 × 10^7 cells/0.1 mL/injection into female immunocompromised mice.
  • Tumor fragment implantation: Alternatively, harvest donor tumors, cut into 2-3 mm^3 fragments, and implant subcutaneously using a 9-11-gauge tumor implant trocar.
  • Randomization: Stage tumors and randomize mice into treatment groups when tumors reach target volumes of 100-400 mm³. Implant more mice than required to exclude outlying tumor volumes [1].

Dosing Protocol:

  • Prepare this compound solution according to vehicle requirements, ensuring proper handling and storage conditions.
  • Administer via oral gavage using 20-22-gauge malleable stainless steel feeding needles or flexible oral gavage needles.
  • Standardize dosing protocol to administer 0.1 mL of drug solution per 10 g of body mass (i.e., 0.265 mL of solution would be administered to a 26.5 g mouse).
  • Administer this compound at designated dose (typically 5-10 mg/kg) based on individual animal body weights rather than group averages [1].
  • Continue treatment for 3-5 weeks, monitoring tumors and body weight regularly.

Assessment and Endpoints:

  • Measure tumor dimensions 2-3 times weekly using calipers.
  • Calculate tumor mass in milligrams as (length × width²)/2, with length and width in millimeters.
  • Monitor body weight at least twice weekly to assess treatment toxicity.
  • Record observations for clinical signs of adverse effects.
  • Humanely euthanize mice when tumors reach a calculated mass of 1,500-2,000 mg for experiments conducted from 2001 onward [1].
Combination Therapy with Cisplatin in SCCOHT Models

Experimental Design:

  • Cell lines: SCCOHT-CH-1 and COV434 cells
  • Culture conditions: Maintain SCCOHT-CH-1 cells in RPMI1640 medium with 20% fetal bovine serum and COV434 cells in DMEM with 10% fetal bovine serum
  • Drug preparation: Prepare this compound and cisplatin stock solutions and dilute to gradient concentrations using complete media

Synergy Assessment:

  • Inoculate SCCOHT-CH-1 and COV434 cells into 96-well plates at 6 × 10^3 cells per well.
  • Treat with single inhibitors (this compound, cisplatin) or combination inhibitors at specified ratios:
    • For SCCOHT-CH-1 cells: this compound at 0, 10, 20, 30, 40, 50, and 60 μM and cisplatin at 0, 0.12, 0.5, 2, 8, and 32 μM
    • For COV434 cells: this compound at 0, 15, 25, 35, 45, 55, and 65 μM and cisplatin at 0, 1, 3, 9, 27, and 81 μM
  • Measure cell viability 48 hours after drug administration using Cell Counting Kit-8 assay
  • Calculate drug synergy scores using the Inhibition Index by response surface model and zero interaction titer (ZIP) calculation method with SynergyFinder 3.0
  • Interpret results: ZIP synergy score greater than 10 points indicates synergy [3]

Functional Assays:

  • Colony formation: Inoculate cells in 6-well plates at 4 × 10^3 per well, treat with drugs for 48 hours, then incubate in complete medium for 7-14 days before fixing and staining with crystal violet
  • Apoptosis assay: Analyze using flow cytometry with Annexin V-APC and Propidium iodide staining 48 hours after treatment
  • Cell cycle analysis: Process cells using cell cycle detection kit and analyze by flow cytometry
  • Wound healing assay: Create wounds in confluent cell monolayers and track migration over 48 hours in serum-free media [3]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway and this compound Mechanism of Action

mTOR_pathway Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E mTORC1->eIF4E mTORC2->AKT feedback Cell_Growth Cell_Growth S6K1->Cell_Growth Angiogenesis Angiogenesis S6K1->Angiogenesis Proliferation Proliferation eIF4E->Proliferation This compound This compound This compound->mTORC1 inhibits

Diagram 1: mTOR signaling pathway and this compound mechanism of action. This compound specifically inhibits mTORC1, affecting downstream regulators of cell growth (S6K1) and proliferation (eIF4E).

In Vivo Xenograft Study Workflow

xenograft_workflow cluster_preparation Preparation Phase cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture Cell_Culture Cell_Injection Cell_Injection Cell_Culture->Cell_Injection Fragment_Implantation Fragment_Implantation Cell_Culture->Fragment_Implantation Vehicle_Formulation Vehicle_Formulation Everolimus_Administration Everolimus_Administration Vehicle_Formulation->Everolimus_Administration Dose_Calculation Dose_Calculation Dose_Calculation->Everolimus_Administration Mouse_Selection Mouse_Selection Mouse_Selection->Cell_Injection Tumor_Growth Tumor_Growth Cell_Injection->Tumor_Growth Fragment_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Randomization->Everolimus_Administration Vehicle_Control Vehicle_Control Randomization->Vehicle_Control Monitoring Monitoring Everolimus_Administration->Monitoring Combination_Therapy Combination_Therapy Combination_Therapy->Monitoring Vehicle_Control->Monitoring Tumor_Measurement Tumor_Measurement Monitoring->Tumor_Measurement Toxicity_Assessment Toxicity_Assessment Monitoring->Toxicity_Assessment Biomarker_Analysis Biomarker_Analysis Tumor_Measurement->Biomarker_Analysis Statistical_Analysis Statistical_Analysis Toxicity_Assessment->Statistical_Analysis Biomarker_Analysis->Statistical_Analysis

Diagram 2: Comprehensive workflow for this compound xenograft studies, showing key stages from preparation through analysis.

Research Applications and Considerations

Biomarker Development and Monitoring

The development of predictive biomarkers for this compound response remains challenging due to the ubiquitous nature of mTOR and the multifactorial influence that mTOR signaling has on cell physiology. However, several approaches show promise for monitoring drug activity in preclinical models:

  • Phosphoprotein analysis: Assessment of basal levels of pAKT and pS6 together could stratify patients for likely response to mTOR inhibitors. Studies suggest that patients treated with this compound whose tumors have PRAS-40 activation may have improved progression-free survival compared to treated patients with non-activated tumors [4] [5].

  • Therapeutic drug monitoring: Blood trough concentrations (Ctrough) of this compound show considerable interindividual variability. Ctrough ≥ 6.0 ng/mL has been associated with increased toxicity, whereas nominal dose is not a reliable independent predictor of adverse events. Monitoring this compound concentrations may improve the balance between efficacy and toxicity [6].

  • Functional noninvasive imaging: Alternative approaches to biomarker development include functional imaging techniques that can assess tumor response without requiring tissue sampling [5].

Combination Therapy Strategies

This compound has demonstrated synergistic effects when combined with various anticancer agents:

  • Platinum-based combinations: In SCCOHT models, this compound significantly enhances cisplatin efficacy without increasing toxicity. RNA-seq analysis revealed alterations in apoptosis-related genes, suggesting the underlying mechanism involves autophagy regulation [3].

  • Sequential therapy: In metastatic renal cell carcinoma, this compound has proven effective following progression on VEGFr-TKIs, supporting its use in sequential treatment strategies [2].

  • Intermittent dosing: Some evidence suggests that intermittent mTOR inhibition may achieve clinically significant effects where continuous therapy does not, potentially due to an immunologic "threshold" at which the immune-enhancing effects of low-dose mTOR inhibition are replaced by immunosuppressive effects at higher doses [7].

Toxicity and Safety Monitoring

Preclinical studies should incorporate comprehensive safety assessment:

  • Hematological parameters: Monitor for abnormalities in blood counts, as hematological abnormalities represent common adverse events associated with this compound treatment [8].

  • Metabolic effects: Assess hypertriglyceridemia and hyperglycemia, which have been observed in clinical trials of this compound [7] [8].

  • Infection risk: Document infectious complications, as immunosuppression represents a known class effect of mTOR inhibitors [8].

  • Dose-dependent toxicity: Implement careful dose titration, as higher this compound blood concentrations (Ctrough ≥ 6.0 ng/mL) have been associated with increased toxicity [6].

Conclusion

These application notes provide comprehensive guidance for researchers designing preclinical studies with this compound in xenograft models. The dosing regimens, administration protocols, and experimental methodologies outlined here are supported by extensive data from the NCI's ROADMAPS database and published literature. The combination of this compound with cisplatin in SCCOHT models represents a promising approach for aggressive malignancies, with demonstrated synergy and manageable toxicity profiles.

Future directions in this compound research should focus on refining biomarker strategies to predict response, optimizing combination regimens with other targeted therapies, and exploring intermittent dosing schedules to maximize efficacy while minimizing toxicity. The continued investigation of this compound in preclinical models will further elucidate its mechanism of action and expand its potential applications in oncology drug development.

References

Comprehensive Clinical Trial Guide: Everolimus Phase II/III Study Design with Endpoints and Biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism of Action

Everolimus (RAD001, marketed as Afinitor) is an orally bioavailable derivative of rapamycin that belongs to the class of mTOR inhibitors. This targeted therapeutic agent specifically inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that functions as a critical regulator of multiple cellular processes including cell growth, proliferation, angiogenesis, and metabolism [1] [2]. The mTOR pathway integrates signals from various upstream pathways including those activated by growth factors, nutrients, and energy status, making it a central node in cancer signaling networks [3].

The molecular mechanism of this compound involves formation of a complex with the intracellular immunophilin FKBP-12 (FK506-binding protein-12), which then binds with high affinity to mTOR, specifically inhibiting the mTOR complex 1 (mTORC1) [1] [2]. This inhibition leads to blocked translation of key mRNAs encoding regulators of G1-S phase cell cycle progression through downstream effects on S6K1 and 4E-BP1 phosphorylation states [3] [1]. Importantly, this compound exhibits not only direct antitumor effects but also antiangiogenic properties through reduction of vascular endothelial growth factor (VEGF) secretion and inhibition of endothelial cell responses to angiogenic stimuli [3]. The drug metabolism occurs primarily via CYP3A4 enzymes in the liver, with a half-life of approximately 30 hours, supporting once-daily dosing in clinical trials [1] [2].

Table 1: Preclinical Profile of this compound

Parameter Characteristics Research Findings
Molecular Target mTORC1 complex Inhibits mTOR-Raptor complex (TORC1) [1]
Primary Mechanism FKBP-12 binding and mTOR inhibition Forms inhibitory complex with FKBP-12 [1] [2]
Downstream Effects pS6K1 reduction, 4E-BP1 hypophosphorylation Decreases cap-dependent translation [1]
Antiangiogenic Effects VEGF reduction, endothelial cell proliferation inhibition Reduces VEGF secretion in vitro and in vivo [3]
In Vitro IC50 Range Broad spectrum across tumor types 71% of cell lines sensitive at ≤65 nM [1]
Pharmacokinetics Half-life ~30 hours, CYP3A4 metabolism Oral bioavailability, once-daily dosing [1] [2]

Phase II Clinical Trial Design

Objectives and Endpoints

Phase II trials of this compound serve as critical proof-of-concept studies designed to demonstrate preliminary efficacy, assess safety profiles, and inform go/no-go decisions for subsequent phase III investigations. The primary objectives typically include determination of efficacy signals in specific patient populations, evaluation of dose-response relationships, and collection of preliminary safety data to refine the risk-benefit profile [1] [4]. These trials often employ randomized designs to enable comparison against standard of care or active controls, providing more robust efficacy signals than single-arm studies.

The endpoint selection for phase II trials balances clinical relevance with feasibility given smaller sample sizes. Progression-free survival (PFS) has emerged as the preferred primary endpoint in most this compound phase II trials across various cancer types, as it directly measures disease control and is not confounded by subsequent lines of therapy [5] [4]. The RECIST criteria (Response Evaluation Criteria in Solid Tumors) provide the standardized framework for objective tumor assessment in these trials. Key secondary endpoints typically include overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), and safety and tolerability assessments [4]. Biomarker correlates and patient-reported outcomes are increasingly incorporated as exploratory endpoints to inform mechanism-based patient selection and understand the impact on quality of life.

Statistical Considerations and Trial Examples

Phase II trials of this compound employ hierarchical statistical designs that may include interim analyses for early stopping rules for either futility or efficacy. For randomized phase II trials, sample size calculations typically target 80-90% power to detect clinically relevant hazard ratios in the range of 0.5-0.7 for PFS, with one-sided alpha levels of 0.10-0.20, acknowledging the preliminary nature of these studies [4]. The statistical analysis plan must pre-specify handling of dropouts, missing data, and protocol deviations, with intention-to-treat principles generally applied for the primary efficacy analysis.

A representative example of phase II trial design is the randomized study comparing carboplatin plus this compound versus carboplatin alone in advanced triple-negative breast cancer (TNBC) [4]. This trial enrolled 59 patients with 0-3 prior lines of therapy, randomized in a 2:1 ratio to favor the experimental arm. The primary endpoint was PFS, with secondary endpoints including OS, ORR, CBR, and safety. The trial demonstrated a significant improvement in median PFS from 4.2 months with carboplatin alone to 4.7 months with the combination (HR: 0.49; 95% CI: 0.25-0.98; p = 0.039), representing a 52% reduction in the risk of progression or death [4]. This design successfully provided the efficacy signal necessary to support further investigation of the combination in larger trials.

G Phase II Trial Design Flowchart cluster_0 Design Phase cluster_1 Implementation Phase cluster_2 Analysis Phase DesignObjectives Define Study Objectives (Preliminary Efficacy, Safety) Population Patient Population (Advanced Disease, Biomarker Status) DesignObjectives->Population EndpointSelection Endpoint Selection (Primary: PFS; Secondary: ORR, OS) Population->EndpointSelection Randomization Randomization (1:1 or 2:1 Ratio) EndpointSelection->Randomization TreatmentArms Treatment Arms (this compound Combination vs. Control) Randomization->TreatmentArms InterimAnalysis Interim Analysis (Futility/Efficacy Assessment) TreatmentArms->InterimAnalysis PrimaryEndpoint Primary Endpoint Analysis (PFS by RECIST 1.1) InterimAnalysis->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis (OS, ORR, Safety) PrimaryEndpoint->SecondaryEndpoints BiomarkerAnalysis Biomarker Correlative Studies (Exploratory) SecondaryEndpoints->BiomarkerAnalysis

Table 2: Phase II Trial Endpoints for this compound in Different Cancer Types

Cancer Type Primary Endpoint Key Secondary Endpoints Reported Results
Triple-Negative Breast Cancer [4] Progression-free survival (PFS) OS, ORR, CBR, safety Median PFS: 4.7 months (combo) vs 4.2 months (mono); HR=0.49
Metastatic Renal Cell Carcinoma [5] PFS OS, ORR, safety biomarker correlates PFS correlated with biomarker score (CSF1, ICAM1, etc.)
Gastric Cancer [2] PFS OS, ORR, disease control rate Median PFS: 2.7 months; Median OS: 10.1 months

Phase III Clinical Trial Design

Registration-Focused Trial Architecture

Phase III trials of this compound represent the pivotal registration studies designed to provide definitive evidence of efficacy and safety sufficient for regulatory approval and changes to clinical practice. These trials employ randomized controlled designs with large sample sizes to detect clinically meaningful differences in primary endpoints with high statistical power [6] [7]. The design of phase III trials must adhere to international standards for clinical research, including Good Clinical Practice (GCP) guidelines, and often utilize multicenter, multinational participation to enhance patient accrual and generalizability of results.

The evERA breast cancer trial exemplifies modern phase III design for this compound combinations [6] [7]. This study investigated giredestrant plus this compound versus standard-of-care endocrine therapy plus this compound in patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer previously treated with CDK4/6 inhibitors and endocrine therapy. The trial employed an open-label, randomized design with two co-primary endpoints: investigator-assessed PFS in both the intention-to-treat (ITT) population and the ESR1-mutated population [6] [7]. This dual primary endpoint structure allows for comprehensive assessment of treatment benefit both broadly and in a molecularly defined subgroup of high interest. The trial successfully demonstrated a 44% reduction in the risk of disease progression or death in the ITT population (HR=0.56) and an impressive 62% risk reduction in patients with ESR1 mutations (HR=0.38) [7].

Endpoint Selection and Statistical Powering

Primary endpoints for phase III this compound trials are selected based on regulatory requirements, clinical relevance, and assay sensitivity to detect treatment effects. The evERA trial utilized PFS as co-primary endpoints, defined as the time from randomization to disease progression or death from any cause, assessed by investigators according to RECIST criteria [6] [7]. The use of PFS as the primary endpoint is particularly advantageous in this compound trials because it: (1) provides earlier readouts than overall survival, (2) is not confounded by subsequent therapies, (3) directly measures disease control, which is often the primary effect of mTOR inhibition, and (4) requires smaller sample sizes than OS-based endpoints.

Phase III trials are typically powered to detect clinically meaningful effect sizes with high probability. The evERA trial was designed with 90% power at a two-sided alpha of 0.05 to detect a statistically significant improvement in PFS [6] [7]. The sample size calculation accounted for the pre-planned interim analyses and the dual primary endpoints. For the ITT population, the trial demonstrated a median PFS of 8.77 months with giredestrant plus this compound compared to 5.49 months with standard endocrine therapy plus this compound [7]. In the ESR1-mutated population, the treatment benefit was even more pronounced with median PFS of 9.99 months versus 5.45 months, respectively [7]. These results not only achieved statistical significance but also represented clinically meaningful improvements that would impact treatment decisions.

Table 3: Phase III Trial Endpoints and Results for this compound Combinations

Trial Name Patient Population Primary Endpoint Key Results Statistical Significance
evERA Breast Cancer [6] [7] ER+/HER2- mBC post-CDK4/6i PFS (ITT & ESR1-mut) ITT: mPFS 8.77 vs 5.49 mo; ESR1-mut: mPFS 9.99 vs 5.45 mo HR=0.56, p<0.0001 (ITT); HR=0.38, p<0.0001 (ESR1-mut)
RECORD-3 RCC [5] Treatment-naive mRCC PFS (non-inferiority) First-line PFS with this compound vs sunitinib Did not meet non-inferiority primary endpoint
Renal Cell Carcinoma [2] mRCC post-VEGF failure PFS mPFS 4.0 vs 1.9 months (this compound vs placebo) Significant PFS improvement

Biomarker Development and Implementation

Predictive Biomarkers for Patient Selection

The development of predictive biomarkers for this compound response represents a critical component of precision medicine approaches in clinical trial design. Biomarker identification enables patient stratification and enrichment of trial populations with individuals most likely to benefit from treatment. The RECORD-3 trial in metastatic renal cell carcinoma (mRCC) exemplifies a comprehensive approach to biomarker development, where researchers analyzed 121 circulating biomarkers from baseline plasma samples to identify correlates of first-line PFS benefit with this compound versus sunitinib [5]. Through multiplex immunoassay profiling, the study identified 29 biomarkers specifically associated with PFS for this compound, 9 for sunitinib alone, and 12 that correlated with both treatments [5].

From the this compound-specific biomarkers, five were integrated into a composite biomarker score (CBS):

  • CSF1 (Colony Stimulating Factor 1)
  • ICAM1 (Intercellular Adhesion Molecule 1)
  • IL-18BP (Interleukin-18 Binding Protein)
  • KIM1 (Kidney Injury Molecule 1)
  • TNFRII (Tumor Necrosis Factor Receptor II)

Patients with high CBS scores (4-5) demonstrated significantly different PFS with this compound compared to those with low scores (0-3), while no such difference was observed for sunitinib [5]. This biomarker signature represents a promising tool for personalized therapy selection in mRCC and illustrates the importance of composite biomarkers rather than relying on single analytes. Similarly, in breast cancer, the presence of ESR1 mutations has emerged as a key biomarker for response to this compound combinations, with the evERA trial demonstrating particularly strong benefit in this molecular subgroup [6] [7].

Pharmacodynamic and Resistance Biomarkers

Pharmacodynamic biomarkers provide critical evidence of target engagement and biological activity during this compound treatment. The most established pharmacodynamic markers include phosphorylation status of downstream mTOR effectors, particularly pS6K1 and p4E-BP1 [1]. Preclinical models have demonstrated that this compound treatment induces rapid dephosphorylation of S6K1 and accumulation of hypophosphorylated 4E-BP1, confirming mTOR pathway inhibition [1]. Importantly, these pharmacodynamic effects occur even in tumor cells classified as "insensitive" to the antiproliferative effects of this compound, indicating that target inhibition alone may not predict growth inhibition [1].

Resistance mechanisms to this compound represent an active area of biomarker research. Preclinical studies have identified that basal levels of pAKT and pS6 in combination may help stratify patients for likely response to mTOR inhibition [1]. Additionally, PTEN loss, which leads to constitutive activation of the PI3K/AKT/mTOR pathway, has been identified as a potential predictive biomarker in triple-negative breast cancer, providing the rationale for combining this compound with carboplatin in this setting [4]. The dynamic changes in the tumor immune microenvironment and metabolic profiles following this compound treatment also represent emerging biomarker opportunities that may inform combination strategies and response prediction.

Experimental Protocols and Methodologies

Preclinical Assessment Protocols

In vitro proliferation assays form the foundation of this compound efficacy assessment. The standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol involves seeding tumor cells at optimized densities (typically 5,000-10,000 cells per well in 96-well plates) and treating with this compound across a concentration range (typically 0.1 nM to 10 μM) for 72 hours [8]. Following treatment, MTT solution (0.5-1 mg/mL) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals. The crystals are then dissolved in DMSO, and absorbance measured at 570 nm using a microplate reader [8]. IC50 values are calculated using nonlinear regression analysis (GraphPad Prism or similar software), with this compound typically demonstrating IC50 values below 100 nM in sensitive cell lines [1].

For soft agar colony formation assays, which measure anchorage-independent growth as a surrogate for tumorigenicity, cells are suspended in 0.3% Difco Noble agar in culture medium and layered over a 0.8% agar medium base in multi-well plates [3]. This compound is incorporated at treatment initiation, with colonies allowed to develop for 10-14 days before staining and counting. Colonies larger than 0.05 mm are typically counted as positive, with this compound treatment resulting in dose-dependent reduction in colony formation [3]. For combination studies with EGFR inhibitors like gefitinib or cetuximab, this compound is added simultaneously or sequentially based on the experimental question, with demonstrated ability to restore sensitivity in EGFR-resistant models [3].

Biomarker Assessment Methods

Western blot analysis for mTOR pathway components follows standardized protocols. Cells or homogenized tumor specimens are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein extracts (20-50 μg per lane) are resolved by 4-20% gradient SDS-PAGE and transferred to PVDF membranes [3]. Primary antibodies against key targets including Akt, phospho-Ser473-Akt, ERK 1/2, phospho-ERK 1/2, S6K1, phospho-S6K1, and VEGF are applied according to manufacturer recommendations, typically at 1:1000 dilutions with overnight incubation at 4°C [3]. After incubation with appropriate HRP-conjugated secondary antibodies, immunoreactive proteins are visualized using enhanced chemiluminescence, with actin serving as a loading control. Densitometric analysis enables quantification of phosphorylation changes relative to total protein.

Circulating biomarker assessment employs multiplex immunoassay platforms such as the Multi-Analyte Profile (MAP) technology. In the RECORD-3 trial, approximately 6 mL of peripheral blood was collected from patients before the first dose of study drug into EDTA-containing tubes [5]. Plasma was separated by centrifugation and stored at -80°C until analysis. The custom MAP panels measured 121 cancer-related biomarkers associated with angiogenesis, inflammation, metabolism, tissue remodeling, and kidney damage [5]. Data normalization included background subtraction and calibration against standard curves for each biomarker. For statistical analysis, biomarker levels were dichotomized using median or optimized cutoff values determined through grid search algorithms (testing percentiles from 20th to 80th), with false discovery rate correction for multiple testing [5].

Clinical Implementation and Practical Considerations

Safety Management and Adverse Event Monitoring

The clinical implementation of this compound requires diligent safety monitoring and proactive management of known class effects. Based on cumulative clinical trial experience, the most common adverse events associated with this compound include stomatitis (oral ulcerations), fatigue, rash, hematological toxicities (thrombocytopenia, anemia, leukopenia, neutropenia), metabolic abnormalities (hyperglycemia, hyperlipidemia), and immunosuppression-related infections [2] [4]. Less common but potentially serious adverse events include non-infectious pneumonitis and impaired wound healing [2]. The safety profile of this compound combinations generally reflects overlapping toxicities of the individual agents, necessitating careful dose modification protocols.

In the evERA trial, the combination of giredestrant plus this compound demonstrated a manageable safety profile consistent with the known effects of each drug, with no new safety signals identified [6] [7]. Similarly, the phase II trial of carboplatin plus this compound in TNBC reported expected hematological toxicities including thrombocytopenia, anemia, leukopenia, and neutropenia as the most common adverse events [4]. Practical management strategies include proactive symptom assessment, early intervention for stomatitis with topical treatments, regular monitoring of hematological parameters and metabolic panels, and prompt investigation of respiratory symptoms to rule out pneumonitis. Dose reductions and temporary interruptions represent key management tools for severe adverse events, with protocols typically specifying dose modification guidelines for different toxicity grades.

Biomarker-Enriched Trial Design and Future Directions

Emerging directions for this compound clinical development include exploration of novel combination strategies with other targeted agents, immunotherapies, and endocrine therapies across different cancer types. The extensive clinical development program for giredestrant plus this compound spans multiple treatment settings and lines of therapy, reflecting a commitment to defining the full therapeutic potential of this combination [6] [7]. Additionally, investigation of alternative dosing schedules and intermittent administration approaches may help optimize the therapeutic index of this compound combinations. As our understanding of feedback loops and resistance mechanisms in the mTOR pathway deepens, new biomarkers and rational combination strategies will continue to emerge, further refining the clinical application of this compound in cancer treatment.

Conclusion

This compound has established itself as an important targeted therapy across multiple cancer types, with well-defined clinical trial strategies that have evolved through phase II to phase III development. The successful trial designs share common elements including appropriate endpoint selection (particularly PFS as a primary endpoint), rational combination strategies, and increasing incorporation of biomarker-driven patient selection. The recent positive results from the evERA trial demonstrate the continued potential of this compound in novel combinations, with a 44% reduction in risk of progression or death in the overall population and 62% reduction in ESR1-mutated breast cancer [6] [7]. As biomarker development advances, the future clinical application of this compound will likely become increasingly refined, maximizing therapeutic benefit through personalized treatment approaches.

References

Everolimus combination therapy protocols chemotherapy agents

Author: Smolecule Technical Support Team. Date: February 2026

Everolimus Combination Therapies at a Glance

The following table summarizes key recent clinical trials involving this compound in combination with other agents.

Cancer Type Combination Partner(s) Study Phase / Type Key Efficacy Findings Reference
ER+/HER2- Advanced Breast Cancer Giredestrant (oral SERD) Phase III (evERA BC trial) PFS: 8.77 mos (combo) vs 5.49 mos (control); HR=0.56 (44% risk reduction) [1] [2] [3]. In ESR1-mutated pts: PFS: 9.99 mos vs 5.45 mos; HR=0.38 (62% risk reduction) [1] [2] [3].
Metastatic Clear-Cell Renal Cell Carcinoma (ccRCC) Lenvatinib (TKI) Phase II (LenCabo trial) PFS: 15.7 mos (combo) vs 10.2 mos (cabozantinib) [4] [5] [6]. 62.5% vs 76% of patients experienced disease progression [4] [5].
Triple-Negative Breast Cancer (TNBC) Carboplatin (Chemotherapy) Phase II Randomized Trial Risk of progression or death reduced by 52% compared to carboplatin alone [7].
HR+/HER2- Metastatic Breast Cancer Exemestane (Aromatase Inhibitor) Real-World Study Median PFS: 6.6 months; Disease Control Rate: 88.6% in heavily pre-treated patients [8].

Molecular Mechanisms & Experimental Protocols

Mechanism of Action in Combination Therapy

This compound is an oral mTOR inhibitor that targets the PI3K/AKT/mTOR pathway, a central driver of tumor progression, metastasis, and therapeutic resistance [9]. In combination therapy, it exerts multifaceted antitumor effects by:

  • Suppressing protein synthesis and inducing metabolic reprogramming [9].
  • Inhibting angiogenesis and osteoclastogenesis [9].
  • Restoring sensitivity to other agents, such as endocrine therapy in breast cancer or TKIs in kidney cancer, by overcoming common resistance mechanisms [1] [8].

The following diagram illustrates the synergistic mechanism of a giredestrant-everolimus combination in breast cancer.

G Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds CDK4_6 CDK4/6 ER->CDK4_6 Activates mTOR_Pathway mTOR Pathway ER->mTOR_Pathway Activates CellCycle Cell Cycle Progression CDK4_6->CellCycle TumorGrowth Tumor Growth CellCycle->TumorGrowth mTOR_Pathway->CellCycle Giredestrant Giredestrant Giredestrant->ER Binds & Degrades This compound This compound This compound->mTOR_Pathway Inhibits

Detailed Experimental Protocol (evERA BC Trial Example)

The phase III evERA BC trial provides a robust protocol for evaluating an this compound combination in a resistant setting [1] [2] [3].

  • 1. Study Design: Global, randomized, open-label, Phase III trial.
  • 2. Patient Population:
    • Inclusion: Adults with ER-positive, HER2-negative locally advanced or metastatic breast cancer.
    • Key Criteria: Disease progression after prior treatment with a CDK4/6 inhibitor and endocrine therapy.
    • Enrichment: The trial was enriched for patients with ESR1 mutations (55% of the study population).
  • 3. Randomization & Blinding: Patients were randomized 1:1 to the experimental or control arm. The study was open-label.
  • 4. Treatment Regimens:
    • Experimental Arm: Giredestrant (oral, daily) + this compound (oral, 10 mg daily).
    • Control Arm: Standard-of-care endocrine therapy (physician's choice) + this compound (oral, 10 mg daily).
  • 5. Endpoints:
    • Primary: Progression-Free Survival (PFS) assessed by the investigator in both the Intention-to-Treat (ITT) and ESR1-mutated populations.
    • Secondary: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Clinical Benefit Rate (CBR), and safety.
  • 6. Assessments:
    • Tumor Imaging: CT/MRI performed at baseline and then every 8 weeks for the first 18 months, then every 12 weeks thereafter until disease progression.
    • Tumor Biomarkers: Circulating tumor DNA (ctDNA) was analyzed for ESR1 mutations at baseline.
    • Safety: Adverse events were continuously monitored and graded according to NCI CTCAE criteria.

Key Considerations for Protocol Design

When designing experiments or clinical trials with this compound combinations, consider these factors derived from recent studies:

  • Patient Selection is Critical: Homogeneous patient populations yield the best results. Biomarker stratification (e.g., ESR1 mutations in breast cancer) is essential for demonstrating efficacy [1].
  • Overcoming the PFS Barrier: In post-CDK4/6 inhibitor breast cancer, combination therapies are key to overcoming the typical 6-month PFS ceiling observed with single agents [1].
  • Managing Toxicity: The safety profile of giredestrant plus this compound was manageable and consistent with the known profiles of the individual drugs, with toxicity being primarily this compound-related [1] [2]. Proactive management of this compound-related adverse events (e.g., stomatitis, fatigue) is necessary.

Visualizing the Clinical Workflow

The flowchart below outlines a generalized clinical development workflow for a novel this compound combination therapy, from hypothesis to regulatory submission.

G Hypothesis Hypothesis & Preclinical Synergy Phase1 Phase I: Dose Finding Hypothesis->Phase1 Phase2 Phase II: Signal Seeking Phase1->Phase2 Biomarkers Biomarker Analysis Phase1->Biomarkers Safety Safety Monitoring Phase1->Safety Phase3 Phase III: Pivotal Trial Phase2->Phase3 Phase2->Biomarkers Phase2->Safety Submission Regulatory Submission Phase3->Submission Phase3->Biomarkers Phase3->Safety

References

Comprehensive Application Notes and Protocols for Everolimus Sample Preparation and Analytical Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Everolimus is a mammalian target of rapamycin (mTOR) inhibitor used as an immunosuppressive agent in solid organ transplantation and oncology. Due to its narrow therapeutic index and significant pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential for optimizing efficacy and minimizing toxicity [1]. This document provides detailed application notes and protocols for the sample preparation and analytical validation of this compound in biological matrices, particularly whole blood and capillary blood microsamples.

The complexity of this compound monitoring stems from its high intracellular partitioning into red blood cells and metabolism via cytochrome P450 enzyme CYP3A4 [1]. This necessitates robust sample preparation and analytical methods that can reliably quantify the drug across its therapeutic range (typically 3-15 ng/mL depending on the clinical indication) [2]. The protocols outlined herein address these challenges through optimized extraction procedures and comprehensive validation parameters.

Sample Preparation Techniques

Conventional Whole Blood Sample Preparation

The standard sample preparation method for this compound from venous whole blood utilizes protein precipitation with a mixture of zinc sulfate, methanol, and acetonitrile [1]. This approach effectively extracts this compound from red blood cells while minimizing matrix effects.

Detailed Protocol: Whole Blood Protein Precipitation

  • Sample Volume: Transfer 50 μL of EDTA-anticoagulated whole blood sample to a microcentrifuge tube [2].
  • Precipitation Reagent Addition: Add 200 μL of 0.1M zinc sulfate solution, vortex for 5-10 seconds, then add 500 μL of internal standard solution (e.g., D4-everolimus or 13C2D4-everolimus in methanol or acetonitrile) [2].
  • Mixing and Centrifugation: Vortex the mixture vigorously for 20-30 seconds, then centrifuge at approximately 13,400 × g for 2 minutes [2].
  • Supernatant Collection: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
  • Injection Volume: Inject 20 μL onto the LC-MS/MS system [2].

Critical Considerations:

  • The addition of methanol improves miscibility between aqueous and organic phases [1].
  • Incubation of samples at low temperatures prior to centrifugation enhances analyte recovery and reduces matrix effects [1].
  • Using stable isotope-labeled internal standards is recommended to compensate for extraction efficiency variability and matrix effects [1].
Microsampling Techniques

Microsampling techniques have emerged as valuable alternatives to conventional venous blood collection, particularly for decentralized TDM and special populations. The two primary microsampling approaches for this compound are volumetric absorptive microsampling (VAMS) and quantitative dried blood spots (qDBS).

Table 1: Comparison of Microsampling Devices for this compound Monitoring

Device/Parameter Mitra (VAMS) Capitainer (qDBS)
Technology Volumetric absorptive microsampling Quantitative dried blood spot
Sample Volume 10 μL 10 μL
Sample Collection Device-enabled single sample collection Device-enabled dual sample collection
Strengths Visual control of sampling correctness; minimal hematocrit effect Visual control of sampling correctness; low contamination risk
Limitations Relatively high risk of sample contamination and tip overload Requires more blood to fill channels; potential matrix interferences
2.2.1 Mitra (VAMS) Sample Preparation

Detailed Protocol: Mitra VAMS Extraction

  • Extraction Solvent Preparation: Prepare extraction solvent of pure methanol spiked with internal standard [1].
  • Sample Extraction: Place the entire VAMS tip containing the dried blood sample in a microcentrifuge tube and add 1 mL of extraction solvent.
  • Vortexing and Incubation: Vortex the mixture for 30 seconds, then incubate at room temperature for 30 minutes with occasional shaking.
  • Low-Temperature Incubation: Incubate the sample at -20°C for 60 minutes to enhance extract clarity and signal quality [1].
  • Centrifugation and Collection: Centrifuge at 10,000 × g for 5 minutes, then transfer the clear supernatant to an autosampler vial for analysis.
2.2.2 Capitainer (qDBS) Sample Preparation

Detailed Protocol: Capitainer qDBS Extraction

  • Punching: Punch out the entire 10 μL spot from the Capitainer card using a clean punch tool.
  • Extraction Solvent: Transfer the punched spot to a microcentrifuge tube and add 1 mL of extraction solvent (methanol:acetonitrile, 80:20, v/v) spiked with internal standard [1].
  • Enhanced Purification: For improved sample cleanliness, add MgSO4 and sodium acetate (CH3COONa) to facilitate phase separation [1].
  • Extraction: Vortex vigorously for 60 seconds, then shake for 30 minutes at room temperature.
  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes, transfer supernatant to autosampler vial.
Automated Sample Preparation

Automated systems like the CLAM-LC-MS/MS can streamline this compound sample preparation, particularly in high-volume clinical settings.

Detailed Protocol: CLAM-LC-MS/MS System

  • Sample Loading: Place 95 μL of hemolyzed whole blood sample in the CLAM unit [3].
  • Filter Activation: Dispense 20 μL of 75% 2-propanol onto the hydrophobic filter to activate it [3].
  • Sample Preparation: The system automatically dispenses 20 μL of whole blood sample, 150 μL of extraction buffer, and 12.5 μL of internal standards into a dedicated vial [3].
  • Mixing and Filtration: Samples are stirred for 60 seconds, then vacuum-filtered through a 0.45 μm PTFE membrane [3].
  • Analysis: The filtrate is automatically transferred to the LC-MS/MS system for analysis [3].

Advantages: The complete analysis time is approximately 10 minutes per sample, with pretreatment occurring during the analysis of the previous sample, enabling high-throughput analysis [3].

Analytical Method Validation

Method validation ensures that the analytical procedure is suitable for its intended use. The following parameters should be assessed when validating this compound methods, following EMA and IATDMCT guidelines [1].

Table 2: Analytical Validation Parameters and Acceptance Criteria for this compound

Validation Parameter Acceptance Criteria Experimental Results

| Linearity Range | R² ≥ 0.995 | WB: 1.27-64.80 ng/mL [1] Microsamples: 0.50-60 ng/mL [1] | | Intra-day Precision | CV ≤ 15% | CV ≤ 10.7% for all matrices [1] [4] | | Inter-day Precision | CV ≤ 15% | CV ≤ 10.7% for all matrices [1] [4] | | Accuracy | ±15% of nominal concentration | Relative error ≤ 4.4% [4] | | Selectivity | No significant interference from endogenous compounds | Meets EMA/FDA criteria [1] | | Matrix Effects | IS-normalized matrix factor CV ≤ 15% | Minimal matrix effects observed [5] | | Recovery | Consistent and reproducible | Consistent IS-normalized recovery [5] | | Carryover | ≤20% of LLOQ | <20% for most analytes [6] | | Stability | ±15% of nominal concentration | Stable in DBS for 80 days at 2-8°C [4] |

Hematocrit Effect Evaluation

The effect of hematocrit on this compound quantification must be thoroughly evaluated, particularly for microsampling methods.

Experimental Protocol: Hematocrit Effect Assessment

  • Sample Preparation: Prepare blood samples with hematocrit levels ranging from 0.20-0.50 L/L spiked with this compound at low, medium, and high concentrations within the calibration range [4].
  • Analysis: Process and analyze samples in replicates (n=6) at each hematocrit level.
  • Evaluation: Calculate accuracy (relative error) and precision (coefficient of variation) at each hematocrit level.
  • Acceptance Criteria: Accuracy within ±15% of nominal concentration and precision ≤15% CV [4].

Note: Hematocrit effects may be significant at extreme values (e.g., 0.20 L/L) in combination with high this compound concentrations (≥20 μg/L), requiring special attention for cancer patients with anemia [4].

Cross-Validation Between Methods

When implementing a new method, cross-validation against a reference method is essential.

Experimental Protocol: Method Comparison

  • Sample Collection: Collect matched clinical samples (minimum of 40) from patients receiving this compound therapy [2].
  • Parallel Analysis: Analyze samples using both the new and reference methods.
  • Statistical Analysis: Perform Passing-Bablok regression and Bland-Altman analysis to assess agreement between methods [1] [3].
  • Acceptance Criteria: Strong correlation (R² > 0.95) with minimal bias between methods [2].

LC-MS/MS Analytical Conditions

Chromatographic Conditions

Optimal chromatographic separation is critical for reliable this compound quantification.

Recommended Conditions:

  • Column: Kinetex Polar C18 (or equivalent polar-modified C18 column) [1]
  • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water [2]
  • Mobile Phase B: 2 mM ammonium acetate with 0.1% formic acid in methanol [2]
  • Gradient Program: Initial 50:50 A:B, shifting to 100% B at 0.6 minutes, returning to original composition at 1.2 minutes [2]
  • Flow Rate: 0.6 mL/min [5]
  • Column Temperature: 55°C [2]
  • Run Time: 3.5 minutes [5]
  • Injection Volume: 20 μL [2]
Mass Spectrometric Conditions

Recommended Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) [2]
  • Ion Transitions:
    • This compound: 975.6 → 908.6 (quantifier); 975.6 → 926.6 (qualifier) [2]
    • D4-Everolimus (IS): 979.6 → 912.6 [1]
  • Capillary Voltage: 0.8-1.5 kV [2]
  • Source Temperature: 250-350°C [2]
  • Collision Gas: Argon at 3.0-5.0 × 10−3 mbar [2]

Workflow Visualization

everolimus_workflow SampleCollection Sample Collection PreparationMethod Preparation Method Selection SampleCollection->PreparationMethod Conventional Conventional WB PreparationMethod->Conventional Microsampling Microsampling PreparationMethod->Microsampling Automated Automated System PreparationMethod->Automated Extraction Sample Extraction Conventional->Extraction Microsampling->Extraction Automated->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Validation Method Validation Analysis->Validation

This compound Analysis Workflow

sampling_methods Sampling Blood Sampling Method Venous Venous Whole Blood Sampling->Venous Capillary Capillary Microsampling Sampling->Capillary VAMS Mitra (VAMS) Capillary->VAMS qDBS Capitainer (qDBS) Capillary->qDBS VAMS_Pros Strengths: • Visual sampling control • Minimal hematocrit effect VAMS->VAMS_Pros VAMS_Cons Limitations: • Contamination risk • Tip overload risk VAMS->VAMS_Cons qDBS_Pros Strengths: • Dual samples • Low contamination risk qDBS->qDBS_Pros qDBS_Cons Limitations: • Matrix interferences • More blood required qDBS->qDBS_Cons

Sampling Method Comparison

Conclusion

These application notes and protocols provide comprehensive guidance for this compound sample preparation and analytical validation. The methods described enable reliable quantification of this compound across different sampling matrices, supporting effective therapeutic drug monitoring in both clinical and research settings.

Microsampling techniques, particularly VAMS and qDBS, offer promising alternatives to conventional venous sampling for decentralized TDM, potentially improving patient convenience and access to specialized monitoring, especially for transplant recipients in remote areas [1]. When properly validated, these methods demonstrate excellent agreement with conventional sampling approaches while offering the benefits of reduced sample volume and simplified logistics.

References

Comprehensive Application Notes and Protocols: Everolimus Biomarker Analysis Using Immunohistochemistry Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to mTOR Signaling and Everolimus Mechanism

mTOR pathway biology represents a critical signaling network that regulates fundamental cellular processes including proliferation, growth, metabolism, and survival. The mTOR protein is a serine-threonine kinase that serves as the catalytic subunit in two distinct protein complexes: mTORC1 and mTORC2. These complexes integrate both intracellular and extracellular signals to maintain cellular homeostasis, with mTORC1 specifically enhancing protein synthesis through phosphorylation of key targets like the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the p70 ribosomal S6 kinase 1 (S6K1) [1]. The phosphorylation of 4E-BP1 prevents it from binding to eIF4E, allowing eIF4E to drive cap-dependent translation, while activation of S6K1 boosts mRNA synthesis, protein translation, and ribosomal RNA transcription [1]. The centrality of mTOR signaling in cellular regulation explains why its dysregulation represents a key factor in tumorigenesis across multiple cancer types.

This compound mechanism involves binding to FKBP-12, creating a complex that binds mTOR within the mTORC1 complex and blocking downstream signaling. This inhibitory action makes this compound particularly valuable as an antiproliferative therapy since mTORC1 is fundamentally involved in processes of cell survival and proliferation, controlling mRNA transcription and cell cycle progression [1]. The inhibition of mTORC1 by this compound induces downregulation of downstream effectors 4E-BP and S6K1, which normally recruit cell cycle regulators (cyclin D1 and ornithine decarboxylase) and transcription factors (c-MYC and HIF-1α) [1]. In clinical practice, this compound has demonstrated efficacy across various malignancies, including advanced breast cancer, neuroendocrine tumors, and as an immunosuppressant in solid organ transplantation [2] [1]. Understanding this molecular foundation is essential for developing effective immunohistochemical biomarkers to monitor this compound activity and response in both research and clinical settings.

G ExtracellularSignals Extracellular Signals (Growth factors, Nutrients, Energy) PI3K PI3K ExtracellularSignals->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 mTORC2 mTORC2 Complex AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 FourE_BP1 4E-BP1 mTORC1->FourE_BP1 mTORC2->AKT feedback ProteinSynthesis Increased Protein Synthesis S6K1->ProteinSynthesis FourE_BP1->ProteinSynthesis deregulation CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth This compound This compound FKBP12 FKBP-12 This compound->FKBP12 FKBP12->mTORC1 inhibition

Figure 1: mTOR Signaling Pathway and this compound Mechanism of Action. This compound binds to FKBP-12, forming a complex that inhibits mTORC1 activity, thereby suppressing downstream signaling elements critical for protein synthesis and cellular proliferation.

Tissue Processing and Preparation Protocols

Tissue Collection and Fixation Guidelines

Proper tissue handling begins immediately after specimen acquisition to preserve antigen integrity and morphological features. For tumor tissues obtained from this compound-treated models or patients, optimal fixation should commence within 20 minutes of collection to prevent protein degradation and phosphorylation state changes that could compromise biomarker analysis. Recommended fixation uses neutral buffered formalin (10%) for 24-48 hours depending on tissue size, with standardization at 24 hours for most biopsy specimens and 48 hours for larger resection specimens [3] [2]. The fixation duration represents a critical balance - under-fixation may result in poor morphological preservation, while over-fixation can mask epitopes and reduce antibody binding affinity. For phospho-specific antibodies particularly relevant to mTOR signaling analysis (such as p-S6 and p-4E-BP1), fixation should not exceed 48 hours to maintain epitope integrity. Following fixation, tissues should undergo standard processing through graded alcohols, xylenes, and paraffin embedding using automated processors with a total processing time not exceeding 12 hours to prevent tissue hardening and antigen loss.

Sectioning and Storage Specifications

Microtomy procedures significantly impact immunohistochemistry results and require meticulous attention to technical details. Sections should be cut at 3-5μm thickness using clean, disposable blades to prevent contamination and transfer-related artifacts. For consistent results, flotation baths should contain distilled water maintained at 40-45°C to minimize section expansion and folding without leaching antigens. Mounted sections require drying at 37°C for 16-24 hours or 60°C for 30-60 minutes to ensure proper adhesion, though excessive heating should be avoided to prevent epitope damage. For long-term preservation, unstained slides should be stored at -20°C in sealed containers with desiccant to maintain antigen stability for up to 12 months, while cut tissue blocks should be stored at 4°C with humidity control. Before staining, sections should be deparaffinized in xylene (3 changes, 5 minutes each) and rehydrated through graded alcohols (100%, 95%, 70%) to distilled water with 5-minute incubations at each step. This standardized approach ensures optimal tissue architecture preservation and antigen accessibility for immunohistochemical staining [3] [2].

Table 1: Tissue Processing Protocol for this compound Biomarker Analysis

Processing Step Reagents & Specifications Duration Temperature Quality Control Notes
Tissue Collection RNase-free tools, Cold transport medium <20 minutes 4°C Document ischemia time
Fixation 10% Neutral Buffered Formalin 24-48 hours Room temperature 1:10 tissue:fixative ratio
Dehydration Graded ethanols (70%, 95%, 100%) 1 hour each Room temperature Automated processor recommended
Clearing Xylene (3 changes) 45 minutes total Room temperature Complete dehydration check
Infiltration Paraffin wax (3 changes) 1 hour each 60°C Low-melt point paraffin preferred
Embedding Appropriate mold size 30 minutes 60°C → 4°C Orientation critical for analysis
Sectioning Disposable microtome blades - Room temperature 3-5μm thickness optimal
Slide Storage Desiccant, sealed containers ≤12 months -20°C Avoid repeated freeze-thaw cycles

Immunohistochemistry Staining Protocol

Antibody Selection and Optimization

Primary antibody selection represents a foundational decision in developing robust IHC assays for this compound biomarker analysis. For assessing mTOR pathway activity, the most relevant targets include phospho-S6 ribosomal protein (Ser235/236 and Ser240/244), phospho-4E-BP1 (Thr37/46), and Ki-67 for proliferation assessment. Antibodies should be validated specifically for IHC applications on formalin-fixed, paraffin-embedded (FFPE) tissues, with preference for clones demonstrating consistent performance in published studies [3] [2]. Before implementation, each antibody lot requires titration experiments to determine optimal dilution using appropriate control tissues (e.g., this compound-treated vs. untreated xenografts or known positive patient samples). A standard checkerboard titration should include dilutions spanning manufacturer's recommendations (typically 1:50 to 1:500 for primary antibodies) with both over-fixed and under-fixed control tissues to assess sensitivity and specificity. Validation steps must include appropriate controls: (1) positive control tissues with known expression, (2) negative controls with pre-immune serum or isotype-matched immunoglobulins, (3) absorption controls with blocking peptides when available, and (4) biological controls (e.g., tissues with genetic mTOR activation) [3]. For phospho-specific antibodies, additional validation should demonstrate reduced staining in this compound-treated specimens compared to untreated controls to confirm drug-specific effect detection.

Staining Procedure and Detection

The IHC staining workflow requires meticulous execution with particular attention to antigen retrieval, incubation conditions, and detection system selection. Begin with deparaffinization and rehydration as described in Section 2.2, followed by endogenous peroxidase blocking using 3% hydrogen peroxide in methanol for 15 minutes at room temperature. Antigen retrieval represents the most critical step for successful phospho-epitope detection and typically requires heat-induced epitope retrieval (HIER) methods using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) depending on the primary antibody specifications [2]. For mTOR pathway markers, high-temperature retrieval using a decloaking chamber or microwave at 95-100°C for 20-30 minutes in citrate buffer (pH 6.0) generally provides optimal results. After cooling and rinsing, apply protein block (5% normal serum from secondary antibody host species or commercial protein block) for 30 minutes to reduce non-specific binding. Apply primary antibody at optimized dilution and incubate in a humidified chamber overnight at 4°C for maximum sensitivity and specificity. The following day, apply appropriate secondary detection system (polymer-based systems recommended for enhanced sensitivity) following manufacturer's instructions, typically requiring 30-60 minute incubations at room temperature. Develop using chromogen substrates (DAB recommended for permanent staining) with monitoring under microscopy to optimize signal-to-noise ratio, then counterstain with hematoxylin, dehydrate, clear, and mount using permanent mounting media [3] [2].

Table 2: Standard IHC Staining Protocol for this compound Biomarkers

Step Reagents & Specifications Duration Temperature Critical Parameters
Deparaffinization Xylene (3 changes) 5 min each Room temperature Complete removal essential
Rehydration Graded ethanols (100%, 95%, 70%) 3 min each Room temperature Final rinse in distilled water
Peroxidase Block 3% H₂O₂ in methanol 15 minutes Room temperature Protect from light
Antigen Retrieval Citrate buffer (10mM, pH 6.0) 30 minutes 95-100°C Cool naturally for 30 minutes
Protein Block 5% normal serum or BSA 30 minutes Room temperature Match secondary host species
Primary Antibody Optimized dilution in antibody diluent Overnight 4°C Humidified chamber essential
Secondary Detection Polymer-based detection system 30-60 minutes Room temperature Follow manufacturer protocol
Chromogen Development DAB substrate 2-10 minutes Room temperature Monitor microscopically
Counterstaining Hematoxylin 30-60 seconds Room temperature Differentiate if necessary
Mounting Permanent mounting medium - Room temperature Avoid bubbles

Biomarker Analysis and Interpretation

Key Biomarkers for this compound Response Assessment

mTOR pathway biomarkers provide critical insights into drug target engagement and biological activity in treated tissues. The most extensively validated biomarker for this compound response is phosphorylated S6 ribosomal protein (p-S6), particularly at residues Ser235/236 and Ser240/244, which directly reflects S6K1 activity downstream of mTORC1 [1]. Immunohistochemical detection of p-S6 demonstrates consistent reduction following effective this compound treatment across multiple tumor types, including breast cancer, neuroendocrine tumors, and experimental models. Another significant biomarker is phosphorylated 4E-BP1 (Thr37/46), which regulates eIF4E availability and cap-dependent translation initiation [1]. In clinical practice, reduction in p-4E-BP1 staining following this compound administration provides complementary evidence of pathway inhibition. For proliferation assessment, Ki-67 staining offers valuable information on cytostatic response, with successful this compound treatment typically demonstrating significant reduction in Ki-67 labeling index [2]. Additional biomarkers with emerging importance include GLUT-1 (glucose transporter 1) expression, which may reflect metabolic adaptation to mTOR inhibition, and cleaved caspase-3 for apoptosis induction in certain contexts [3]. The combination of these biomarkers provides a comprehensive picture of this compound activity, encompassing direct target modulation, antiproliferative effects, and broader cellular consequences.

Interpretation Guidelines and Scoring Systems

Microscopic evaluation of this compound biomarker staining requires systematic assessment using validated scoring systems that account for both intensity and distribution of signal. For phospho-protein biomarkers (p-S6, p-4E-BP1), a semi-quantitative H-score system provides optimal reproducibility, calculating as: H-score = (3 × percentage of strongly positive cells) + (2 × percentage of moderately positive cells) + (1 × percentage of weakly positive cells) + (0 × percentage of negative cells), yielding a theoretical range of 0-300 [2]. Staining intensity should be graded relative to internal positive controls (e.g., endothelial cells, stromal elements) and validated against reference images from control tissues. For Ki-67 proliferation index, count positive nuclei among at least 500 tumor cells in representative regions, expressing as percentage positivity [2]. Assessment should focus on viable tumor areas while excluding necrosis, crushing artifacts, and stromal elements. When analyzing treatment effects, compare paired samples (pre- and post-treatment) whenever possible, with response defined as ≥50% reduction in H-score for pathway markers or ≥30% reduction for Ki-67 labeling index based on published criteria [2]. Documentation should include representative digital images at appropriate magnifications (100×, 200×, 400×) with annotation of scored areas. For heterogeneous staining, which commonly occurs in mTOR pathway markers, multiple region analysis or whole slide digital imaging with automated analysis provides superior accuracy compared to subjective field selection [3] [2].

G Start Tissue Section Evaluation QC1 Quality Control Assessment (Tissue integrity, Fixation adequacy) Start->QC1 QC2 Internal Control Validation (Stromal, endothelial cells) QC1->QC2 BiomarkerEval Biomarker-Specific Evaluation QC2->BiomarkerEval pS6 p-S6 Staining (H-score: 0-300) BiomarkerEval->pS6 p4EBP1 p-4E-BP1 Staining (H-score: 0-300) BiomarkerEval->p4EBP1 Ki67 Ki-67 Labeling Index (% positive nuclei) BiomarkerEval->Ki67 Integration Integrated Response Assessment pS6->Integration p4EBP1->Integration Ki67->Integration Response Therapeutic Response Classification Integration->Response

Figure 2: Biomarker Analysis Workflow for this compound Response Assessment. Systematic evaluation begins with quality control, proceeds through biomarker-specific scoring, and culminates in integrated therapeutic response classification.

Data Quantification and Analytical Validation

Scoring Methods and Quantitative Analysis

Robust quantification of immunohistochemical staining requires implementation of standardized scoring systems that account for the specific biological characteristics of each biomarker. The H-scoring system provides optimal performance for continuously distributed biomarkers like p-S6 and p-4E-BP1, as it incorporates both staining intensity and percentage of positive cells [2]. For accurate H-score determination, pathologists should undergo training with reference images establishing intensity thresholds (negative, weak, moderate, strong) using internal controls as benchmarks. When assessing treatment effects in paired samples, calculate percentage reduction as: [(pre-treatment H-score - post-treatment H-score) / pre-treatment H-score] × 100. For Ki-67 proliferation index, count positively stained tumor nuclei among at least 500 tumor cells in representative regions, calculating percentage positivity [2]. In cases of significant intratumoral heterogeneity, which commonly occurs with mTOR pathway biomarkers, employ region-specific scoring in both hot spots and randomly selected areas to capture the complete biological profile. For advanced quantification, digital image analysis using whole slide scanning and automated algorithms provides superior reproducibility and sensitivity for detecting subtle changes in biomarker expression, particularly in clinical trial contexts [4]. When implementing digital analysis, establish thresholds for positive staining using manual scores as reference standards and validate against clinical outcomes when possible.

Validation Controls and Quality Assurance

Comprehensive validation ensures IHC data reliability for this compound biomarker studies. Each staining run must include appropriate control materials representing different expression levels: (1) strong positive control (tissue with known high expression), (2) weak positive control (tissue with known low expression), (3) negative control (omission of primary antibody or use of isotype control), and (4) biological negative control (tissue with known absence of expression) [2]. For mTOR pathway biomarkers, This compound-treated xenografts or clinical specimens from treated patients provide ideal biological controls for assay validation. Implement batch-to-batch normalization using reference standards to minimize inter-assay variability, particularly in longitudinal studies. For multi-investigator studies, establish inter-observer concordance through training sessions and statistical assessment of agreement (kappa statistics for categorical scores, intraclass correlation coefficients for continuous measurements) [2]. Documentation should include detailed staining protocols with lot numbers for critical reagents (primary antibodies, detection systems) to facilitate troubleshooting and reproducibility. For clinical applications, adhere to CAP guidelines for IHC validation, including determination of assay precision, accuracy, and linearity using appropriate reference materials [2].

Table 3: Analytical Validation Parameters for this compound Biomarkers

Validation Parameter Acceptance Criteria Recommended Method Frequency
Inter-Assay Precision CV < 15% Repeat analysis of controls across runs Each experiment
Intra-Assay Precision CV < 10% Multiple sections from same block During validation
Analytical Sensitivity Detect 1:64 dilution of positive control Serial dilution of positive tissue Quarterly
Linearity R² > 0.95 across dilutions Serial dilution of positive sample During validation
Inter-Observer Concordance Kappa > 0.7 or ICC > 0.8 Multiple evaluators, same slides During validation
Antibody Specificity Distinct staining pattern, blockable Peptide absorption, genetic controls Each new lot
Reference Range Established for each tissue type Test minimum of 20 normal samples During validation

Applications in Translational Research

Response Assessment in Clinical Trials

IHC biomarkers play increasingly important roles in clinical trials evaluating this compound across various cancer types. In advanced breast cancer, assessment of p-S6 and Ki-67 in paired biopsies has demonstrated pharmacodynamic activity and informed combination strategies. A recent real-world study of this compound plus exemestane in HR+/HER2- metastatic breast cancer patients demonstrated that biomarker evaluation could identify molecular features associated with treatment response and resistance mechanisms [2]. Similarly, in neuroendocrine tumors, mTOR pathway activation status assessed by p-S6 IHC has shown potential for patient stratification, though validated predictive biomarkers remain an unmet need [1]. For infantile hemangiomas, this compound has demonstrated efficacy in pre-clinical models, with IHC analysis revealing modulation of PI3K/AKT/mTOR pathway components and induction of p53-dependent cell death mechanisms [3]. In translational study designs, serial tumor biopsies collected pre-treatment (baseline), during early treatment (e.g., cycle 1 day 15), and at progression provide particularly valuable insights into drug mechanism, adaptive responses, and resistance development. The integration of IHC biomarkers with other molecular analyses (genomic, transcriptomic) creates comprehensive biomarker signatures that may better predict clinical benefit from this compound-containing regimens [4].

Companion Diagnostic Development

Predictive biomarker development for this compound represents an active research area with significant clinical implications. Current evidence suggests that baseline mTOR pathway activation, as determined by p-S6 IHC staining intensity, may identify tumors particularly dependent on this signaling axis and therefore more likely to respond to this compound [1]. However, the relationship is complex, as demonstrated in neuroendocrine tumors where neither baseline p-S6 expression nor PTEN loss consistently predicts this compound benefit in clinical trials [1]. This complexity underscores the need for multiplexed biomarker approaches that simultaneously evaluate multiple pathway components and activation states. Emerging technologies including digital pathology and multiplex IHC enable comprehensive signaling network assessment in single tissue sections, potentially revealing biomarker patterns with superior predictive value [4]. For companion diagnostic development, analytical validation must meet regulatory standards with demonstrated reproducibility across laboratories and staining platforms. Clinical validation requires appropriately powered studies with predefined endpoints and statistical plans, ideally using prospective-retrospective designs when prospective collection isn't feasible. While no IHC biomarker currently guides this compound use in standard practice, ongoing research continues to refine our understanding of context-specific determinants of response across different tumor types [1].

References

Comprehensive Application Notes and Protocols for Everolimus Pharmacokinetic Studies in Human Subjects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Everolimus Pharmacokinetics

This compound is an oral mammalian target of rapamycin (mTOR) inhibitor that has demonstrated significant clinical utility across multiple therapeutic areas, including oncology, transplantation medicine, and management of tuberous sclerosis complex. As a derivative of sirolimus (rapamycin) with improved pharmacokinetic properties, this compound exhibits a complex pharmacokinetic profile characterized by significant inter-individual variability and a narrow therapeutic index. Understanding its pharmacokinetic properties is essential for optimizing dosing regimens across different patient populations and clinical indications.

The pharmacokinetics of this compound have been extensively characterized in healthy subjects and special populations, including patients with hepatic impairment, pediatric patients, and those receiving concomitant medications. This compound is primarily metabolized via the cytochrome P450 3A4 (CYP3A4) system and is a substrate for the P-glycoprotein (P-gp) efflux transporter. These characteristics make it susceptible to numerous drug-drug interactions and significant variability in exposure parameters. This document provides comprehensive application notes and experimental protocols for conducting pharmacokinetic studies of this compound in human subjects, supporting researchers in designing robust clinical trials and therapeutic drug monitoring programs.

Basic Pharmacokinetic Parameters of this compound

Fundamental Pharmacokinetic Properties

Table 1: Basic Pharmacokinetic Parameters of this compound in Human Subjects

Parameter Value Conditions Reference
Tmax 1-2 hours Fasting conditions [1] [2]
Bioavailability ~12% (rats) Oral administration [3]
Protein Binding ~74% Healthy subjects and hepatic impairment [2] [4]
Blood-to-Plasma Ratio 17-73% - [4]
Terminal Half-life ~30-35 hours Healthy subjects [2] [4]
Apparent Clearance (CL/F) 19.4 ± 5.8 L/h Healthy subjects (2-4 mg dose) [2]
Primary Metabolic Pathway CYP3A4 Liver and gut [2] [4]
Primary Route of Elimination Feces (80%), Urine (5%) - [4]
Dose-Proportionality and Steady-State Kinetics

Dose proportionality has been demonstrated for this compound within the therapeutic dose range. In a phase I study of Chinese patients with advanced solid tumors, this compound pharmacokinetic parameters increased dose-proportionally from 5 mg/day to 10 mg/day doses. The mean Cmax and AUC values at steady state were 5.4 ± 1.8 ng/mL and 238 ± 77 ng·h/mL for the 5 mg/day dose, compared to 13.2 ± 7.9 ng/mL and 514 ± 231 ng·h/mL for the 10 mg/day dose [5]. Steady-state concentrations are typically achieved within 7 days of once-daily dosing, with trough concentrations providing a reliable indicator of overall drug exposure [1].

Table 2: Steady-State Pharmacokinetic Parameters of this compound in Special Populations

Population Dose Cmax (ng/mL) AUC (ng·h/mL) Clearance Reference
Healthy Subjects 10 mg single dose 15.4 ± 8.6 114 ± 45 19.4 ± 5.8 L/h [2]
Moderate Hepatic Impairment 10 mg single dose 11.7 ± 4.3 245 ± 91 9.1 ± 3.1 L/h [2]
Advanced Solid Tumors 5 mg/day 5.4 ± 1.8 238 ± 77 - [5]
Advanced Solid Tumors 10 mg/day 13.2 ± 7.9 514 ± 231 - [5]

Clinical Study Designs and Experimental Protocols

Phase I Randomized Study Design in Advanced Solid Tumors

Study Population: Patients with advanced breast cancer, gastric cancer, non-small cell lung cancer, or renal cell carcinoma refractory to standard therapy. Key inclusion criteria include: age ≥18 years, at least one measurable lesion per RECIST criteria, adequate bone marrow, liver and renal functions, controlled diabetes (fasting serum glucose ≤1.5 × upper limit of normal), and WHO performance status of 0-2 [5].

Exclusion criteria encompass: primary CNS tumors or metastases, uncontrolled infection, seropositivity for HIV or hepatitis B/C, gastrointestinal impairment that could significantly alter this compound absorption, recent antineoplastic therapy (within 30 days), radiation therapy (within 4 weeks), or surgery (within 3 weeks) before initiating this compound, and treatment with strong CYP3A4 inhibitors or inducers within 5 days before study initiation [5].

Dosing Protocol:

  • Randomization: 1:1 to this compound 5 mg/day or 10 mg/day
  • Administration: Oral once-daily dosing
  • Dose modifications: Permitted for toxicity management
  • Treatment duration: Continued until disease progression, unacceptable toxicity, death, or investigator/patient decision to discontinue

Pharmacokinetic Sampling Protocol:

  • 24-hour profile: Day 15 (pre-dose, 1, 2, 4, 6, 8, and 24 hours post-dose)
  • Trough concentrations: Days 2, 8, 16, and 22 (pre-dose)
  • Sample handling: Blood collection in appropriate tubes, processing to plasma, storage at -70°C until analysis
Hepatic Impairment Study Design

Study Population: Subjects with mild (Child-Pugh A), moderate (Child-Pugh B), and severe (Child-Pugh C) hepatic impairment compared to healthy matched controls [2].

Dosing Protocol: Single 10 mg oral dose administered as two 5 mg tablets after a light, low-fat breakfast (~350 calories, 1-2 g fat).

Pharmacokinetic Sampling: Intensive sampling over 16 days with samples collected pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 24, 36, 48, 72, 96, 120, 144, 192, 240, 288, 336, and 384 hours post-dose.

Key Findings: Hepatic impairment significantly affects this compound pharmacokinetics. Patients with mild, moderate, and severe hepatic impairment showed increased AUC values of 1.96, 3.51, and 6.54-fold compared to healthy subjects, respectively. Dose reduction is recommended in hepatic impairment: 7.5 mg/day for mild impairment, 5 mg/day for moderate impairment, and 2.5 mg/day for severe impairment [2].

Drug-Drug Interaction Study Design

Study Focus: Evaluation of pharmacokinetic interactions between this compound and enzyme-inducing antiseizure medications [6].

Study Design: Retrospective analysis of therapeutic drug monitoring data.

Key Findings: Concomitant administration of enzyme-inducing antiseizure medications (carbamazepine, eslicarbazepine, oxcarbazepine, phenytoin, phenobarbital) reduces this compound exposure by approximately 50% (C/D ratio 0.7 vs 1.4 ng/mL per mg). No significant interactions were observed with non-enzyme-inducing ASMs [6].

Metabolic Pathways and Disposition

G Oral Oral Administration Absorption Absorption Tmax: 1-2 hours Oral->Absorption Rapid absorption Distribution Distribution Protein Binding: ~74% Blood-to-Plasma Ratio: 17-73% Absorption->Distribution Extensive tissue distribution Transporter Transport P-glycoprotein substrate Absorption->Transporter Intestinal efflux Metabolism Hepatic Metabolism Primary: CYP3A4 Secondary: CYP3A5, CYP2C8 Distribution->Metabolism First-pass metabolism Metabolites Metabolites 6 primary metabolites including: - 3 monohydroxylated forms - 2 hydrolytic ring-opened products - Phosphatidylcholine conjugate Metabolism->Metabolites Oxidative metabolism Excretion Excretion Feces: 80% Urine: 5% Metabolites->Excretion Biliary elimination Transporter->Metabolism Hepatic uptake

Diagram 1: this compound Pharmacokinetic Pathway: Absorption, Distribution, Metabolism, and Excretion

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), with additional contributions from CYP3A5 and CYP2C8 enzymes [7] [4]. The metabolism occurs through oxidative processes, resulting in six primary metabolites detected in human blood: three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of this compound [4]. The hydroxythis compound metabolites demonstrate significantly reduced immunosuppressive activity compared to the parent drug, with approximately 10-40% of the activity of this compound itself.

The elimination pathway of this compound is predominantly through hepatic clearance and biliary excretion. After administration of a radiolabeled dose, approximately 80% of the radioactivity is recovered in feces, while only 5% is excreted in urine [4]. The relatively long elimination half-life of 30-35 hours supports once-daily dosing regimens. This compound is a substrate for P-glycoprotein (P-gp), which influences its absorption and tissue distribution, particularly at the blood-brain barrier [4].

Analytical Methods and Bioanalytical Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Sample Preparation:

  • Blood Collection: Collect blood samples in EDTA-containing tubes
  • Processing: Centrifuge at appropriate speed and time to separate plasma
  • Extraction: Liquid extraction of this compound from biological matrix
  • Storage: Store at -70°C until analysis to maintain stability

Instrumentation Parameters:

  • LC System: High-performance liquid chromatography with C18 column
  • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
  • Quantification: Multiple reaction monitoring (MRM) mode
  • Lower Limit of Quantification: 0.3 ng/mL for this compound [5]

Quality Control:

  • Implement calibration standards covering expected concentration range (1-30 ng/mL)
  • Include quality control samples at low, medium, and high concentrations
  • Maintain accuracy within ±15% of nominal values (±20% at LLOQ)
Chemiluminescent Microparticle Immunoassay (CMIA)

Methodology:

  • Principle: Competitive binding immunoassay using anti-sirolimus antibodies
  • Platform: Architect i2000SR System (Abbott)
  • Sample Pretreatment: Manual precipitation, heating (42°C, 10 minutes), centrifugation (11,800 rpm, 4 minutes)
  • Calibration Range: 0.0-30.0 ng/mL with sensitivity of 1 ng/mL [7]

Protocol Considerations:

  • Samples exceeding 30 ng/mL require dilution with calibrator A
  • Method demonstrates cross-reactivity with this compound metabolites (approximately 6-28%)
  • Suitable for clinical therapeutic drug monitoring with rapid turnaround

Factors Influencing Pharmacokinetic Variability

Hepatic Impairment

Hepatic function significantly impacts this compound pharmacokinetics due to its extensive hepatic metabolism. Patients with moderate hepatic impairment (Child-Pugh B) demonstrate reduced clearance (9.1 ± 3.1 L/h vs 19.4 ± 5.8 L/h in healthy subjects), increased AUC (245 ± 91 ng·h/mL vs 114 ± 45 ng·h/mL), and prolonged half-life (79 ± 42 hours vs 43 ± 18 hours) [2]. The degree of impairment correlates with exposure changes, necessitating dose adjustments:

Table 3: this compound Dose Adjustments in Hepatic Impairment

Hepatic Function Child-Pugh Class Recommended Oncology Dose AUC Increase vs Healthy
Normal - 10 mg/day -
Mild Impairment A 7.5 mg/day 1.96-fold
Moderate Impairment B 5 mg/day 3.51-fold
Severe Impairment C 2.5 mg/day 6.54-fold
Drug-Drug Interactions

Enzyme Inducers: Coadministration with strong CYP3A4 inducers reduces this compound exposure. Enzyme-inducing antiseizure medications (carbamazepine, phenytoin, phenobarbital) decrease this compound concentration/dose ratios by approximately 50% (0.7 vs 1.4 ng/mL per mg) [6].

Enzyme Inhibitors: Strong CYP3A4 inhibitors (ketoconazole, clarithromycin, ritonavir) significantly increase this compound exposure. Concomitant use is generally contraindicated or requires substantial dose reduction.

Food Interactions: this compound should be administered consistently with regard to meals as food may reduce the AUC and Cmax. Grapefruit and grapefruit juice should be avoided due to CYP3A4 inhibition [4].

Pharmacogenomic Considerations

Genetic polymorphisms in enzymes and transporters contribute to this compound pharmacokinetic variability:

  • CYP3A4/5 polymorphisms: Affect metabolic clearance
  • CYP2C8 variants: Influence alternative metabolic pathways
  • ABCB1 (P-gp) polymorphisms: Impact intestinal absorption and blood-brain barrier penetration
  • PHLPP2, FGFR4 variants: May affect therapeutic response and toxicity [7]

Studies have identified specific single nucleotide polymorphisms (SNPs) associated with this compound pharmacokinetics and toxicity. For example, the CYP3A4*22 polymorphism is associated with reduced enzyme activity and potentially increased this compound exposure [7].

Therapeutic Drug Monitoring Protocol

Indications for TDM

Therapeutic drug monitoring is recommended for this compound due to its narrow therapeutic index, significant pharmacokinetic variability, and concentration-efficacy relationships. Specific indications include:

  • Concomitant use of CYP3A4 inducers or inhibitors
  • Hepatic impairment of any degree
  • Unexplained toxicity despite appropriate dosing
  • Lack of therapeutic response despite adequate dosing
  • Suspected non-adherence to prescribed regimen
  • Pediatric patients with changing body surface area
Sampling and Interpretation

Trough Concentration Monitoring:

  • Sampling Time: Immediately before next dose (minimum concentration)
  • Target Range: 5-15 ng/mL for most oncology indications [6]
  • Steady-State Timing: After 7 days of consistent dosing

Interpretation Guidelines:

  • Concentrations <5 ng/mL: Consider dose increase or investigate poor adherence, drug interactions, or malabsorption
  • Concentrations 5-15 ng/mL: Therapeutic range
  • Concentrations >15 ng/mL: Evaluate for toxicity and consider dose reduction

Intra-patient Variability: The coefficient of variation for this compound trough concentrations within individuals is approximately 40%, necessitating repeated measurements for dose optimization [6].

Conclusion

This compound demonstrates complex pharmacokinetics characterized by significant inter-individual variability influenced by hepatic function, drug interactions, and genetic factors. Robust pharmacokinetic study designs should incorporate appropriate sampling strategies, sensitive analytical methods, and careful consideration of patient-specific factors. Therapeutic drug monitoring plays a crucial role in optimizing this compound therapy, particularly in special populations and those receiving concomitant medications that affect CYP3A4 activity. The protocols outlined in this document provide researchers with comprehensive guidance for conducting this compound pharmacokinetic studies in human subjects.

References

Application Notes: Biomarker Analysis for Everolimus Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary: These application notes consolidate biomarker analysis protocols and findings from phase II clinical trials of everolimus (RAD001) in advanced biliary tract cancer (BTC) and advanced gastric cancer (AGC). The data provides a framework for investigating potential predictive biomarkers of response to this compound, focusing on the PI3K/AKT/mTOR signaling pathway.

Quantitative Summary of Clinical Efficacy & Biomarker Findings

The table below summarizes key efficacy outcomes and biomarker correlations from the cited studies.

Study & Population Sample Size Primary Efficacy Results Key Biomarker Findings

| RADiChol Study [1] Advanced Biliary Tract Cancer (1st line) | 27 patients | - DCR at 12 weeks: 48%

  • Median PFS: 5.5 months
  • Median OS: 9.5 months | - KRAS mutations: 12%
  • PIK3CA mutations: 12%
  • IHC for p-AKT, p-mTOR did not significantly correlate with outcome. | | Yoon et al. Study [2] [3] Advanced Gastric Cancer (Refractory) | 54 patients | - DCR: 38.9%
  • Median PFS: 1.7 months
  • Median OS: 8.3 months | - High pS6Ser240/4 expression associated with significantly higher DCR (P=0.043) and prolonged PFS (P=0.001). |

Detailed Experimental Protocols

Here are the detailed methodologies for key biomarker experiments from the studies.

Immunohistochemical (IHC) Staining & Analysis

This protocol is adapted from both the RADiChol and gastric cancer studies [1] [2].

  • Objective: To assess the activation status of the PI3K/AKT/mTOR pathway in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
  • Materials:
    • FFPE archival tumor tissue sections (4 μm)
    • Primary antibodies (from Cell Signaling Technology, unless noted):
      • Phospho-S6 Ribosomal Protein (Ser235/236) (Cat. #4858)
      • Phospho-S6 Ribosomal Protein (Ser240/244) (Cat. #5364)
      • Phospho-mTOR (Ser2448) (Cat. #2976)
      • Phospho-AKT (Ser473) (Cat. #4060)
      • Phospho-4EBP1 (Thr37/46) (Cat. #2855)
      • PTEN (6H2.1, Cascade Bioscience)
    • Automated IHC staining device (e.g., Benchmark XT, Ventana) or equipment for manual staining.
    • Equipment for heat-induced epitope retrieval.
  • Methodology:
    • Sectioning: Cut 4 μm sections from FFPE blocks and mount onto charged glass slides.
    • Deparaffinization & Epitope Retrieval: Perform deparaffinization followed by heat-induced epitope retrieval using a microwave and appropriate buffer (e.g., sodium citrate buffer pH 6.0 or Tris-EDTA pH 9.0).
    • Antibody Incubation: Incubate sections with primary antibodies at optimized dilutions. The gastric cancer study used dilutions ranging from 1:100 to 1:400 [2].
    • Detection: Incubate with a secondary antibody (e.g., Real Envision-HRP) and develop with a chromogen like diaminobenzidine (DAB).
    • Counterstaining: Counterstain with haematoxylin.
  • Evaluation & Scoring:
    • Two investigators, blinded to clinical outcomes, should evaluate the staining.
    • Scoring System (RADiChol Study): Based on the strongest cytoplasmic staining intensity: 0 (absent), 1+ (weak), 2+ (moderate), or 3+ (strong). For analysis, categorize as low (0 or 1+) vs. high expression (2+ or 3+) [1].
    • Scoring System (Gastric Cancer Study): Score based on the percentage of positive tumor cells: 0 (0%), 1 (<10%), 2 (10% to 1/3), 3 (1/3 to 2/3), and 4 (≥2/3). Cells with more than weak staining intensity are considered positive [2].
DNA Extraction and Mutation Analysis

This protocol is based on the methods described in the RADiChol Study [1].

  • Objective: To identify mutations in KRAS and PIK3CA genes.
  • Materials:
    • FFPE tissue blocks
    • QIAamp DNA FFPE Tissue Kit (Qiagen)
    • Platinum Taq DNA Polymerase High Fidelity (Invitrogen)
    • Primers for KRAS (exons 2 & 3) and PIK3CA (exons 9 & 20)
    • Sanger sequencing facilities
  • Methodology:
    • Macrodissection & DNA Extraction: Macrodissect tumor areas from FFPE blocks and extract genomic DNA using the QIAamp kit.
    • PCR Amplification: Amplify target regions (KRAS exons 2-3, PIK3CA exons 9-20) using gene-specific primers and high-fidelity polymerase.
    • Sequencing: Purify PCR products and perform bidirectional Sanger sequencing.
Fluorescent In Situ Hybridization (FISH)

Used in the RADiChol Study to assess for gene amplification [1].

  • Objective: To detect KRAS gene amplification.
  • Materials:
    • FFPE tissue sections
    • ZytoLight FISH-Tissue Implementation Kit (Zytovision)
    • Dual probes for KRAS and the centromere of chromosome 12 (CEN12)
  • Methodology:
    • Apply dual FISH probes to tissue sections according to the manufacturer's instructions.
    • Visualize signals using a fluorescence microscope (e.g., Carl Zeiss AXISKOP2).
    • Analyze the ratio of KRAS to CEN12 signals to determine gene amplification status.

Biomarker Analysis Workflow

The diagram below outlines the key steps for processing biopsy samples for biomarker analysis, from sample preparation to data interpretation.

workflow cluster_dna DNA/Mutation Analysis cluster_protein Protein/Pathway Analysis cluster_fish Gene Amplification Start Archival Tumor Biopsy (FFPE) Step1 Sectioning & Macrodissection Start->Step1 Step2 DNA Extraction Step1->Step2 Step5 IHC Staining Step1->Step5  Split Sample Step8 FISH Analysis Step1->Step8  Split Sample Step3 PCR & Sanger Sequencing Step2->Step3 Step4 Mutation Analysis (KRAS, PIK3CA) Step3->Step4 End Integrated Biomarker Report Step4->End Step6 Microscopy Evaluation Step5->Step6 Step7 Pathway Activation (pS6, pAKT, p-mTOR) Step6->Step7 Step7->End Step9 Gene Amplification (KRAS) Step8->Step9 Step9->End

mTOR Pathway & this compound Mechanism

This diagram illustrates the mTOR signaling pathway, the mechanism of action of this compound, and the key biomarkers analyzed.

pathway GrowthFactors Growth Factors & Receptors PI3K PI3K GrowthFactors->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 Complex AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates 4 4 mTORC1->4 This compound This compound (RAD001) This compound->mTORC1 Inhibits This compound->S6K1 Blocks Activation This compound->4 S6 S6 Ribosomal Protein S6K1->S6 Phosphorylates (pS6Ser235/236, pS6Ser240/244) Synthesis Increased Protein Synthesis & Cell Proliferation S6->Synthesis Leads to EIF4E eIF4E EIF4E->Synthesis Leads to EBP1 Blocks Phosphorylation EBP1->EIF4E When phosphorylated, releases eIF4E

Discussion & Key Takeaways

  • pS6 as a Promising Biomarker: The most consistent predictive biomarker identified was the phosphorylation status of the S6 ribosomal protein. High baseline expression of pS6Ser240/4 was significantly associated with improved disease control and progression-free survival in advanced gastric cancer patients treated with this compound [2]. This suggests that tumors with pre-existing activation of the mTORC1 pathway (where S6 is a key downstream effector) are more likely to respond to its inhibition.
  • Limited Utility of Genetic Alterations: In biliary tract cancer, mutations in KRAS and PIK3CA were found to be relatively uncommon (12% each) and were not identified as major drivers of response in the studied cohort [1]. This highlights the importance of analyzing protein-level pathway activation in addition to genetic mutations.
  • Consider Anatomical Tumor Site: The RADiChol study noted that the disease control rate at 12 weeks was significantly worse for gall bladder carcinoma compared to other biliary tract anatomical sites [1]. This indicates that the tumor origin may influence treatment efficacy and should be considered in patient stratification.

References

Everolimus resistance mechanisms Met phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Everolimus Resistance Mechanisms

Mechanism Description Key Evidence / Components

| MET Pathway Activation | Upregulation of MET phosphorylation drives resistance; dual inhibition of MET & HGF activation is a promising strategy [1]. | - Phospho-MET (Y1234/1235) significantly upregulated in metastatic renal cell carcinoma (mRCC) sites (p = 0.0001) [1].

  • Combined use of MET inhibitor (Capmatinib) and HGF-activator inhibitor (SRI-31215) shows strongest inhibition of MET phosphorylation, cell proliferation, and migration [1]. | | mTORC2 Feedback Loop | Inhibition of mTORC1 by this compound leads to feedback activation of AKT via mTORC2, promoting cell survival [2]. | - this compound complex binds to and inhibits mTORC1, but not mTORC2 [2].
  • This disinhibition leads to hyperphosphorylation of Akt at Ser473, potentially leading to survival signals and increased VEGF production [2]. | | HIF-2α Mutations | Mutations in the HIF-2α protein can prevent inhibitor binding, allowing for continued tumor progression even during targeted therapy [3]. | - Gatekeeper mutation (G323E) in HIF2α prevents drug binding, making therapy ineffective [3].
  • Mutations in the binding site of HIF2α can preserve the HIF2α/HIF1β interaction despite the presence of antagonists [3]. | | Concurrent Pathway Activation | Activation of other survival and growth pathways can bypass mTOR inhibition, leading to intrinsic or acquired drug resistance [3]. | - Activation of signaling cascades like PI3K/AKT/mTOR, JAK/STAT3, and Wnt/β-catenin are drivers of therapeutic resistance [4].
  • In osteosarcoma, Sorafenib monotherapy induces resistance via mTORC2 activation, which can be suppressed by adding this compound [4]. |

Experimental Guide: Investigating MET-Mediated Resistance

The following workflow and detailed protocol can be used to investigate MET activation as a mechanism of this compound resistance in cell models.

Start Start: Establish this compound- Resistant Cell Line Step1 Treat sensitive cell line with increasing doses of this compound Start->Step1 Step2 Confirm resistance via cell proliferation assay Step1->Step2 Step3 Analyze MET & p-MET expression (Western Blot) Step2->Step3 Step4 Evaluate functional role using MET/HGF inhibitors Step3->Step4 Step5 Assess combination therapy ( this compound + MET-I ) Step4->Step5 End End: Conclude on MET's role in resistance Step5->End

Detailed Protocol: MET Phosphorylation Analysis

This methodology is adapted from studies investigating MET in renal cell carcinoma [1].

1. Cell Culture and Resistance Induction

  • Cell Lines: Use relevant human cancer cell lines (e.g., 786-O or caki-1 for RCC studies) [1].
  • Culture Conditions: Maintain cells in recommended media (e.g., RPMI 1640 or EMEM) supplemented with 10% FBS at 37°C in 5% CO₂.
  • Inducing Resistance: Continuously expose the sensitive parental cell line to increasing concentrations of this compound over several months. Start with a low nM concentration (e.g., 1 nM) and gradually increase it as cells continue to proliferate until a stable resistant subline is established.

2. Confirmation of Resistance via Cell Proliferation Assay

  • Procedure: Seed resistant and parental cells in 96-well plates. Treat with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 48-72 hours.
  • Viability Measurement: Use a standard assay like MTT or WST-1 to measure cell viability. Calculate the half-maximal inhibitory concentration (IC₅₀). A significantly higher IC₅₀ in the resistant subline confirms resistance [1].

3. Protein Extraction and Western Blot Analysis This step assesses the expression and activation of MET and downstream pathways.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 13,000 rpm for 15 minutes at 4°C to collect the supernatant [1].
  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto a 4-12% gradient SDS-PAGE gel and run under reducing conditions.
  • Antibodies: Use specific primary antibodies for:
    • Phospho-MET (Y1234/1235) - To detect activated MET [1].
    • Total MET - To assess overall MET expression [1].
    • Downstream Signals: Phospho-Akt (Ser473), Phospho-p44/42 MAPK (Thr202/Tyr204), and their total forms.
    • Loading Control: Alpha-tubulin.
  • Expected Outcome: Resistant cells will show increased levels of phospho-MET (Y1234/1235) and potentially sustained phosphorylation of downstream signals like Akt compared to parental cells.

4. Functional Validation with Inhibitors

  • Procedure: Treat the this compound-resistant cells with:
    • This compound alone.
    • A MET inhibitor (e.g., Capmatinib) alone.
    • A combination of this compound and MET inhibitor.
  • Assessment: Perform Western Blotting to check for reduction in p-MET and downstream signals. Conduct proliferation and migration assays (e.g., Boyden chamber) to confirm functional reversal of resistance with the combination therapy [1].

Frequently Asked Questions (FAQs)

Q1: What is the clinical evidence for targeting MET to overcome this compound resistance? Preclinical studies show that the combined use of a MET inhibitor (Capmatinib) and an HGF-activator inhibitor (SRI-31215) results in the strongest inhibition of MET phosphorylation, cell proliferation, and migration in renal cancer cell lines. This dual inhibition represents a promising strategy for treating metastatic RCC, warranting further clinical validation [1].

Q2: Are there any biomarkers to predict the development of this compound resistance? While robust predictive biomarkers are still elusive, research points to several candidates [2]. Monitoring the phosphorylation status of MET, Akt, and S6 ribosomal protein before and during treatment can provide insights. Additionally, upregulation of MET phosphorylation at metastatic sites has been strongly correlated with poor prognosis, suggesting it could serve as a valuable biomarker [1] [2].

Q3: How does the feedback activation of mTORC2/Akt contribute to resistance, and how can it be addressed? this compound inhibits mTORC1 but not mTORC2. This inhibition can disrupt a negative feedback loop, leading to the hyperphosphorylation of Akt at Ser473 by mTORC2. This activated Akt can then promote cell survival and growth, blunting the effect of this compound [2]. Addressing this may require next-generation agents that can inhibit both mTORC1 and mTORC2 complexes [4].

References

Overcoming everolimus resistance FKBP12 disruption

Author: Smolecule Technical Support Team. Date: February 2026

FKBP12, Met, and Everolimus Resistance

The table below summarizes the key mechanism by which FKBP12 disruption can lead to this compound resistance, as identified in recent research.

Resistance Mechanism Molecular Interaction Experimental Evidence Proposed Overcoming Strategy
Persistent Met activation [1] [2] FKBP12 binds to the Met receptor tyrosine kinase, promoting its full activation. This compound disrupts the Met-FKBP12 complex, inhibiting Met. In resistance, this complex is not properly disrupted [1] [2]. Co-immunoprecipitation confirmed Met-FKBP12 interaction, disrupted by this compound [1]. In resistant cells, Met inhibition (pharmacologic or siRNA) restored efficacy [1] [2]. Combine this compound with Met inhibitors (e.g., PHA665752) [1] [2].

The following diagram illustrates this specific resistance pathway and the proposed strategy to overcome it.

G cluster_resistance Resistance Scenario This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds Met-FKBP12 Complex Met-FKBP12 Complex This compound->Met-FKBP12 Complex Disrupts FKBP12->Met-FKBP12 Complex Forms mTORC1 mTORC1 Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Met Met Met Phosphorylation Met Phosphorylation Met Phosphorylation->Cell Proliferation & Survival Met Inhibitor Met Inhibitor Met Inhibitor->Met Phosphorylation Inhibits Met-FKBP12 Complex->Met Phosphorylation Promotes Aberrant Aberrant Activation Activation [fillcolor= [fillcolor= Resistant Cell Resistant Cell Aberrant Met Activation Aberrant Met Activation Aberrant Met Activation->Met Phosphorylation Sustains

Experimental Models of this compound Resistance

The table below outlines different experimental models used to study this compound resistance, which can help in designing validation experiments.

Model System Induction Method Key Findings & Characterization Response to Alternative Agents
Pancreatic NET (BON-1, QGP-1) [3] Long-term culture with increasing this compound doses (up to 22 weeks). Resistance was reversible after a 10-12 week drug holiday [3]. AZD2014 (mTORC1/2 inhibitor) and NVP-BEZ235 (PI3K-mTOR inhibitor) inhibited proliferation in resistant lines [3].
Hepatocellular Carcinoma (HCC) In Vitro/In Vivo [4] N/A (Investigated inherent resistance). Monotherapy with this compound (mTORC1 inhibitor) or Ku0063794 (mTORC1/2 inhibitor) was insufficient; could not inhibit Epithelial-Mesenchymal Transition (EMT) [4]. Combination of this compound + Ku0063794 was superior to either alone, significantly reducing proliferation, invasion, and inhibiting EMT [4].
Various Cancer Cell Lines (Renal, Breast, Lung) [1] Generation of this compound-resistant sublines (method not detailed). Resistant cells showed aberrant Met activation. Overexpression of wild-type or mutant Met caused resistance [1]. Combination with Met inhibitor PHA665752 reduced tumor growth in mouse xenografts and improved survival [1] [2].

Technical Guide: Key Experimental Protocols

Based on the search results, here are methodologies for core experiments investigating this resistance mechanism.

Co-immunoprecipitation to Detect Met-FKBP12 Interaction [1]

This protocol validates the direct molecular interaction between Met and FKBP12 and how this compound affects it.

  • Objective: To confirm the physical interaction between Met and FKBP12 and assess the disruptive effect of this compound treatment.
  • Materials:
    • Cell lysates from relevant cancer cell lines (e.g., 786-O renal cancer cells).
    • Anti-Met antibody.
    • Protein A/G beads.
    • This compound and vehicle control (DMSO).
    • Lysis buffer, wash buffer.
    • SDS-PAGE and Western blotting equipment.
  • Procedure:
    • Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control for a predetermined time.
    • Lysis: Harvest and lyse cells in a suitable non-denaturing lysis buffer.
    • Immunoprecipitation: Incubate the clarified cell lysates with an anti-Met antibody. Then add Protein A/G beads to capture the antibody-protein complex.
    • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
    • Elution & Analysis: Elute the bound proteins and subject them to SDS-PAGE. Perform Western blotting using an anti-FKBP12 antibody to detect co-precipitated FKBP12.
  • Troubleshooting:
    • High Background: Optimize antibody concentration and increase stringency of washes.
    • No Signal: Verify antibody compatibility for IP and ensure protein-protein interactions are preserved during lysis.
In Vivo Efficacy Study in Resistant Xenografts [1] [2]

This protocol tests the strategy of combining this compound with a Met inhibitor to overcome resistance.

  • Objective: To evaluate the anti-tumor efficacy of this compound and a Met inhibitor combination in mouse models of this compound-resistant cancer.
  • Materials:
    • This compound-resistant cancer cells.
    • Immunocompromised mice (e.g., nude mice).
    • This compound, Met inhibitor (e.g., PHA665752).
    • Calipers for tumor measurement.
  • Procedure:
    • Xenograft Establishment: Subcutaneously inject this compound-resistant cells into mice.
    • Grouping & Dosing: Once tumors are established, randomize mice into groups (e.g., 10 mice/group):
      • Group 1: Vehicle control
      • Group 2: this compound monotherapy
      • Group 3: Met inhibitor monotherapy
      • Group 4: this compound + Met inhibitor combination
    • Monitoring: Administer drugs and monitor tumor volume and mouse body weight regularly.
    • Endpoint Analysis: At the end of the study, compare final tumor weights/volumes and overall survival between groups.
  • Troubleshooting:
    • Toxicity: Monitor body weight and health closely; may require dose adjustment of the combination.
    • Lack of Efficacy: Confirm the resistance status of the cell line and the bioavailability of the drugs.

Frequently Asked Questions for Technical Support

Q1: My experiments show that this compound inhibits mTORC1 (as seen by reduced pS6K), but the cancer cells continue to proliferate. Could this be due to Met activation? A1: Yes, this is a likely mechanism. Persistent Met activation can sustain pro-survival and proliferative signals independently of mTORC1 inhibition, leading to this compound resistance [1] [2]. Check the phosphorylation status of Met in your resistant models.

Q2: Are there alternative mTOR-targeted agents that can overcome resistance to this compound? A2: Yes, research suggests that ATP-competitive mTOR inhibitors which target both mTORC1 and mTORC2 (e.g., AZD2014, OSI-027) or dual PI3K-mTOR inhibitors (e.g., NVP-BEZ235) can inhibit the proliferation of cell lines with acquired resistance to this compound [3].

Q3: Is the resistance to this compound permanent? A3: Not necessarily. One study on pancreatic NET cells showed that acquired resistance after long-term this compound exposure was reversible after a 10-12 week drug holiday, suggesting it can be an adaptive response [3].

References

Everolimus toxicity management stomatitis pneumonitis

Author: Smolecule Technical Support Team. Date: February 2026

Everolimus Toxicity Management at a Glance

The table below summarizes the two most common and significant toxicities associated with this compound.

Toxicity Key Characteristics Primary Management Strategy Key Clinical Evidence
mTORi-associated Stomatitis (mIAS) Aphthous-like, superficial ulcers on non-keratinized mucosa; often early onset [1] [2]. Prophylaxis: Dexamethasone alcohol-free mouthwash (0.5 mg/5 mL), 10 mL swished for 2 min and spit, 4 times daily [3] [4]. SWISH trial: Grade ≥2 stomatitis reduced to 2% with prophylaxis vs. 33% in historical control [3].

| Non-Infectious Pneumonitis | Dyspnea, dry cough, fever; radiologic findings of ground-glass opacities/interstitial infiltrates [5] [6]. | 1. Dose Interruption/Modification: For Grade ≥2 [7]. 2. Drug Discontinuation: For severe (Grade 3-4) cases [5] [6]. 3. Corticosteroids: For severe, life-threatening disease [5]. | Associated with favourable outcome: Longer PFS and OS in patients with CT-verified pneumonitis [6]. |

Troubleshooting Guide: Stomatitis (mIAS)

Q: What is the pathogenesis of mTOR inhibitor-associated stomatitis (mIAS)?

The exact mechanism is still under investigation, but it is distinct from chemotherapy-induced mucositis. A leading hypothesis suggests that mTOR inhibition impacts the growth and maintenance of the oral epithelium and may dysregulate the local immune microenvironment, leading to an inflammatory response that manifests as aphthous-like ulcers [1].

Q: What are the evidence-based protocols for preventing and managing mIAS?
  • Prophylactic Dexamethasone Mouthwash (from the SWISH trial)

    • Population: Patients initiating this compound (10 mg/day) therapy [3].
    • Intervention: Alcohol-free dexamethasone oral solution (0.5 mg/5 mL). The patient should take 10 mL, swish for 2 minutes, and then spit [3] [4].
    • Dosing Schedule: Four times daily for 8 weeks. This can be continued for a further 8 weeks per clinician/patient discretion [3].
    • Key Exclusion: Rule out fungal or viral infection before starting [8].
  • Alternative/Ongoing Research Approaches

    • Therapeutic Use: One Phase III trial (Alliance A221701) found that initiating the same dexamethasone mouthwash at the first sign of mouth pain was not inferior to starting it prophylactically [9].
    • Oblate Wrapping: An explorative study wrapped the this compound tablet in a starch-based film (oblate) to delay dissolution. It showed a trend (though not statistically significant) in reducing incidence and time to Grade ≥2 stomatitis and was effective in preventing recurrence in patients who crossed over after developing stomatitis [8].

The workflow below summarizes the management strategy for this compound-associated stomatitis.

Start Patient on this compound P1 Initiate Prophylaxis: Dexamethasone mouthwash (10 mL, 2 min, spit, QID) Start->P1 M1 Monitor for Symptoms P1->M1 Asymptomatic Continue prophylaxis for 8+ weeks M1->Asymptomatic Remains asymptomatic SymptomCheck Assess for Infection M1->SymptomCheck Reports symptoms Infect Treat infection and hold dexamethasone SymptomCheck->Infect Infection confirmed GradeCheck Grade Stomatitis SymptomCheck->GradeCheck No infection Grade1 Continue this compound and dexamethasone mouthwash GradeCheck->Grade1 Grade 1 Grade2 Interrupt this compound until ≤Grade 1 Consider oblate wrapping on restart GradeCheck->Grade2 Grade 2 Grade3 Interrupt this compound until resolved Consider dose reduction or discontinuation GradeCheck->Grade3 Grade 3/4

Troubleshooting Guide: Pneumonitis

Q: How is this compound-induced pneumonitis diagnosed and managed?
  • Diagnosis: This is a diagnosis of exclusion. Key steps include:

    • Clinical Symptoms: New or worsening non-productive cough, dyspnea, fever, and/or hypoxia [5] [6].
    • Radiologic Findings: CT scan typically shows nonspecific interstitial infiltrates or ground-glass opacities [5].
    • Rule Out Infections: Conduct a thorough workup, including bronchoscopy with BAL if necessary, to exclude infectious causes [5].
  • Management:

    • For Grade 2 Pneumonitis: Interrupt this compound therapy until symptoms resolve to ≤ Grade 1. Consider re-initiating at a lower dose [7].
    • For Grade 3-4 Pneumonitis: Permanently discontinue this compound [6] [7].
    • Corticosteroids: Consider for severe, life-threatening disease, although evidence for efficacy is not definitive [5].
Q: Is pneumonitis always an adverse outcome?

Interestingly, no. In metastatic renal cell carcinoma (mRCC), the development of this compound-induced pneumonitis has been associated with a more favorable outcome. Two independent cohorts showed that patients with CT-verified pneumonitis had significantly longer Progression-Free Survival (PFS) and Overall Survival (OS) compared to those without [6]. This suggests it may be a biomarker of biologic drug activity.

The diagnostic and management pathway for pneumonitis is outlined below.

Start Patient on this compound with respiratory symptoms Workup Diagnostic Workup: - Chest CT - Rule out infection (BAL, cultures) Start->Workup Decision Diagnosis of Exclusion Workup->Decision NotPneumonitis Treat accordingly Decision->NotPneumonitis Alternative cause found IsPneumonitis IsPneumonitis Decision->IsPneumonitis Non-infectious Pneumonitis confirmed GradePneu Grade Pneumonitis IsPneumonitis->GradePneu Grade Toxicity OutcomeNote Note: In mRCC, pneumonitis may associate with favourable outcome Grade2P Interrupt this compound until ≤Grade 1 Resume at reduced dose if symptoms resolve GradePneu->Grade2P Grade 2 Grade34P Permanently discontinue This compound Consider corticosteroids GradePneu->Grade34P Grade 3/4

Key Takeaways for Researchers

  • Stomatitis is highly preventable. The proactive use of dexamethasone mouthwash can drastically reduce the incidence and severity of this common dose-limiting toxicity, helping to maintain treatment intensity in clinical settings [3].
  • Pneumonitis has prognostic value. Unlike most adverse events, its onset in mRCC patients may be a surrogate marker for positive treatment response, which is a critical consideration for patient monitoring and study design [6].
  • Management is dynamic. Evidence supports both prophylactic and therapeutic use of mouthwash for stomatitis [9], and alternative methods like oblate wrapping warrant further investigation [8].

References

Understanding the Hematocrit Effect on Everolimus Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The hematocrit effect refers to the influence of the volume percentage of red blood cells in blood on the accuracy of analytical methods. For everolimus, which extensively accumulates in erythrocytes, this is a critical source of variability [1] [2].

The core mechanism is twofold:

  • Erythrocyte Accumulation: this compound preferentially partitions into red blood cells, with a reported distribution of approximately 75% in erythrocytes and 25% in plasma in the clinically relevant concentration range [2] [3]. This means hematocrit levels directly impact measured whole-blood concentrations.
  • Impact on Dried Blood Spots (DBS): In DBS methods, hematocrit affects blood viscosity, which in turn influences spot size, blood distribution homogeneity, and analyte recovery during extraction. Lower hematocrit leads to higher spreadability and can cause a higher analyte concentration at the periphery of the spot [4] [5].

The table below summarizes how hematocrit affects different analytical matrices and the recommended solutions.

Analytical Method Impact of Hematocrit Recommended Solutions & Corrections
Whole-Blood Pharmacokinetics A decrease in hematocrit from 45% to 20% can cause an ~50% reduction in measured whole-blood exposure [1] [2] [6]. Use a semi-physiological population PK model to estimate plasma PK from whole-blood data [1] [2] [3]. Always correct whole-blood concentrations for hematocrit [1] [2].
Dried Blood Spot (DBS) Significant effect, particularly at low hematocrit (e.g., 0.20 L/L). Accuracy deviates by >15% at low Hct with high this compound concentrations (≥20 μg/L) [4] [5]. Use a fixed-diameter punch from the center of the DBS [4] [7]. Apply a correction algorithm using Hct value [8]. Validate method across Hct range of 0.20-0.50 L/L [4].
Volumetric Microsampling (VAMS/qDBS) The hematocrit effect is largely mitigated. Studies report negligible effects for both Mitra (VAMS) and Capitainer (qDBS) devices [9]. Use volumetric microsampling devices (e.g., Mitra, Capitainer) that collect a fixed blood volume, minimizing the impact of hematocrit on volume accuracy [9].

The following diagram illustrates the mechanism of the hematocrit effect and the two main correction strategies.

G cluster_effect Hematocrit Effect Mechanism cluster_solutions Correction Strategies Start Hematocrit (Hct) Level Hct_Effect Hct influences blood viscosity and spot formation Start->Hct_Effect DBS_Issue Inhomogeneous analyte distribution in Dried Blood Spot (DBS) Hct_Effect->DBS_Issue PK_Issue Altered whole-blood This compound concentration Hct_Effect->PK_Issue Analytical_Error Inaccurate this compound quantification DBS_Issue->Analytical_Error Solution1 Strategy 1: DBS Analysis - Use fixed punch from spot center - Apply Hct-prediction algorithms (NIR/UV-Vis) - Switch to volumetric microsampling (VAMS/qDBS) Analytical_Error->Solution1 PK_Consequence Plasma PK and PD are NOT affected PK_Issue->PK_Consequence Solution2 Strategy 2: PK Modeling - Use semi-physiological population PK model - Correct whole-blood concentrations for Hct PK_Consequence->Solution2

Detailed Experimental Protocols

Here are the core methodologies for two key approaches to managing the hematocrit effect.

UPLC-MS/MS Method for this compound in DBS

This protocol is adapted from methods used in the oncology setting [4] [5] [7].

  • Sample Collection: Apply capillary or venous whole blood directly onto designated DBS sampling paper. Visually inspect for correct spot size and shape [7].
  • Punching: Punch a 7.5-mm disk from the central part of the DBS to minimize the impact of inhomogeneous analyte distribution [4] [7].
  • Extraction:
    • Add deuterium-labelled this compound (this compound-D4) as an internal standard [4] [9].
    • Extract this compound by adding 800 μL of a methanol/acetonitrile mixture (80/20, v/v) [4].
    • Vortex mix, then centrifuge.
  • UPLC-MS/MS Analysis:
    • Chromatography: Use a polar-modified C18 column (e.g., Kinetex Polar C18). Employ a gradient elution with mobile phases of 4 mM ammonium acetate with 0.1% formic acid in water (A) and methanol or acetonitrile (B) [4] [9].
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This compound has a retention time of approximately 0.92 minutes under these conditions [9].
  • Validation & Hct Correction:
    • Validate the method over a hematocrit range of 0.20 to 0.50 L/L [4].
    • For accurate results, apply a hematocrit correction algorithm. This can be based on a measured Hct value or predicted using non-contact technologies like Near-Infrared (NIR) or UV/Visible (UV/VIS) spectroscopy on the DBS card itself [8].
Semi-Physiological Population PK Modeling

This approach is used to understand the impact of hematocrit on this compound pharmacokinetics and pharmacodynamics [1] [2] [6].

  • Data Collection: Collect rich or sparse pharmacokinetic data (whole-blood concentrations) from patients alongside their hematocrit values.
  • Model Development: Use non-linear mixed-effects modeling software (e.g., NONMEM).
    • The structural model typically includes a physiological model for first-pass metabolism and accounts for saturable erythrocyte binding of this compound [2] [6].
    • The key outcome is a model that can estimate this compound' plasma pharmacokinetics from observed whole-blood concentrations and an individual's hematocrit value [3].
  • Model Outputs: Typical parameter estimates from a published model include [2] [6]:
    • Apparent volume of central compartment (Vc/F): 207 L
    • Apparent volume of peripheral compartment (Vp/F): 485 L
    • Apparent intrinsic clearance (CL/F): 198 L/h
    • Inter-compartmental clearance (Q/F): 72.1 L/h

Frequently Asked Questions (FAQ) for Troubleshooting

  • Q: My patient has a low hematocrit (0.25 L/L). Can I still use DBS for this compound TDM?

    • A: Proceed with caution. While methods are often validated down to Hct=0.20 L/L, accuracy, particularly at high this compound concentrations (≥20 μg/L), may be compromised [4]. For these patients, volumetric microsampling (VAMS/qDBS) is strongly recommended as it is less susceptible to the hematocrit effect [9].
  • Q: Why should I correct whole-blood this compound concentrations for hematocrit when plasma PK is unaffected?

    • A: Although the pharmacologically active plasma concentration is unaffected by Hct, clinical decisions are often based on whole-blood trough concentrations. An uncorrected whole-blood level in an anemic patient will appear falsely low, potentially leading to an unnecessary and dangerous dose increase. Correction ensures the whole-blood measurement accurately reflects the true plasma exposure and mTOR inhibition [1] [2] [3].
  • Q: What is the most modern way to overcome the hematocrit effect in DBS analysis?

    • A: The best strategy is a two-pronged approach:
      • Use advanced microsampling devices like Mitra (VAMS) or Capitainer (qDBS) that collect a fixed volume of blood, inherently reducing the Hct effect [9].
      • Implement non-contact hematocrit prediction using NIR or UV/VIS spectroscopy on the DBS card itself to determine the sample's Hct and apply a correction factor during data processing [8].

References

Everolimus drug interactions CYP3A4 inhibitors inducers

Author: Smolecule Technical Support Team. Date: February 2026

Everolimus Drug Interactions: A Summary

This compound has a narrow therapeutic index, and its interactions primarily involve the Cytochrome P450 3A4 (CYP3A4) enzyme system and the P-glycoprotein (P-gp) transporter [1] [2] [3]. The tables below provide a quantitative overview of these interactions.

Table 1: Interaction Potentials and Clinical Management

Interaction Type / Drug Example Effect on this compound Exposure Clinical Management & Dose Adjustment

| Strong CYP3A4/P-gp Inhibitors (e.g., Ketoconazole, Clarithromycin) | Significantly Increase AUC [2] | Avoid concomitant use. If combination is unavoidable, consider an empirical this compound dose reduction. [2] | | Moderate CYP3A4/P-gp Inhibitors (e.g., Letermovir [4] [5]) | Increases AUC by ~2.5-fold [4] [5] | Reduce the this compound dose as recommended. [2] | | Strong CYP3A4/P-gp Inducers (e.g., Rifampin, St. John's Wort) | Significantly Decrease AUC [2] | Avoid concomitant use. If combination is unavoidable, consider an empirical this compound dose increase. [2] |

Table 2: Key Pharmacokinetic and Safety Parameters for Interaction Management

Parameter Description & Relevance in DDIs
Therapeutic Range (Cminss) Oncology: 10 - 26.3 ng/mL. Levels ≥10 ng/mL linked to better response; >26.3 ng/mL increases toxicity risk 4-fold. [6] [3]
TSC-associated SEGA/Seizures: 5 - 15 ng/mL. Requires therapeutic drug monitoring (TDM) with dose titration. [7] [2]
Metabolism & Transport Primarily metabolized by CYP3A4; also a substrate for P-gp. This dual role is the basis for most interactions. [1] [2] [3]
Half-Life ~30 hours. Important to consider for the timing of interaction onset and offset. [1]

Experimental Protocols for Investigating Interactions

For researchers studying these interactions, here are methodologies from recent studies.

1. Protocol: Using Physiologically-Based Pharmacokinetic (PBPK) Modeling to Predict DDIs

This in silico approach is valuable for predicting untested clinical scenarios.

  • Objective: To predict the drug interaction potential between Letermovir (inhibitor) and this compound (victim drug) [4] [5].
  • Software: Simcyp Simulator (e.g., Version 20) [4].
  • Methodology:
    • Model Building: Develop a PBPK model for the perpetrator drug (e.g., Letermovir) using its physicochemical properties, in vitro data on metabolism (CYP3A, UGTs), and transporter kinetics (OATP1B, P-gp).
    • Model Qualification: Qualify the model by simulating known clinical PK data and DDIs (e.g., Letermovir's effect on midazolam) to ensure its predictive accuracy.
    • DDI Simulation: Apply the qualified model to simulate the interaction with this compound. The simulation typically involves running multiple virtual clinical trials (e.g., 75 trials with 15 subjects each) to predict the change in this compound exposure (AUC, Cmin).
  • Key Output: The model predicted that Letermovir increases the AUC of this compound by approximately 2.5-fold [4] [5].

2. Protocol: Investigating Transporter-Mediated Interactions via In Vitro Cell Models

This protocol assesses how chronic this compound exposure may influence the expression of drug transporters.

  • Objective: To evaluate the long-term effect of this compound on the expression and function of ABCB1 and ABCG2 transporters in an intestinal model [8].
  • Cell Line: Caco-2 cells (human colon carcinoma cell line).
  • Methodology:
    • Development of Resistant Sublines: Establish a Caco-2 subline (Caco/EV) by continuously exposing the parent cells to 1 µM this compound for approximately 3 months.
    • Viability Assay: Use a WST-1 assay to determine the IC50 of this compound in both parent and resistant cells, confirming resistance.
    • Gene Expression Analysis: Measure mRNA expression levels of ABCB1 and ABCG2 using RT-qPCR.
    • Functional Transport Assay: Evaluate ABCB1 activity by measuring the cellular accumulation of a fluorescent substrate (Rhodamine 123) in both cell lines.
  • Key Finding: Continuous exposure to this compound downregulated mRNA expression of ABCB1 and ABCG2 and increased Rhodamine 123 accumulation, suggesting suppressed transporter function [8].

Visualizing Key Pathways and Workflows

The following diagrams illustrate the core metabolic pathway of this compound and a generalized workflow for PBPK-based DDI prediction.

everolimus_pathway Oral_Admin Oral Administration GI_Tract GI Tract Absorption Oral_Admin->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Bioavailability Liver Liver Metabolism Portal_Vein->Liver CYP3A4 CYP3A4 Enzyme Liver->CYP3A4 P_gp P-glycoprotein (P-gp) Liver->P_gp Systemic_Circ Systemic Circulation (this compound Active) CYP3A4->Systemic_Circ Metabolism P_gp->Systemic_Circ Efflux Interaction_Inhib CYP3A4/P-gp Inhibitor Interaction_Inhib->CYP3A4 Increased Exposure Interaction_Inhib->P_gp Increased Exposure Interaction_Ind CYP3A4/P-gp Inducer Interaction_Ind->CYP3A4 Decreased Exposure Interaction_Ind->P_gp Decreased Exposure

This compound Metabolism and Key Interaction Sites

pbpk_workflow Start Define DDI Question Data_Collect Collect In Vitro/In Vivo Data (Perpetrator & Victim Drugs) Start->Data_Collect Build_Model Build & Qualify PBPK Model Data_Collect->Build_Model Simulate Simulate DDI in Virtual Population Build_Model->Simulate Analyze Analyze Predicted Exposure Change (AUC, Cmax) Simulate->Analyze Output Report DDI Risk & Magnitude Analyze->Output

PBPK Modeling Workflow for DDI Prediction

Key Troubleshooting and FAQs

Q1: A researcher observes unexpected this compound toxicity in their in vivo model. What are the first interaction-related factors to check?

  • Review Coadministered Drugs: Check for undocumented use of strong or moderate CYP3A4/P-gp inhibitors (e.g., common antifungals, antibiotics) in the animal facility.
  • Confirm Diet and Formulation: Verify that the lab animal diet does not contain grapefruit or Seville oranges, which are potent CYP3A4 inhibitors [1] [2]. Ensure the drug formulation itself doesn't include excipients that inhibit these pathways.
  • Measure Drug Levels: If possible, measure this compound trough concentrations (Cmin) to confirm supratherapeutic exposure [6] [3].

Q2: Why is Therapeutic Drug Monitoring (TDM) critical in managing this compound therapy? this compound exhibits high inter- and intra-individual pharmacokinetic variability [6]. TDM is essential because:

  • It directly links drug exposure (Cmin) to both efficacy (a two-fold increase in Cmin raises the probability of tumor size reduction by ~40%) and safety (a two-fold increase in Cmin raises the risk of grade ≥3 stomatitis by ~80%) [3].
  • It is the recommended strategy for dose titration in specific indications like TSC-associated SEGA and seizures, with a target trough range of 5–15 ng/mL [7] [2].

Q3: Beyond CYP3A4, what other mechanisms can cause this compound interactions? Recent research indicates that long-term this compound exposure can downregulate the expression and function of ABCB1 (P-gp) and ABCG2 transporters in intestinal cells [8]. This suggests a novel, non-competitive mechanism for drug interactions, where this compound could increase the absorption of other drugs that are substrates for these transporters.

References

Everolimus analytical interference removal chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the biggest source of interference in everolimus analysis? The biological matrix (whole blood) is a primary source of interference due to endogenous compounds. Additionally, for in-vitro release testing, surfactants like Triton X-405 used in dissolution media can cause significant ultraviolet (UV) interference, making sample clean-up essential [1].

  • Q2: Which technique is the gold standard for this compound therapeutic drug monitoring (TDM)? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard. It offers high specificity, sensitivity, and the ability to simultaneously detect multiple drugs, overcoming the limitations of immunoassays [2] [3] [4].

  • Q3: How can I remove surfactant interference from dissolution samples? A robust approach is to use Solid-Phase Extraction (SPE). A validated method uses a Strata C18-E 96-well plate to retain this compound while washing away the surfactant Triton X-405, effectively cleaning the sample for UV-Vis or LC analysis [1].

  • Q4: My method is sensitive to hematocrit variations in dried blood spots. What can I do? Consider switching from conventional DBS to modern volumetric microsampling devices like Mitra (VAMS) or Capitainer (qDBS). These devices collect a fixed blood volume, which significantly reduces the impact of hematocrit on analytical results [4] [5].

Troubleshooting Guide & Method Summaries

The following table summarizes key parameters from validated methods to address common interference challenges.

Table 1: Method Selection for Interference Removal

Interference Source Recommended Technique Key Method Parameters for Interference Removal Reference

| Surfactants in Dissolution Media | SPE with UV-Vis | Sorbent: Strata C18-E (100 mg/well). Wash: 5% MeOH in 10mM Phosphate Buffer (pH 7.4). Elution: Acetonitrile. Achieves >95% recovery of this compound and removes Triton X-405. | [1] | | Complex Biological Matrix (Whole Blood) | LC-MS/MS | Sample Prep: Protein precipitation with ZnSO4/MeOH/ACN. Column: Polar-modified C18 (e.g., Kinetex Polar C18). Mobile Phase: Gradient of ACN and buffer. Provides high specificity and clean peaks. | [4] [6] | | Hematocrit Effect (Dried Blood Analysis) | LC-MS/MS with VAMS/qDBS | Device: Mitra or Capitainer. Extraction: MeOH (VAMS) or ACN with salt-assisted purification (qDBS). Impact: Minimizes hematocrit-related bias in quantification. | [4] |

For a broader perspective, the table below compares the core parameters of several established chromatographic methods.

Table 2: Comparison of Validated Chromatographic Methods for this compound

Application Technique Column Mobile Phase (Isocratic) Detection Runtime Reference
Pharmaceutical Formulation HPLC-UV Hypersil BDS C18 (100x4.6 mm, 5 µm) Ammonium Acetate Buffer (pH 6.5):ACN (50:50 v/v) UV, 280 nm ~3.1 min [7]
Clinical TDM (Multi-drug) UHPLC-MS/MS Not Specified Gradient Elution MS/MS (MRM) 3.5 min [2]
Clinical TDM (Microsampling) LC-MS/MS Polar-modified C18 (e.g., Kinetex Polar C18) Gradient Elution MS/MS (MRM) ~0.92 min [4]

Detailed Experimental Protocols

Here are step-by-step protocols for two key methods that directly address interference removal.

Protocol 1: Removing Surfactant Interference via SPE for UV Analysis

This protocol is adapted for high-throughput analysis of this compound from surfactant-containing dissolution media [1].

  • Sample Preparation: Dilute the surfactant-containing sample (e.g., with Triton X-405) with a 10 mM phosphate buffer (pH 7.4).
  • SPE Procedure:
    • Conditioning: Condition a Strata C18-E 96-well plate with 1 mL of methanol, followed by 1 mL of the 10 mM phosphate buffer (pH 7.4).
    • Loading: Load the diluted sample onto the conditioned cartridge.
    • Washing: Wash the cartridge with 1 mL of a 5% methanol solution in the 10 mM phosphate buffer (pH 7.4). This critical step removes the surfactant interference.
    • Elution: Elute the pure this compound with 1 mL of acetonitrile into a collection plate.
  • Analysis: The eluent can be directly analyzed using a UV-Vis microplate reader, as the SPE step has effectively removed the interfering surfactants.

The workflow for this SPE clean-up process is outlined below.

Start Sample from Surfactant-Contained Media Step1 Dilute with Phosphate Buffer (pH 7.4) Start->Step1 Step2 Condition SPE Cartridge (Methanol -> Buffer) Step1->Step2 Step3 Load Diluted Sample Step2->Step3 Step4 Wash with 5% MeOH in Buffer (Removes Surfactants) Step3->Step4 Step5 Elute with Acetonitrile (Collects Pure this compound) Step4->Step5 End Clean Sample for UV-Vis Analysis Step5->End

Protocol 2: LC-MS/MS Analysis of this compound from Whole Blood & Microsamples

This protocol is suitable for sensitive and specific quantification from complex biological matrices [4] [6].

  • Sample Preparation (Protein Precipitation):
    • To 100 µL of whole blood (or a extracted microsample), add a cold protein precipitation solution containing a mixture of zinc sulfate, methanol, and acetonitrile.
    • Vortex mix vigorously and then freeze the sample at least -20°C.
    • Centrifuge the frozen sample to obtain a clear supernatant.
  • LC-MS/MS Analysis:
    • Column: Use a polar-modified C18 column (e.g., Kinetex Polar C18, 100A, 100 x 2.1 mm, 2.6 µm).
    • Mobile Phase: Use a gradient program with:
      • Mobile Phase A: 4 mM Ammonium Acetate with 0.1% Formic Acid.
      • Mobile Phase B: Acetonitrile.
    • Flow Rate: 0.6 mL/min.
    • Detection: MS/MS with Electrospray Ionization (ESI) in positive mode. Use the transition m/z 975.6 > 908.4 for this compound.
  • Microsample Extraction (for VAMS/qDBS):
    • Mitra (VAMS): Extract the tip with pure methanol.
    • Capitainer (qDBS): A more rigorous extraction is needed. Use acetonitrile with an additional step adding MgSO4 and sodium acetate for phase separation to purify from matrix interferences.

The general workflow for sample preparation and LC-MS/MS analysis is summarized in the following diagram.

Blood Whole Blood / Microsample Prep Protein Precipitation (ZnSO₄ / MeOH / ACN, Freeze, Centrifuge) Blood->Prep LC LC Separation Column: Polar C18 Mode: Gradient (Buffer/ACN) Prep->LC MS MS/MS Detection ESI+ Mode MRM: 975.6 > 908.4 LC->MS Result Quantification MS->Result

I hope this technical support content provides a solid foundation for your analytical development work.

References

Everolimus dose reduction protocols toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on Everolimus Use

Question Evidence-Based Answer & Key Considerations
What is the efficacy of a reduced 5 mg dose compared to the standard 10 mg dose? For most patients, 5 mg/day showed comparable efficacy to 10 mg/day in terms of median PFS and OS, but with significantly better safety and compliance [1]. However, in primary endocrine-resistant or premenopausal patients, the standard 10 mg dose provided a more significant PFS benefit [1].
What are the most common adverse events and their typical severity? The most frequent AEs are stomatitis, fatigue, diarrhea, anorexia, and hematological/ metabolic issues (e.g., anemia, hyperglycemia) [2]. A systematic review confirms that the majority of these events are Grade 1 or 2 in severity [2].
Is there a link between drug exposure and toxicity? Yes. Studies show a strong correlation between systemic this compound exposure (AUC) and the risk of toxicity, particularly stomatitis and the need for dose reduction [3] [4]. This makes it a good candidate for Therapeutic Drug Monitoring (TDM) [3].
How does hepatic impairment affect this compound dosing? Hepatic impairment reduces drug clearance and increases systemic exposure [5]. The degree of impairment, assessed by Child-Pugh class, should guide dose adjustment, though specific guidelines for cancer patients are an area of ongoing research [5].

Summarized Quantitative Data on Efficacy and Safety

Table 1: Comparison of Low-Dose vs. Standard-Dose this compound [1]

Outcome Measure 5 mg/d Group 10 mg/d Group P-value
Median PFS 8.07 months 7.07 months 0.663
Median OS 30.53 months 29.47 months 0.615
Fatigue Incidence 29.2% 53.3% 0.038
Diarrhea Incidence 10.8% 33.3% 0.011
Treatment Interruption Lower rate Higher rate -

Table 2: Incidence of Common Adverse Events (Any Grade) from a Systematic Review [2]

Adverse Event Overall Incidence (%) Incidence of Grade 1/2 (%) Incidence of Grade 3/4 (%)
Leukopenia 29.6 Data not specified Data not specified
Anorexia 25.2 21.8 3.3
Anemia 24.4 17.8 7.1
Fatigue 23.7 20.0 4.8
Diarrhea 22.3 20.4 2.6
Hypercholesterolemia 20.2 19.3 1.3
Asthenia 20.6 17.5 3.1
Hyperglycemia 16.9 13.3 4.7

Detailed Experimental Protocols

Here are methodologies from key studies that you can adapt for your research.

Protocol: Assessing Exposure-Toxicity Relationship

This protocol is based on a study that established a clear link between this compound exposure and adverse events like stomatitis [3] [4].

  • Study Design: A phase II clinical trial in patients with advanced cancer.
  • Dosing: Administer this compound at a fixed dose of 10 mg orally, once daily.
  • Pharmacokinetic (PK) Sampling:
    • Collect serial blood samples on Day 1 and Day 15 of treatment.
    • A sparse schedule includes samples at pre-dose, 1, 2, and 3 hours post-dose.
    • An optional extensive schedule adds samples at 4, 5, 6, 7, and 8 hours post-dose.
  • Analysis:
    • Use a validated UPLC-MS/MS assay to determine this compound concentrations in whole blood.
    • Develop a population pharmacokinetic (POP-PK) model (using software like NONMEM) to estimate individual PK parameters (e.g., AUC).
    • Analyze the correlation between estimated drug exposure (AUC) and the incidence/grades of toxicity (using CTCAE criteria) through statistical models like logistic regression.

The workflow for this exposure-toxicity analysis is summarized below:

G A Patient Enrollment & 10 mg/day Dosing B PK Blood Sampling (Day 1 & Day 15) A->B C UPLC-MS/MS Analysis (Concentration Measurement) B->C D Population PK Modeling (Estimate Individual AUC) C->D F Statistical Analysis (Exposure-Toxicity Correlation) D->F E Toxicity Assessment (CTCAE Grading) E->F G Identify Candidates for Individualized Dosing F->G

Protocol: Implementing a Therapeutic Drug Monitoring (TDM) Program

This protocol is based on the DIANA-1 project, a prospective study designed to optimize this compound dosing in cancer patients through TDM [6].

  • Study Population: Adult patients with metastatic breast, renal, or neuroendocrine cancer scheduled for this compound treatment.
  • Dosing and Administration: Patients take this compound in the morning, fasted (at least one hour before breakfast).
  • Blood Sampling for TDM:
    • Collect blood samples to measure the minimum concentration at steady state (Cmin,ss).
    • Sampling should be performed every 4-6 weeks.
  • Therapeutic Target: The proposed target range for Cmin,ss in oncology is 10 - 26.3 ng/mL.
    • Cmin,ss < 10 ng/mL is associated with a potential risk of suboptimal efficacy.
    • Cmin,ss > 26.3 ng/mL is linked to a four-fold increased risk of toxicity [6].
  • Data Collection: Correlate drug levels with demographic data, treatment details, laboratory parameters, genetic polymorphisms, and the presence of toxicity.

The workflow for implementing a TDM program is as follows:

G Start Patient on this compound (Fasted, QD Dosing) Sample Steady-State Blood Sampling (Every 4-6 weeks) Start->Sample Measure Measure Cmin,ss Sample->Measure Decision Cmin,ss within 10 - 26.3 ng/mL? Measure->Decision Low Subtherapeutic < 10 ng/mL (Risk of Reduced Efficacy) Decision->Low No High Supratherapeutic > 26.3 ng/mL (High Toxicity Risk) Decision->High No OK Therapeutic Range Maintain Dose Decision->OK Yes Action Consider Dose Adjustment Based on Clinical Context Low->Action High->Action

Key Takeaways for Your Support Center

  • Dose Individualization is Key: The fixed 10 mg dose leads to highly variable exposure. The 5 mg dose is a valid, less toxic option for many, but not all, patients [1] [3].
  • Proactive Toxicity Management is Crucial: Common AEs like stomatitis are exposure-dependent and often manageable. Early intervention and dose modification can prevent treatment discontinuation [3] [2].
  • TDM is a Powerful Tool: Implementing a TDM program to maintain Cmin,ss within 10-26.3 ng/mL can help balance efficacy and toxicity, moving towards personalized therapy [6].

References

Everolimus Stability: Storage Conditions & Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on everolimus stability from the search results.

Sample/Product Type Storage Condition Stability Duration Key Findings / Degradation Citation
Whole Blood (for TDM) 30°C (with light exposure) 7 days Concentration decreased by approx. 6.1%. [1]
Whole Blood (for TDM) -20°C (single freeze-thaw) 90 days Stable for up to 90 days. [1]
Drug-Eluting Stents (DES) Variable (see FAQ) Defined shelf life Stability is defined by critical performance attributes, not just drug content. [2]

Frequently Asked Questions for Researchers

Here are answers to common technical questions you might encounter.

Q1: What are the recommended storage conditions for this compound stock solutions and biological samples?
  • For whole blood samples: For therapeutic drug monitoring (TDM), samples are stable for up to a week at 30°C with a minimal decrease in concentration. For long-term storage, -20°C for up to 90 days is acceptable. [1].
  • For clinical supplies: In a pilot study, this compound was provided in a clinical setting with a specified strength and stored under conditions approved by the local regulatory authority (e.g., the FDA). The exact temperature was not detailed but implies adherence to Good Clinical Practice (GCP) standards. [3].
  • General Consideration for Stents: For this compound incorporated into drug-eluting stents, stability is a function of the entire device. The shelf life and storage conditions (e.g., protection from moisture, temperature control) are determined by stability testing of the finished product. [2].
Q2: What analytical methods are validated for this compound stability testing?
  • Immunoassays: Microparticle Enzyme Immunoassay (MEIA) and Fluorescence Polarization Immunoassay (FPIA) have been used to assess the stability of this compound in whole blood, demonstrating acceptable performance for this purpose. [1].
  • LC-MS/MS: This is considered a robust and modern method. A recently validated protocol for TDM uses Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify this compound in whole blood and novel microsampling devices (like VAMS and qDBS). This method was validated for a linear range of 1.27–64.80 ng/mL for whole blood and 0.50–60 ng/mL for microsamples. [4].
Q3: Our this compound experimental results are inconsistent. How should we troubleshoot?

Inconsistencies can arise from pre-analytical, analytical, or storage factors. The following workflow diagrams a systematic approach to troubleshooting.

TroubleshootingFlow Start Inconsistent this compound Results PreAnalytical Pre-Analytical Factors Start->PreAnalytical Analytical Analytical Factors Start->Analytical Storage Storage & Handling Start->Storage Sub1_1 ✓ Verify sample type (e.g., whole blood) ✓ Check sample collection device ✓ Confirm hematocrit effects are ruled out PreAnalytical->Sub1_1 Sub1_2 ✓ Validate analytical method (e.g., LC-MS/MS) ✓ Check calibration curves and QCs ✓ Confirm no matrix interference Analytical->Sub1_2 Sub1_3 ✓ Confirm storage temperature ✓ Protect from light ✓ Avoid repeated freeze-thaw cycles Storage->Sub1_3 Action1 Standardize collection protocols Use volumetric microsampling (e.g., VAMS) Sub1_1->Action1 Action2 Re-validate method parameters Use stable isotope internal standard (e.g., D4-Everolimus) Sub1_2->Action2 Action3 Implement single-use aliquots Document storage conditions meticulously Sub1_3->Action3

Diagram: A systematic troubleshooting guide for inconsistent this compound experimental results.

Q4: How do I choose between different blood sampling methods for this compound assays?

The choice between traditional venous whole blood and newer microsampling techniques depends on your experimental needs. The following diagram compares the two workflows.

SamplingWorkflow cluster_venous Traditional Venous Whole Blood (WB) cluster_micro Volumetric Microsampling (e.g., VAMS/qDBS) V1 Venous blood draw (K2/K3-EDTA tube) V2 Transport to lab (cold chain often needed) V1->V2 V3 Complex processing (protein precipitation, centrifugation) V2->V3 V4 LC-MS/MS Analysis V3->V4 M1 Capillary blood collection (10 µL via Mitra or Capitainer) M2 Dry and ship at ambient temperature M1->M2 M3 Simplified extraction (methanol-based) M2->M3 M4 LC-MS/MS Analysis M3->M4 Note Key Advantage: Microsampling minimizes hematocrit effects and enables decentralized sampling.

Diagram: A comparison of experimental workflows for this compound analysis using traditional venous blood versus modern microsampling techniques. [4]

Key Technical Protocols

For your experimental plans, here are detailed methodologies from the search results.

  • Protocol 1: Assessing Long-Term Stability in Whole Blood

    • Objective: To determine the stability of this compound in whole blood over time under frozen conditions. [1]
    • Method: Store whole blood samples spiked with this compound at -20°C.
    • Testing Intervals: Analyze the drug concentration at baseline and after 30, 60, and 90 days of storage. Incorporate a single freeze-thaw cycle during this period to simulate typical handling.
    • Analysis: Use a validated immunoassay (e.g., MEIA or FPIA) or LC-MS/MS method to quantify the concentration. Stability is confirmed if the measured concentration remains within a pre-defined acceptance criterion (e.g., ±15% of the baseline value). [1].
  • Protocol 2: LC-MS/MS Method for Quantitative Analysis

    • Sample Prep (Whole Blood): Use a protein precipitation protocol. Add a mixture of zinc sulfate, methanol, and acetonitrile to the blood sample. Vortex, then freeze the mixture prior to centrifugation to obtain a clear supernatant for analysis. [4]
    • Sample Prep (VAMS): Extract the analyte from the Mitra tip using pure methanol. Incubation at low temperatures can improve extract clarity and signal quality. [4]
    • Sample Prep (qDBS): A more rigorous extraction is needed. An additional step using MgSO4 and sodium acetate with acetonitrile helps purify the sample from the Capitainer device matrix. [4]
    • LC-MS/MS Parameters:
      • Column: Polar-modified C18 (e.g., Kinetex Polar C18).
      • Mobile Phase: Buffered with formic acid and ammonium acetate in a gradient mode.
      • Internal Standard: D4-everolimus is recommended over 13C,D2-EVE due to lower interference.
      • Calibration Range: The method should be validated for a linear range, typically 1.27–64.80 ng/mL for whole blood. [4]

References

Everolimus combination therapy resistance strategies

Author: Smolecule Technical Support Team. Date: February 2026

Documented Resistance Mechanisms to Everolimus

Research has identified several molecular pathways that cancer cells use to develop resistance to this compound. The table below summarizes the primary mechanisms.

Mechanism of Resistance Description Potential Experimental Model
Upregulation of MAPK Signaling [1] In certain ER+ breast cancer cells with upregulated PI3K signaling, resistance to this compound develops through increased activation of the MAPK pathway, making cells insensitive to single-agent therapies. Type 1 this compound-Resistant (EvR) cells derived from MCF-7 EDR cells [1].
Loss of ER Expression & JNK/Src Signaling [1] In ER+ breast cancer cells that have lost ER expression, resistance involves upregulated JNK and Src signaling. The JNK inhibitor becomes ineffective, but the Src inhibitor dasatinib can reduce cell growth. Type 2 this compound-Resistant (EvR) cells derived from MCF-7 EDR cells [1].
mTORC2 Activation [2] In osteosarcoma, treatment with other targeted agents (e.g., sorafenib) can induce resistance through activation of the mTORC2 complex, a pathway not effectively inhibited by this compound. Osteosarcoma xenograft models [2].

Emerging Clinical Strategies to Counteract Resistance

Recent clinical trials have shown that combining this compound with a new generation of targeted agents can help overcome resistance, particularly in breast cancer.

Strategy / Combination Clinical Context Reported Efficacy
Giredestrant + this compound [3] [4] [5] ER+/HER2- advanced breast cancer, post-CDK4/6 inhibitor therapy. In patients with ESR1 mutations: Median PFS of 9.99 months vs 5.45 months with standard care (HR=0.38). In the overall population: Median PFS of 8.77 months vs 5.49 months (HR=0.56) [4] [5].
Lenvatinib + this compound [6] Advanced clear-cell renal cell carcinoma (ccRCC), post-immunotherapy. Median PFS of 15.7 months vs 10.2 months with cabozantinib [6].
Dual Pathway Blockade [1] Preclinical model of ER+ breast cancer. In Type 1 EvR cells, single agents were ineffective, but a combination of fulvestrant (anti-ER) and a MEK inhibitor (U0126) successfully suppressed cell growth [1].

Experimental Workflow for Investigating Resistance

For researchers aiming to model and investigate this compound resistance in the lab, the following workflow, based on a published study, provides a detailed methodology [1].

G Start Start with a model of primary resistance A Establish parental cell line (e.g., MCF-7-E10 for AI-resistant BC) Start->A B Generate this compound-Resistant (EvR) Sub-lines A->B C Induce resistance via long-term exposure to increasing doses of this compound B->C D Isolate single-cell clones that survive in high this compound concentration C->D E Phenotypic & Molecular Characterization D->E F1 In vitro: Cell growth assays (e.g., MTT), Cell cycle analysis by flow cytometry E->F1 F2 Molecular: Assess ER activity (ERE-GFP), Protein phosphorylation (Western blot), Gene expression (qPCR/RNA-seq) E->F2 G Test Therapeutic Strategies on EvR cells F1->G F2->G H Analyze data to identify dominant resistance mechanisms and effective drug combinations G->H

Key Experimental Steps [1]:

  • Establishing Resistant Cell Lines:
    • Parental Cells: Use a cell line modeling the initial treatment resistance. The cited study used long-term estrogen-deprived resistant (EDR) MCF-7 breast cancer cells, which mimic resistance to aromatase inhibitors (AIs) [1].
    • Generation of EvR Cells: Culture the parental cells in medium containing this compound. Start with a low dose (e.g., nanomolar range) and gradually increase the concentration over several months. Isolate single-cell clones that proliferate in high concentrations of this compound (e.g., 1 µM) to establish stable EvR sub-lines [1].
  • Characterization of Resistant Models:
    • Phenotypic Characterization: Perform cell growth assays (e.g., MTT or CCK-8) to confirm reduced sensitivity to this compound compared to parental cells. Conduct cell cycle analysis via flow cytometry to check for alterations (e.g., increase in S-phase fraction) [1].
    • Molecular Characterization:
      • ER Activity: If applicable, use an ERE-GFP reporter or luciferase assays to monitor estrogen receptor activity.
      • Signaling Pathways: Use Western blotting to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways (e.g., p-MAPK, p-AKT, p-mTOR, p-S6K, p-4EBP1).
      • Gene Expression: Employ Real-time PCR or RNA-seq to assess expression changes in genes related to the resistance phenotype (e.g., ESR1, PGR, TFF1) [1].
  • Screening for Effective Agents:
    • Treat the characterized EvR cells with a panel of single-agent and combination therapies.
    • The cited study tested various inhibitors (e.g., MEK inhibitor U0126, PI3K inhibitor LY294002, Src inhibitor dasatinib) alone and in combination with endocrine agents like fulvestrant. Cell growth was then measured to identify synergistic combinations that overcome resistance [1].

Core Signaling Pathway & Combination Strategy

The following diagram integrates the core resistance mechanism and a key combination strategy identified in the search results, providing a visual guide for your research.

G ER Estrogen Receptor (ER) CancerGrowth Cancer Cell Growth & Survival ER->CancerGrowth Giredestrant Giredestrant (Oral SERD) Giredestrant->ER Antagonizes & Degrades PI3K PI3K/AKT/mTOR Pathway Activation MAPK MAPK Signaling (Resistance Pathway) PI3K->MAPK Induces Resistance PI3K->CancerGrowth This compound This compound (mTOR Inhibitor) This compound->PI3K Inhibits MAPK->CancerGrowth MEKi MEK Inhibitor (Potential Counteragent) MEKi->MAPK Inhibits

Interpreting the Workflow and Diagram:

  • The experimental workflow provides a robust method to create and study resistant models in your lab.
  • The signaling diagram illustrates a common clinical resistance loop: while this compound inhibits mTOR, the cancer cell can compensate by hyperactivating the MAPK pathway, rendering the treatment less effective [1].
  • The solution, as shown in the diagram and supported by the evERA trial, is dual-pathway blockade. Combining this compound with an agent that targets the resistance pathway (e.g., giredestrant for ER, or a MEK inhibitor in preclinical models) can restore tumor control [1] [3] [4].

References

Managing everolimus hyperglycemia hyperlipidemia side effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the incidence and time course of everolimus-induced hyperglycemia? Hyperglycemia is a major side effect of this compound, with a reported incidence of 12% to 50% in phase III clinical trials [1]. In a case series, hyperglycemia manifested within 3 to 8 weeks after initiating this compound treatment, regardless of the patient's body mass index or pre-existing diabetes status [2] [1].

  • What is the underlying mechanism of hyperglycemia? Evidence from clinical studies indicates that the primary mechanism is impaired insulin secretion rather than insulin resistance. Investigations, including hyperinsulinemic-euglycemic clamp studies, showed that this compound did not affect insulin sensitivity in the liver, skeletal muscle, or adipose tissue. Instead, it directly compromised insulin secretion, leading to increased basal hepatic glucose production [2] [1]. Preclinical models support this, showing this compound can lead to glucose intolerance even with high insulin levels [3].

  • How should hyperglycemia be managed in a research or clinical setting? The hyperglycemia is often reversible upon discontinuation of this compound [2] [1]. During treatment, active management is required. Insulin or insulin secretagogues are often necessary for glycemic control [2] [1]. Preclinical research suggests the anti-diabetic drug metformin may be a promising complementary agent, as it additively inhibits cell survival and mTOR signaling when combined with this compound in breast cancer cell lines [4].

  • How does this compound cause dyslipidemia, and which statins are most effective? this compound treatment can induce dyslipidemia, characterized by increases in LDL-cholesterol, total cholesterol, and triglycerides [5] [6] [7]. For renal transplant recipients receiving this compound, rosuvastatin demonstrated a superior lipid-lowering effect compared to fluvastatin, reducing LDL-cholesterol by an additional 30.2% and total cholesterol by 18.2% [5]. A pharmacokinetic study showed no significant interaction between this compound and rosuvastatin, indicating the combination is safe [5].

  • Are there general recommendations for managing statin therapy with immunosuppressants? Yes. When using statins with immunosuppressants like this compound, consider potential drug-drug interactions. The following table summarizes recommended statin dosing limits based on interaction profiles [7]:

Statin Recommended Maximum Dose with Cyclosporine Suggested Consideration with this compound
Fluvastatin 40 mg/day Similar dosing limit advised
Pravastatin 40 mg/day Similar dosing limit advised
Rosuvastatin 5 mg/day May be tolerated at higher doses (e.g., 20 mg/day) [5]
Atorvastatin 10 mg/day (per labeling); data conflicting Use with caution
Simvastatin, Lovastatin, Pitavastatin Avoid Avoid

Quantitative Data on Metabolic Effects

The tables below summarize key quantitative findings from clinical and preclinical studies on this compound' metabolic side effects.

Table 1: Clinical Course of this compound-Induced Hyperglycemia (Case Series, n=4) [2] [1]

Parameter Findings
Time to Onset 3 to 8 weeks after this compound initiation
Risk Factors Not correlated with BMI (range 21.3–29.1 kg/m²) or pre-existing diabetes
Management Required Insulin or insulin secretagogues in most patients
Reversibility Full reversal after cessation; no anti-diabetic agents required post-therapy

Table 2: Lipid-Lowering Efficacy of Rosuvastatin vs. Fluvastatin (in Renal Transplant Recipients on this compound) [5]

Lipid Parameter Change from Baseline with Rosuvastatin
LDL-Cholesterol -30.2 ± 12.2% (p < 0.01)
Total Cholesterol -18.2 ± 9.6% (p < 0.01)
Triglycerides -18.2 ± 17.7% (p = 0.01)
HDL-Cholesterol +5.4 ± 10.4% (p = 0.15)

Table 3: Mechanisms of Hyperglycemia from Clinical Investigations [2] [1]

Parameter Assessed Finding with this compound (ON vs. OFF) Interpretation
Arginine-Stimulated C-Peptide Decreased (e.g., Δ2.6 ng/mL vs. Δ3.5 ng/mL) Impaired Insulin Secretion
Basal Hepatic Glucose Production Increased (e.g., 3.59 vs. 1.47 mg/kg/min) Consequence of insulin deficiency
Insulin-Stimulated Glucose Disposal No significant change No Major Effect on Peripheral Insulin Sensitivity
Insulin-Induced Suppression of Hepatic Glucose Production No significant change (e.g., 96.64% vs. 100%) No Major Effect on Hepatic Insulin Sensitivity

Experimental Protocols for Mechanism Investigation

For researchers aiming to investigate these mechanisms in preclinical models, here are detailed protocols based on the cited literature.

1. Protocol for Assessing Glucose Homeostasis in a Diet-Induced Obesity Mouse Model [3]

  • Animal Model: Use male C57BL/6J mice. Induce obesity by feeding a High-Fat Diet (HFD) for 12 weeks.
  • This compound Dosing: Administer this compound via intraperitoneal injection at 1.5 mg/kg body weight once daily for 8 weeks while maintaining HFD.
  • Key Metabolic Measurements:
    • Body Weight and Food Intake: Measure weekly.
    • Intraperitoneal Glucose Tolerance Test (IPGTT): Perform after fasting. Measure blood glucose at 0, 15, 30, 60, and 120 minutes after glucose injection. Calculate the area under the curve (AUC).
    • Tissue Collection: After euthanasia, weigh fat pads and liver. Collect serum for hormone analysis.
    • Molecular Analysis: Analyze insulin signaling pathways in muscle tissue via Western blot for key proteins like Akt phosphorylation and GLUT4 expression.

2. Protocol for Evaluating Insulin Secretion and Sensitivity in Humans (Clinical Research) [1]

  • Study Participants: Patients receiving this compound therapy.
  • Key Tests and Calculations:
    • 75 g Oral Glucose Tolerance Test (OGTT): Measure plasma glucose and immunoreactive insulin at 0, 30, 60, and 120 minutes. Calculate the insulinogenic index (ΔInsulin0-30min/ΔGlucose0-30min).
    • Arginine Stimulation Test: After an overnight fast, infuse 30 g of arginine over 30 minutes. Measure serum C-peptide and plasma glucagon at 0, 30, 60, 90, and 120 minutes to assess beta-cell function.
    • Hyperinsulinemic-Euglycemic Clamp: The gold standard for assessing insulin sensitivity. After a primed continuous infusion of insulin, a variable glucose infusion is used to maintain euglycemia. Using a stable isotope-labeled glucose tracer allows for calculation of:
      • Basal Hepatic Glucose Production
      • Hepatic Insulin Sensitivity: as insulin-induced suppression of hepatic glucose production.
      • Peripheral Insulin Sensitivity: as the insulin-stimulated glucose disposal rate.
    • Conventional Indices: Calculate HOMA-IR (insulin resistance) and HOMA-β (beta-cell function) from fasting samples.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of this compound-induced hyperglycemia and a generalized experimental workflow.

hyperglycemia_mechanism This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits (Indirectly) S6K1 S6K1 mTORC1->S6K1 Activates Akt Akt mTORC2->Akt Activates via Phosphorylation InsulinSecretion Impaired Insulin Secretion S6K1->InsulinSecretion Positive Regulation Hyperglycemia Hyperglycemia & Increased Hepatic Glucose Production InsulinSecretion->Hyperglycemia Leads to Akt->InsulinSecretion Stimulates

Diagram 1: Proposed Mechanism of this compound-Induced Hyperglycemia. This compound inhibits mTORC1 and mTORC2 signaling, leading to impaired insulin secretion from pancreatic beta-cells. This results in hyperglycemia and increased hepatic glucose production [2] [1] [4].

experimental_workflow Start Start Model Establish Model (e.g., HFD-fed mice or patients on this compound) Start->Model Dosing Administer this compound (Define dose/duration) Model->Dosing Phenotype Metabolic Phenotyping (Body weight, GTT, Lipid Panel) Dosing->Phenotype Mechanism Mechanistic Studies (Clamp studies, Western Blot, Hormone assays) Phenotype->Mechanism Conclusion Data Analysis & Conclusion Mechanism->Conclusion

Diagram 2: Generalized Experimental Workflow. This flowchart outlines key steps for investigating this compound' metabolic effects, from model establishment to mechanistic analysis [2] [3] [1].

References

Everolimus sample hemolysis effects analytical recovery

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Hemolysis Interference

The table below explains the core mechanism and primary consequence of hemolysis in everolimus analysis.

Aspect Description
Fundamental Mechanism This compound accumulates extensively within red blood cells (RBCs), with a reported distribution of approximately 85% in erythrocytes and 15% in plasma [1].
Consequence of Hemolysis Lysis of RBCs releases their high intracellular load of this compound into the plasma or serum. This leads to a falsely elevated concentration in the sample matrix used for analysis [1].

This relationship between cellular components and drug measurement can be visualized in the following pathway:

G start Blood Sample Collected RBCs Red Blood Cells (Contain ~85% of this compound) start->RBCs Plasma Plasma Fraction (Contains ~15% of this compound) start->Plasma Hemolysis Hemolysis Occurs RBCs->Hemolysis Rupture Accurate Accurate Measurement (Whole blood or non-hemolyzed sample) Plasma->Accurate Intact Inaccurate Inaccurate Measurement (Plasma from hemolyzed sample) - Falsely Elevated Result Hemolysis->Inaccurate Releases Drug

Troubleshooting and Methodological Guidance

To ensure analytical recovery, follow these protocols for sample handling and method selection:

Step Recommendation & Rationale
1. Sample Type Use whole blood collected in K₂- or K₃-EDTA tubes [2]. This is the consensus-recommended matrix as it accounts for the drug's distribution between cells and plasma.
2. Sample Handling Handle samples gently to avoid mechanical disruption of RBCs. Process samples promptly and follow established guidelines for shipping and storage [1].
3. Method Selection Employ LC-MS/MS for analysis. This is the gold-standard technique. When developing or validating the method, include experiments to test for hemolysis effects [2] [3].
4. Alternative Sampling Consider volumetric microsampling (e.g., Mitra VAMS, Capitainer qDBS) for decentralized monitoring. These devices collect a fixed volume of blood, which can minimize volume-related biases, though the impact of extreme hematocrit levels should still be evaluated [2].

Experimental Protocol: Validating the Impact of Hematocrit

If you are developing or validating an method, you should formally test the impact of hematocrit (Hct), which is directly related to the hemolysis issue. The following protocol, adapted from validated methods, provides a framework [3]:

  • 1. Objective: To determine the effect of variable hematocrit levels on the accuracy and precision of this compound quantification.
  • 2. Preparation of Samples:
    • Prepare a set of whole blood calibration standards and quality control (QC) samples spiked with this compound.
    • Adjust the hematocrit of these samples to cover a clinically relevant range (e.g., 0.20 L/L to 0.50 L/L). This can be done by mixing freshly collected RBCs and plasma from a single donor in different proportions before spiking the analyte.
  • 3. Analysis: Process and analyze all samples according to your established LC-MS/MS method.
  • 4. Acceptance Criteria: Based on validation data, the method is typically considered reliable if the accuracy (relative error) is within ±15% of the nominal concentration for most Hct levels. Note that special attention is needed for samples with low Hct (e.g., 0.20 L/L) and high this compound concentrations, where accuracy may fall outside acceptable limits [3].

Frequently Asked Questions (FAQs)

Q1: Why can't I use plasma or serum to measure this compound? A1: Direct measurement in plasma is highly challenging and not recommended because even minimal hemolysis during sample collection or processing can cause a massive and variable release of this compound from red blood cells, leading to grossly inaccurate and unreproducible results [1].

Q2: I have a visibly hemolyzed whole blood sample. Can I still analyze it? A2: It is not advisable. The integrity of the sample is compromised. The released hemoglobin and intracellular components can also cause matrix effects that interfere with the LC-MS/MS analysis. The result would be unreliable, and the sample should be rejected, and a new one requested [1].

Q3: Do volumetric microsampling techniques (like VAMS) solve the hemolysis problem? A3: They offer an advantage for remote sampling. However, while devices like Mitra (VAMS) are designed to collect a fixed volume and reduce the impact of Hct on spot size, the hematocrit can still affect analyte recovery during the extraction step. Therefore, any microsampling method must be rigorously validated for this compound across an expected range of hematocrit values before clinical use [2] [3].

References

Optimizing everolimus therapeutic window transplant patients

Author: Smolecule Technical Support Team. Date: February 2026

Everolimus Therapeutic Ranges & Key Properties

For researchers, understanding the target therapeutic window and the drug's fundamental characteristics is the first step in experimental design.

Table 1: this compound Therapeutic Ranges in Solid Organ Transplantation [1]

Transplant Type Concomitant Therapy Target Trough Concentration (C0)
Kidney Monotherapy (without Tacrolimus/Cyclosporine) 6–10 ng/mL
Kidney With reduced-dose Calcineurin Inhibitors 3–8 ng/mL
Liver Monotherapy (without Tacrolimus/Cyclosporine) 5–12 ng/mL
Liver With reduced-dose Concomitant Therapy ≥ 3 ng/mL

Key Properties for Experimental Design:

  • Therapeutic Index: Narrow [2] [3] [4]
  • Terminal Half-life: Approximately 28 hours [3]
  • Time to Steady State: ~4 days [3]
  • Dosing in Transplantation: Twice daily (No loading dose recommended) [3]
  • Primary Metabolism: Hepatic, primarily by Cytochrome P450 CYP3A4/5 [1] [4]
  • Transport: Substrate of P-glycoprotein (ABCB1) [1] [4]

Core Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Quantification in Whole Blood & Microsampling Devices

This robust method is validated for venous whole blood (WB) and capillary blood collected via Mitra (VAMS) and Capitainer (qDBS) devices [1].

1. Sample Preparation:

  • Whole Blood (WB): Use protein precipitation with a cold mixture of zinc sulfate, methanol, and acetonitrile. Vortex, freeze, then centrifuge to obtain a clear supernatant [1].
  • Mitra (VAMS): Extract using pure methanol. Incubation at low temperatures improves extract clarity and LC-MS/MS signal [1].
  • Capitainer (qDBS): Requires more rigorous purification. Extract the dried matrix with acetonitrile, incorporating an additional step with MgSO₄ and sodium acetate (CH₃COONa) for cleaner extracts [1].

2. LC-MS/MS Analysis:

  • Internal Standard (IS): D4-everolimus (D4-EVE) is recommended over 13C,D2-EVE due to lower interference [1].
  • Chromatography:
    • Column: Polar-modified C18 (e.g., Kinetex Polar C18)
    • Mobile Phase: Buffered with 0.1% formic acid and 4 mM ammonium acetate.
    • Mode: Gradient
    • Retention Time: ~0.92 minutes for EVE [1].
  • Mass Spectrometry: Parameters should be optimized via direct syringe infusion of EVE and D4-EVE solutions [1].

3. Validation Parameters (follow EMA/IATDMCT guidelines):

  • Linearity: 1.27–64.80 ng/mL for WB; 0.50–60.00 ng/mL for VAMS/qDBS [1].
  • Selectivity: No significant interference from endogenous compounds [1].
  • Accuracy & Precision: Should be assessed across the calibration range [1].
  • Matrix Effects & Recovery: Critical to evaluate, especially for microsampling techniques [1].
  • Hematocrit Effect: Found to be negligible for both Mitra and Capitainer devices in this method [1].

The following workflow diagram outlines the core steps of this analytical protocol:

G Start Start Sample Preparation WB Whole Blood (WB) Start->WB VAMS Mitra (VAMS) Start->VAMS qDBS Capitainer (qDBS) Start->qDBS P1 Protein Precipitation: ZnSO₄, MeOH, ACN WB->P1 P2 Extraction with Pure MeOH VAMS->P2 P3 Rigorous Extraction: ACN, MgSO₄, NaOAc qDBS->P3 Step2 Vortex, Freeze, Centrifuge P1->Step2 Step3 LC-MS/MS Analysis P2->Step3 P3->Step3 Step2->Step3 Validation Method Validation Step3->Validation

Protocol 2: Population Pharmacokinetic (PopPK) Modeling

PopPK analysis helps identify factors contributing to pharmacokinetic variability [2] [4].

1. Structural Model:

  • A one-compartment model with first-order absorption and elimination is commonly used [2].
  • The absorption rate constant (ka) may need to be fixed from literature values (e.g., 6.07 h⁻¹) if data in the absorption phase is insufficient [2].

2. Covariate Analysis:

  • Use a nonlinear mixed-effects modeling program (e.g., NONMEM).
  • Test covariates known to influence EVE pharmacokinetics. Key covariates identified in studies include:
    • Tacrolimus exposure (Tacrolimus Dose/Concentration ratio) [2] [4].
    • Hematocrit level [4].
    • Renal function (e.g., Estimated Glomerular Filtration Rate - eGFR) [2].
    • Concomitant medications (e.g., fluconazole as an inhibitor) [2] [5].
    • Demographics (e.g., sex) [2].
    • This compound total daily dose (reflecting TDM effect) [2].

3. Model Evaluation:

  • Evaluate goodness-of-fit using diagnostic plots.
  • Perform external validation if possible [2] [4].

Troubleshooting Common Experimental & Clinical Challenges

FAQ 1: How do we manage drug-drug interactions in study participants?

Issue: Concomitant medications can significantly alter this compound exposure.

  • Strong CYP3A4/P-gp Inducers (e.g., carbamazepine, phenytoin): Can drastically reduce this compound levels, leading to underexposure and potential therapeutic failure [5]. As seen in a case report, the this compound dose had to be doubled (from 10 mg QD to 10 mg BID) to compensate for this interaction [5].
  • Strong CYP3A4/P-gp Inhibitors (e.g., fluconazole, verapamil): Can significantly increase this compound levels, raising the risk of toxicity [2] [5].

Solution:

  • Systematically screen all concomitant medications using specialized databases.
  • Implement strict Therapeutic Drug Monitoring (TDM). In research settings, frequent TDM is crucial to guide dose adjustments when interacting drugs are unavoidable [5].

FAQ 2: Is the hematocrit effect a concern for microsampling methods?

Issue: Hematocrit can affect analyte recovery and spot size in dried blood spot methods, leading to quantification inaccuracies.

Solution: Modern volumetric microsampling devices like Mitra (VAMS) and Capitainer (qDBS) are designed to mitigate this issue by collecting a fixed blood volume. One study found the hematocrit effect to be negligible for this compound when using these devices, making them a reliable alternative to venous sampling [1].

FAQ 3: What are the key pharmacodynamic differences between this compound and sirolimus?

Issue: Assuming the mTOR inhibitors this compound and sirolimus have identical mechanisms of action.

Solution: While both inhibit mTORC1, this compound has a distinct pharmacodynamic profile. At clinically relevant concentrations, this compound is much more effective at inhibiting mTORC2 than sirolimus [3] [6]. This dual inhibition of both mTORC1 and mTORC2 by this compound may contribute to differential effects on processes like vascular inflammation and endothelial cell function, which are relevant to chronic rejection [3].

The diagram below illustrates this key mechanistic difference:

G EVE This compound mTORC1 mTORC1 Complex EVE->mTORC1  Potently Inhibits mTORC2 mTORC2 Complex EVE->mTORC2  Potently Inhibits SIR Sirolimus SIR->mTORC1  Potently Inhibits SIR->mTORC2  Weakly Inhibits P1 Inhibits p70S6K, S6RP (Reduces Cell Proliferation) mTORC1->P1 P2 Strongly Inhibits AKT Phosphorylation (Affects Cell Survival) mTORC2->P2

References

Everolimus intra-patient variability monitoring strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Everolimus Pharmacokinetic Variability

The table below summarizes the core quantitative data on this compound pharmacokinetic variability.

Aspect of Variability Quantitative Measure Context and Implications
Inter-patient Variability 24-fold difference in min-max Concentration/Dose (C/D) ratios [1] Extensive differences in drug exposure between different individuals given the same dose.
Intra-patient Variability Coefficient of Variation (CV) of 40% [1] Significant fluctuations in an individual's drug levels over time.
Impact of Enzyme Inducers 50% lower C/D ratio [1] Concomitant use of drugs like carbamazepine can drastically reduce this compound exposure.
Clearance (CL) Range: 5.1–21.3 L/h/70 kg (CV: 38.5%) [2] High inter-individual variation in drug clearance, a key pharmacokinetic parameter.
Volume of Distribution (V1) Range: 9.9–103.6 L/70 kg (CV: 57.8%) [2] High inter-individual variation in how the drug distributes in the body.

Key Monitoring Strategies & Methodologies

For researchers, implementing robust monitoring strategies is crucial to manage this variability.

  • Routine Therapeutic Drug Monitoring (TDM): Due to its narrow therapeutic index, TDM is essential for this compound [3]. The standard practice is to measure the trough concentration (C0) in whole blood, drawn drug-fasting in the morning at steady state [1]. Monitoring should occur 4–5 days after initiation or a dose change, and whenever concomitant medication is altered [4].
  • Advanced Sampling Techniques: Recent research focuses on volumetric absorptive microsampling (VAMS) and quantitative dried blood spot (qDBS) methods [3]. These microsampling techniques use devices like Mitra and Capitainer to collect a precise volume (e.g., 10 µL) of capillary blood. They enable decentralized, patient-centric TDM with simplified logistics [3].
  • Analytical Method of Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high specificity and sensitivity [4] [3]. While immunoassays are also used, results can show considerable discrepancies compared to LC-MS/MS methods [4].

Experimental Protocol: TDM using Volumetric Microsampling

Below is a workflow for a modern TDM protocol based on recent methodological advances [3].

Factors Contributing to Variability and Troubleshooting

The variability in this compound exposure is driven by several key factors. Understanding these is crucial for troubleshooting unexpected TDM results.

Key Takeaways for Your Technical Center

  • Substantial Variability is the Norm: this compound exhibits high and unpredictable intra- and inter-patient PK variability, making TDM a necessity, not an option [1] [2].
  • Vigilance for Drug Interactions: Comedication with enzyme-inducing antiseizure medications is a major, clinically proven cause of reduced exposure. A thorough medication review is a primary troubleshooting step [1].
  • Embrace Modern Techniques: Volumetric microsampling (VAMS/qDBS) coupled with LC-MS/MS analysis represents the current state-of-the-art for flexible and precise TDM [3].

References

Everolimus versus sirolimus potency selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological & Chemical Comparison

The table below summarizes the core differences between everolimus and sirolimus.

Feature Sirolimus (Rapamycin) This compound (RAD001)
Chemical Relation Parent compound 40-O-(2-hydroxyethyl) derivative of sirolimus [1]
Key Structural Difference -- Additional 2-hydroxyethyl group at the C40 position [1]
mTORC1 Inhibition Strong inhibition [2] [1] Strong inhibition [1]
mTORC2 Inhibition Weak or absent at typical clinical concentrations [1] Potent inhibition at clinically relevant concentrations [1]
Bioavailability ~15% (humans) [1] Higher than sirolimus; absolute in humans not determined (16% in rats) [1]
Half-Life 62 ± 16 hours [1] (78 hours per [3]) 28 ± 7 hours [1] (35 hours per [3])
Time to Steady State ~6 days [1] ~4 days [1]
Dosing Frequency Once daily [1] Twice daily [1]
Major Metabolizing Enzymes CYP3A4, CYP3A5, CYP2C8 [4] CYP3A4 [5]
Metabolite Pattern Major reaction: 39-O-demethylation [1] Major reactions: hydroxylation at multiple sites (e.g., C11, C12); minimal demethylation [1]

Mechanisms of Action and Selectivity

The differential effects on mTOR complexes are a key point of distinction. The following diagram illustrates the shared and distinct pathways they influence.

mTOR_Pathway This compound/Sirolimus This compound/Sirolimus FKBP-12 FKBP-12 This compound/Sirolimus->FKBP-12 Binds to Drug-FKBP Complex Drug-FKBP Complex FKBP-12->Drug-FKBP Complex Forms mTORC1 Complex mTORC1 Complex Cell Cycle Progression\n& Protein Synthesis Cell Cycle Progression & Protein Synthesis mTORC1 Complex->Cell Cycle Progression\n& Protein Synthesis Promotes mTORC1 Complex->Cell Cycle Progression\n& Protein Synthesis  Inhibited mTORC2 Complex mTORC2 Complex AKT Phosphorylation AKT Phosphorylation mTORC2 Complex->AKT Phosphorylation Promotes Inhibition Inhibition Inhibition->AKT Phosphorylation Drug-FKBP Complex->mTORC1 Complex Inhibits Drug-FKBP Complex->mTORC2 Complex   This compound This compound This compound->Inhibition Potently inhibits Sirolimus Sirolimus Sirolimus->mTORC2 Complex  Weak effect on

As the diagram shows, while both drugs inhibit mTORC1, this compound has a significant secondary effect on mTORC2, leading to broader downstream consequences [1].

Supporting Experimental Evidence

The pharmacological differences translate into measurable variations in experimental outcomes.

  • Neuroinflammation Model: In a study using BV2 microglial cells and a mouse model of kainic acid (KA)-induced seizure, this compound was significantly more effective than rapamycin (sirolimus) in suppressing the mTOR signaling pathway. This compound more potently reduced mRNA expression of inflammatory markers like iNOS and attenuated ERK phosphorylation, a pathway not primarily affected by sirolimus [6].
  • Endothelial Cell Function: Research on human aortic endothelial cells showed that at clinically relevant concentrations, this compound effectively inhibited mTORC2 activation, dissociating key components Rictor and Sin1 from the complex. This led to a more potent inhibition of AKT and ERK phosphorylation, an effect sirolimus lacked. This suggests this compound may have a superior effect in preventing chronic rejection and transplant vasculopathy [1].
  • Overcoming Drug Resistance: A study on human cancer cell lines resistant to EGFR inhibitors found that this compound was effective at inhibiting growth. Furthermore, it restored the efficacy of EGFR-blocking drugs like gefitinib and cetuximab. The proposed mechanism involves this compound's ability to reduce the expression of VEGF and key signaling proteins downstream of EGFR, which tumors use as escape pathways [7].

Conclusion for Research Applications

For researchers, the choice between this compound and sirolimus is not trivial and should be guided by the specific biological question.

  • Choose Sirolimus if your research focuses on highly selective mTORC1 inhibition or requires a drug with a longer half-life.
  • Choose this compound if your work involves models where broader mTOR pathway inhibition (including mTORC2) is desired, or where its distinct pharmacokinetic profile (shorter half-life, higher bioavailability) is more suitable. Evidence also supports its use in researching the reversal of drug resistance in oncology and in neuroinflammatory conditions [6] [1] [7].

References

Everolimus therapeutic drug monitoring methods comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Everolimus TDM

The table below summarizes the key characteristics and performance data of the main analytical methods used for this compound TDM.

Method Category Specific Method/Platform Key Characteristics Reported Performance (Precision, Correlation, etc.) Key Advantages Key Limitations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) In-house developed LC-MS/MS [1] [2] Considered the "gold standard"; high specificity; uses stable isotope-labeled internal standard (e.g., D4-EVE) [1]. Inter-lab variability (CV): Avg. 14.8% (range 6.5-23.2%) [2]. High specificity and sensitivity; can be adapted for novel sampling techniques [1]. Higher inter-lab variability; requires significant technical expertise and resources [2] [3].
Waters MassTrak Immunosuppressants XE Kit [3] Commercial kit for UPLC-MS/MS; includes calibrators, controls, column, and pre-defined method. Total imprecision <15% CV; Deming regression vs. in-house method: y=0.973x+0.03, R=0.9815 [3]. Standardized reagents and protocols; easier implementation [3]. Platform-specific; may still require mass spectrometry expertise.
Immunoassays This compound Quantitative Microsphere System (QMS) [2] Homogeneous particle-enhanced turbidimetric immunoassay; calibrated to match LC-MS/MS results from patient samples. Inter-lab variability (CV): Avg. 11.1% (range 4.2-26.4%) [2]. Faster, easier to operate; more standardized; suitable for clinical labs without MS [2]. May be susceptible to non-specific matrix effects; calibration can lead to underestimation in spiked samples [2].
Volumetric Microsampling coupled with LC-MS/MS Mitra (VAMS) [1] [4] Volumetric absorptive microsampling; collects a fixed volume (e.g., 10 µL) of capillary blood. Excellent agreement with venous WB per Passing-Bablok/Bland-Altman; minimal hematocrit effect [1] [4]. Enables decentralized, patient-centric sampling; minimal invasiveness [1] [4]. Risk of sample contamination; requires specific extraction protocols [1].
Capitainer (qDBS) [1] [4] Quantitative dried blood spot; device collects two fixed 10 µL samples. Excellent agreement with venous WB; minimal hematocrit effect [1] [4]. Lower risk of contamination vs. VAMS; enables duplicate analysis [1]. More complex extraction due to matrix interferences (e.g., Patent Blue dye) [1].

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a detailed breakdown of the experimental protocols as described in the literature.

1. Sample Preparation Workflow The sample preparation process varies by method but generally follows a pathway from sample collection to data analysis. The following diagram illustrates the core workflows for the three main sample types used in this compound TDM.

G cluster_MS LC-MS/MS Analysis cluster_WB Venous Whole Blood (WB) cluster_VAMS Mitra (VAMS) Device cluster_qDBS Capitainer (qDBS) Device start Whole Blood Sample (Collection in K₂/K₃-EDTA Tube) wb_ppt Protein Precipitation (ZnSO₄, MeOH, ACN, freezing) start->wb_ppt  Conventional Path vams_extract Solvent Extraction (Pure Methanol, low temp) start->vams_extract  Microsampling Path qdbs_extract Enhanced Extraction (ACN, MgSO₄, CH₃COONa) start->qdbs_extract ms_data Data Acquisition & Quantification (MRM Mode: m/z 975.6>908.6/926.6) wb_centrifuge Centrifugation wb_ppt->wb_centrifuge wb_centrifuge->ms_data Inject Supernatant vams_centrifuge Centrifugation vams_extract->vams_centrifuge vams_centrifuge->ms_data Inject Supernatant qdbs_centrifuge Centrifugation & Phase Separation qdbs_extract->qdbs_centrifuge qdbs_centrifuge->ms_data Inject Clean Extract

Diagram: Sample Preparation Workflow for this compound TDM. The process diverges based on sample type (venous whole blood, VAMS, or qDBS) but converges for LC-MS/MS analysis. ACN: Acetonitrile; MeOH: Methanol [1] [4].

2. LC-MS/MS Analytical Conditions A typical LC-MS/MS method for this compound quantification uses the following conditions [1]:

  • Chromatography:
    • Column: Polar-modified C18 (e.g., Kinetex Polar C18).
    • Mobile Phase: A) 2 mM Ammonium Acetate with 0.1% Formic Acid in Water; B) 2 mM Ammonium Acetate with 0.1% Formic Acid in Methanol (or Acetonitrile).
    • Gradient: Timed gradient elution (e.g., starting from 50% B to 100% B).
    • Retention Time: ~0.92 minutes for this compound.
  • Mass Spectrometry:
    • Ionization: Positive electrospray ionization (ESI+).
    • Monitoring: Multiple Reaction Monitoring (MRM).
    • Ion Transitions: this compound: 975.6 > 908.6 (quantifier), 975.6 > 926.6 (qualifier). Internal Standard (D4-EVE): 979.6 > 912.6.

Clinical Validation & Application Data

Method Correlation and Agreement

  • A 2025 study comparing microsampling to venous whole blood using Passing-Bablok regression and Bland-Altman plots demonstrated excellent agreement, supporting the reliability of Mitra and Capitainer devices for clinical use [1] [4].
  • A long-term cross-validation program showed that both LC-MS/MS and QMS assays produced comparable results for clinical patient samples, though LC-MS/MS methods exhibited a trend toward higher inter-laboratory variability [2].

Real-World Pharmacokinetic Variability

  • A 2024 study in tuberous sclerosis complex (TSC) patients highlighted the critical importance of TDM, revealing extensive inter-patient (24-fold) and intra-patient (CV 40-43%) variability in this compound exposure [5].
  • Comedication with enzyme-inducing antiseizure medications (e.g., carbamazepine, phenytoin) was found to decrease this compound concentration/dose ratios by 50%, underscoring the necessity for TDM in these patients [5].

Key Considerations for Method Selection

The following diagram outlines a decision-making pathway to guide the selection of an appropriate TDM method based on laboratory setup, sample logistics, and clinical needs.

G start Selecting an this compound TDM Method q1 Is there access to and expertise in LC-MS/MS instrumentation? start->q1 q2 Is the primary need for high-throughput analysis in a clinical lab setting? q1->q2 Yes opt_immuno Immunoassay (QMS) q1->opt_immuno No q3 Is decentralized or at-home sampling a priority? q2->q3 No opt_central Standard Venous Whole Blood Sampling q2->opt_central Yes q3->opt_central No opt_decentral Volumetric Microsampling (Mitra or Capitainer) q3->opt_decentral Yes opt_lcms LC-MS/MS-Based Methods note_lcms Advantage: High specificity. Consideration: Requires technical skill. opt_lcms->note_lcms note_immuno Advantage: Easier operation. Consideration: Potential for non-specific interference. opt_immuno->note_immuno opt_central->opt_lcms  Analysis Path note_central Use established in-house or commercial kit methods. opt_central->note_central opt_decentral->opt_lcms  Analysis Path note_decentral Couple with LC-MS/MS. Ideal for remote monitoring. opt_decentral->note_decentral

Diagram: Decision Workflow for this compound TDM Method Selection. This pathway helps identify the most suitable analytical approach based on laboratory capabilities and clinical requirements.

The field of this compound TDM is advancing, with a strong trend towards patient-centric sampling using microsampling devices, supported by robust LC-MS/MS methods [1] [6]. The International Association of Therapeutic Drug Monitoring and Clinical Toxicology (IATDMCT) has released a second consensus report in 2025, reinforcing the role of TDM and incorporating new evidence for personalized this compound therapy [6].

References

Everolimus different cancer types response rates

Author: Smolecule Technical Support Team. Date: February 2026

Everolimus Efficacy in Advanced Breast Cancer

The following data comes from studies on patients with ER-positive, HER2-negative advanced breast cancer previously treated with a CDK4/6 inhibitor.

Cancer Type Regimen Patient Population / Study Progression-Free Survival (PFS) Overall Response Rate (ORR)
Advanced Breast Cancer [1] [2] Giredestrant + this compound evERA Trial (Phase III) - ITT Population 8.77 months 23.8%
evERA Trial (Phase III) - ESR1-mutant 9.99 months 26.6%
Standard-of-Care Endocrine Therapy + this compound evERA Trial (Phase III) - ITT Population 5.49 months 11.7%
evERA Trial (Phase III) - ESR1-mutant 5.45 months 13.8%
Advanced Breast Cancer [3] This compound + Endocrine Therapy Real-World Analysis (Post-CDK4/6i) 4.13 months (median) 10.9%

This compound Efficacy in Advanced Kidney Cancer

The data below compares combination therapy against a standard single-agent treatment for metastatic clear cell renal cell carcinoma (ccRCC) that progressed after immunotherapy.

Cancer Type Regimen Patient Population / Study Progression-Free Survival (PFS) Overall Response Rate (ORR)
Advanced Kidney Cancer [4] [5] [6] Lenvatinib + this compound LenCabo Trial (Phase II) - Post Immunotherapy 15.7 months 52.6%
Cabozantinib (Comparator) LenCabo Trial (Phase II) - Post Immunotherapy 10.2 months 38.6%

Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies for the key clinical trials cited.

  • evERA Breast Cancer Trial (Phase III) [1] [2]

    • Objective: To evaluate the efficacy and safety of giredestrant plus this compound versus standard-of-care (SOC) endocrine therapy plus this compound.
    • Patient Population: 373 patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer previously treated with a CDK4/6 inhibitor.
    • Study Design: Randomized, open-label, multicenter trial.
    • Intervention Group: Giredestrant (30 mg daily) + this compound (10 mg daily).
    • Control Group: Physician's choice of SOC endocrine therapy (exemestane, fulvestrant, or tamoxifen) + this compound (10 mg daily).
    • Primary Endpoints: Investigator-assessed PFS in the intention-to-treat (ITT) population and in the subgroup of patients with ESR1 mutations.
    • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DOR), and safety.
  • LenCabo Kidney Cancer Trial (Phase II) [6]

    • Objective: To test the hypothesis that lenvatinib plus this compound yields a longer PFS than cabozantinib in patients with metastatic clear cell RCC (ccRCC) that progressed on PD-1-based immunotherapy.
    • Patient Population: 86 patients with metastatic or advanced ccRCC who had received 1 or 2 prior lines of treatment, including a PD-1/PD-L1 immune checkpoint inhibitor.
    • Study Design: Multicenter, randomized phase II trial.
    • Intervention Group: Lenvatinib (18 mg daily) + this compound (5 mg daily).
    • Control Group: Cabozantinib (60 mg daily).
    • Primary Endpoint: Progression-free survival (PFS).
    • Secondary Endpoints: Objective response rate (ORR), overall survival (OS), and safety.

The mTOR Pathway and this compound Mechanism

This compound is a kinase inhibitor that works by specifically targeting the mTOR (mechanistic target of rapamycin) protein. The following diagram illustrates the simplified mTOR signaling pathway and how this compound acts upon it.

Growth_Factors Growth Factors & Nutrients PI3K PI3K/AKT Pathway Growth_Factors->PI3K mTOR mTOR Complex 1 (mTORC1) PI3K->mTOR Cell_Processes Cell Growth, Proliferation, & Angiogenesis mTOR->Cell_Processes This compound This compound This compound->mTOR  Inhibits

In various cancers, this pathway is often overactive, leading to uncontrolled tumor growth and survival. By inhibiting mTOR, this compound helps to slow down or stop the growth and spread of cancer cells [7].

Key Insights for Researchers

  • Combination is Key: The data underscores that this compound's primary clinical benefit is derived from its use in rational combinations, such as with endocrine therapy in breast cancer or with lenvatinib in kidney cancer, rather than as a monotherapy in these settings [3] [4] [1].
  • Overcoming Resistance: These combinations represent strategies to overcome resistance to prior therapies. In breast cancer, the giredestrant/everolimus combo targets both the estrogen receptor and the mTOR pathway post-CDK4/6 inhibitor failure. In kidney cancer, the dual inhibition of VEGF (via lenvatinib) and mTOR (via this compound) is effective after immunotherapy progression [1] [6].
  • Dosing Considerations: Tolerability can be a challenge. A separate study in neuroendocrine tumors suggested that a lower starting dose of this compound (5 mg) may offer a similar efficacy profile to the 10 mg dose with a better safety profile, a finding that may inform clinical practice and trial design [8].

References

Clinical Outcomes of Everolimus with Reduced CNI Exposure

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Study Patient Population Intervention Key Efficacy Outcomes Key Safety Outcomes

| TRANSFORM [1] [2] | 2,037 de novo kidney transplant recipients | Everolimus + reduced-exposure CNI vs. MPA + standard-exposure CNI | Non-inferior composite of tBPAR or eGFR <50 mL/min at 12 & 24 months Lower incidence of de novo Donor-Specific Antibodies (on-treatment) [2] | Significantly lower CMV (3.6% vs 13.3%) and BK virus (4.3% vs 8.0%) infections [1] Higher discontinuation due to adverse events (23.0% vs 11.9%) [1] | | A1202 Study (5-Year) [3] | 24 de novo kidney transplant recipients | this compound + reduced-dose Cyclosporine vs. MMF + standard-dose Cyclosporine | Comparable patient/graft survival, rejection, eGFR over 5 years Lower incidence of CMV infection (8.3% vs 36.4%) | Higher incidence of hyperlipidemia and proteinuria in this compound group | | CECARI [4] | 57 maintenance heart transplant recipients with renal insufficiency | Switch to this compound + MMF with CNI withdrawal vs. Continue CNI + MMF | Improved mGFR at 3 years in on-treatment analysis (+9.4 mL/min vs +1.9 mL/min) Comparable composite safety endpoint (mortality, MACE, rejection) | Higher rate of nonfatal adverse events (96.6% vs 57.1%) 34.5% discontinued this compound due to adverse events |

Detailed Experimental Protocols

To evaluate these regimens, large-scale, randomized, open-label trials were conducted. Here are the methodologies from the key studies cited above.

TRANSFORM Trial Protocol [1]
  • Objective: To confirm the efficacy and safety of this compound with reduced-exposure CNI compared to mycophenolic acid (MPA) with standard-exposure CNI.
  • Design: A prospective, multicenter, randomized, open-label, non-inferiority trial.
  • Participants: 2,037 de novo kidney transplant recipients at mild-to-moderate immunologic risk.
  • Randomization: Patients were randomized 1:1 within 24 hours post-transplant, stratified by donor type and CNI type (tacrolimus or cyclosporine).
  • Interventions:
    • Experimental Arm: this compound (trough 3-8 ng/mL) with reduced-exposure CNI (tacrolimus trough 2-4 ng/mL after month 6, or cyclosporine trough 25-50 ng/mL).
    • Control Arm: MPA with standard-exposure CNI (tacrolimus trough 5-8 ng/mL after month 6, or cyclosporine trough 100-200 ng/mL).
  • Concomitant Therapy: All patients received induction therapy and maintenance corticosteroids.
  • Primary Endpoint: Composite of treated biopsy-proven acute rejection (tBPAR) or eGFR <50 mL/min/1.73 m² at month 12.
CECARI Study Protocol [4]
  • Objective: To assess if initiating this compound and completely withdrawing CNI improves renal function in maintenance heart transplant patients with established renal dysfunction.
  • Design: A 3-year, prospective, multicenter, randomized, open-label trial.
  • Participants: 57 maintenance heart transplant recipients (>1 year post-transplant) with moderate renal dysfunction (eGFR 30-60 mL/min/1.73 m²).
  • Randomization: Patients were randomized 1:1 to switch to this compound or continue conventional CNI therapy.
  • Interventions:
    • Experimental Arm: Initiation of this compound (0.75 mg twice daily) targeting troughs of 6-8 ng/mL, with a 50% CNI dose reduction followed by complete withdrawal. Mycophenolate mofetil (MMF) was continued.
    • Control Arm: Continuation of baseline CNI (cyclosporine or tacrolimus) plus MMF therapy.
  • Primary Endpoint: Change in measured glomerular filtration rate (mGFR) from baseline to year 3, assessed by Cr-EDTA clearance.

Mechanism of Action & Synergistic Immunosuppression

The therapeutic rationale for combining this compound with a reduced-dose CNI lies in their complementary mechanisms of action, which provide synergistic immunosuppression while mitigating CNI-related nephrotoxicity. The following diagram illustrates this interaction.

G cluster_0 Synergistic Immunosuppression AntigenPresentation Antigen Presentation & Co-stimulation TCellActivation T-Cell Activation (IL-2 production, etc.) AntigenPresentation->TCellActivation TCellProliferation T-Cell Proliferation & Clonal Expansion Calcineurin Calcineurin TCellActivation->Calcineurin Increased intracellular Ca²⁺ mTORC1 mTORC1 TCellActivation->mTORC1 Growth Factor Signals CellCycleProgression Cell Cycle Progression (G1 to S phase) CellCycleProgression->TCellProliferation CytokineProduction Cytokine Production (IL-2, IFN-γ, etc.) CytokineProduction->TCellProliferation AlloimmuneResponse Alloimmune Response (Acute Rejection) TCellProliferation->AlloimmuneResponse Calcineurin->CytokineProduction NFAT dephosphorylation & nuclear translocation mTORC1->CellCycleProgression Promotes protein synthesis & cell growth CNI Calcineurin Inhibitor (e.g., Tacrolimus, Cyclosporine) CNI->Calcineurin Inhibits EVR This compound (mTOR Inhibitor) EVR->mTORC1 Inhibits

This synergistic mechanism allows for CNI dose reduction, directly addressing the problem of chronic CNI nephrotoxicity, which is a major cause of long-term graft injury [1] [5]. Furthermore, the antiproliferative action of this compound on vascular smooth muscle cells is associated with a reduction in cardiac allograft vasculopathy [6], and its ability to block the phosphatidylinositol 3-kinase pathway contributes to a lower rate of viral infections, particularly cytomegalovirus [1] [5].

Interpretation Guide for Researchers

When interpreting this data for drug development:

  • Trade-offs are Central: The benefit of reduced viral infections and potential for better long-term renal function must be weighed against a higher rate of adverse event-driven discontinuation. Managing side effects like hyperlipidemia and proteinuria is critical for protocol success.
  • Context Matters: The impressive results from the TRANSFORM trial were achieved in a mild-to-moderate immunologic risk population. The applicability to high-risk patients requires further study [1] [7].
  • Protocol Adherence is Key: The CECARI study highlights that on-treatment analysis can reveal significant benefits (e.g., in GFR) that are masked in the intention-to-treat analysis by high discontinuation rates [4]. This underscores the importance of patient selection and management strategies to improve tolerability.

References

Comparative Analysis of Everolimus Predictive Biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key biomarker candidates from recent studies, highlighting their predictive potential and the level of evidence supporting them.

Biomarker Cancer Type(s) Studied Predictive Value Summary Supporting Data / Evidence Level

| PTEN Loss-of-function [1] | Pan-cancer (various solid tumors) | Associated with clinical benefit from everolimus. | - Statistical Association: P = 0.046 (Fisher's exact test) [1].

  • Cell Line Data: PTEN mutations associated with increased sensitivity to temsirolimus (P = 0.016) [1]. | | pS6Ser240/4 (High Expression) [2] | Advanced Gastric Cancer | Associated with higher Disease Control Rate (DCR) and prolonged Progression-Free Survival (PFS). | - DCR: Significant association (P = 0.043) [2].
  • PFS: Significant association (P = 0.001) [2]. | | AI/Radiomics Signature [3] | Advanced HR+/HER2- Breast Cancer | A model using imaging features predicts treatment response. | - Biomarker Performance: 7 out of 8 pre-validated imaging biomarkers showed significant predictive value [3].
  • Key Features: Changes in liver/overall tumor volume and number of osteoblastic lesions on bone scans were dominant predictors [3]. | | Machine Learning Gene Signature [4] [5] | ER+ Breast Cancer | A gene expression signature can distinguish responders from non-responders. | - Validation: Successfully validated in a leave-one-out cross-validation (LOOCV) framework using patient transcriptome data [5]. | | PIK3CA Mutation [1] | Pan-cancer (various solid tumors) | Associated with increased sensitivity in cell line models, but clinical evidence is less consistent than for PTEN. | - Cell Line Data: PIK3CA mutations associated with sensitivity to temsirolimus (P = 0.041) [1].
  • Context-Dependent: The association was not observed in all cancer subtypes (e.g., not significant in breast cancer cell lines) [1]. |

Detailed Experimental Protocols

For researchers aiming to validate these biomarkers, here is a detailed breakdown of the key methodologies cited in the literature.

  • Immunohistochemistry (IHC) for pS6Ser240/4 [2]

    • Sample Processing: Perform fresh tumor biopsies, formalin-fixation, and paraffin-embedding (FFPE). Section tissues at 4μm thickness.
    • Staining Protocol: Use an automatic IHC stainer. Conduct standard heat epitope retrieval for 1 hour in EDTA (pH 8.0). Incubate with primary antibody against pS6 at Ser240/4 (rabbit polyclonal, 1:200 dilution).
    • Visualization & Scoring: Visualize using a DAB kit and counterstain with hematoxylin. Score based on the percentage of positive tumor cells (0: 0%; 1: <10%; 2: 10% to 1/3; 3: 1/3 to 2/3; 4: ≥2/3). Interpret cells with more than weak staining intensity as positive.
  • Next-Generation Sequencing (NGS) for PTEN/PIK3CA [1]

    • DNA Extraction & Quality Control: Extract DNA from pre-treatment tumor biopsies. Ensure sufficient tumor content and DNA yield.
    • Library Preparation & Sequencing: Prepare sequencing libraries for a targeted panel of cancer-related genes (e.g., 1,977 genes). Sequence to a high average coverage (e.g., >150x).
    • Variant Analysis: Analyze data for loss-of-function aberrations in PTEN (mutations or copy number loss) and mutations in PIK3CA.
  • AI/Radiomics Analysis from CT Scans [3]

    • Image Acquisition & Segmentation: Acquire contrast-enhanced CT scans (chest, abdomen, pelvis) at baseline and first on-treatment time point (e.g., week 8). Use a semi-automatic volumetric segmentation platform to delineate all detectable lesions.
    • Feature Extraction: Extract radiomics features from tumors at both timepoints using a peer-reviewed pipeline. Calculate delta radiomics features as the difference between follow-up and baseline values.
    • Model Building & Validation: Use previously trained AI/radiomics models. Validate the transferability of key imaging biomarkers (e.g., liver tumor volume, overall tumor volume, texture features) in the new cohort using Area Under the Curve (AUC) analysis for predicting clinical benefit.
  • Machine Learning Gene Signature [5]

    • Data Preprocessing: Obtain gene expression data (e.g., RNA-seq from cell lines, microarrays from patient tumors). Log-transform and normalize the data. Filter genes for low variance and expression.
    • Feature Selection & Model Training: In a Leave-One-Out Cross-Validation (LOOCV) framework, select relevant features using algorithms like Fast Correlation Based Filter (FCBF). Train a predictive model (e.g., Random Forest).
    • Validation: Assess the model's accuracy in classifying patients as responders or non-responders in each LOOCV iteration.

mTOR Pathway and Biomarker Logic

The biomarkers above are linked to the mTOR signaling pathway, which is targeted by this compound. The following diagram illustrates this pathway and the logical position of the predictive biomarkers.

mTOR_Biomarkers cluster_legend Biomarker Legend Growth_Factors Growth Factors AKT AKT Growth_Factors->AKT Activates PI3K PI3K PI3K->AKT Activates mTORC1 mTOR Complex 1 (mTORC1) AKT->mTORC1 Activates S6K S6 Kinase (S6K) mTORC1->S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Activates pS6 pS6Ser240/4 S6K->pS6 Phosphorylates Cell Growth & Proliferation Cell Growth & Proliferation pS6->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation PIK3CA_mut PIK3CA Mutation (Predictive) PIK3CA_mut->PI3K Activates PTEN_loss PTEN Loss (Predictive) PTEN_loss->AKT Activates pS6_high High pS6 (Predictive) pS6_high->pS6 Indicates Activity Gene_Sig Gene Expression Signature Radiomics Radiomics Signature This compound This compound (mTORC1 Inhibitor) mTORC1_inhib Inhibited mTORC1 This compound->mTORC1_inhib Inhibits mTORC1_inhib->S6K Fails to Activate mTORC1_inhib->4E-BP1 Fails to Activate leg1 Upstream Genetic Aberration leg2 Downstream Pathway Indicator leg3 Integrative Model

Research Implications and Future Directions

The evidence suggests a multi-faceted approach is needed for predicting this compound response. No single biomarker is sufficient; future strategies will likely involve integrating multiple data types.

  • Genetic Aberrations: Loss-of-function in PTEN is a strong, pan-cancer candidate, while PIK3CA mutations show context-dependent value [1].
  • Pathway Activation Markers: High baseline levels of pS6 indicate an active mTOR pathway, potentially identifying tumors reliant on this signaling [2].
  • Advanced Modeling: AI-driven radiomics and machine learning gene signatures represent the next frontier, moving beyond single biomarkers to complex, integrated models for more accurate prediction [3] [5].

References

Everolimus network meta-analysis alternative treatments

Author: Smolecule Technical Support Team. Date: February 2026

Everolimus in Advanced Breast Cancer

For postmenopausal women with hormone receptor-positive, HER2-negative advanced breast cancer, this compound is combined with endocrine therapy to overcome or prevent resistance. The key supporting data is summarized below [1] [2].

Table: Key Clinical Trial Data of this compound in Advanced Breast Cancer

Trial Name Intervention Comparator Primary Endpoint (Progression-Free Survival, PFS) Key Conclusion
BOLERO-2 [1] [2] This compound + Exemestane Placebo + Exemestane Median PFS: 10.6 months vs. 4.1 months More than doubled median PFS after failure of non-steroidal aromatase inhibitor therapy.
TAMRAD [1] [2] This compound + Tamoxifen Tamoxifen alone Median Time to Progression: 8.5 months vs. 4.5 months Significantly delayed disease progression in patients with prior AI exposure.

Mechanism of Action: mTOR Inhibition

The clinical efficacy of this compound stems from its targeted mechanism of action. The following diagram illustrates the key signaling pathway it inhibits.

G Growth_Factor_Signals Growth Factor Signals (e.g., through IGF-1R, HER2) PI3K PI3K Growth_Factor_Signals->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E mTORC1->eIF4E Activates HIF1a HIF-1α mTORC1->HIF1a Stabilizes This compound This compound (RAD001) + FKBP-12 This compound->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Cycle Progression S6K1->Protein_Synthesis Feedback_Loop Feedback Loop S6K1->Feedback_Loop eIF4E->Protein_Synthesis VEGF VEGF Production (Angiogenesis) HIF1a->VEGF Feedback_Loop->AKT Can activate

This pathway highlights two critical outcomes of mTORC1 inhibition by this compound: the direct suppression of cancer cell growth and the indirect anti-angiogenic effect through reduced VEGF production [3] [2]. The diagram also shows a potential feedback loop, where inhibition of S6K1 can lead to upstream AKT activation, a documented mechanism that may contribute to resistance and underscores the rationale for combination therapies [3].

Experimental Research Models and Protocols

For researchers, key experimental models and protocols used to establish the efficacy of this compound include:

  • In Vitro Cell Proliferation Assays: Studies often use hormone-sensitive (e.g., MCF7-AROM1) and resistant (e.g., BT474-AROM3, LTED) breast cancer cell lines. Cells are treated with this compound, alone and in combination with agents like tamoxifen or letrozole. The antiproliferative effect is typically measured over 6 days using cell counters, and combination effects are quantitatively analyzed using software like CalcuSyn to determine Combination Indices (CI) for synergy [2].
  • In Vivo Xenograft Models: The cell lines studied in vitro are subcutaneously implanted into immunodeficient mice. These xenograft models are then used to evaluate tumor volume regression in response to this compound monotherapy and combination regimens, providing critical in vivo validation of efficacy [2].
  • Pharmacodynamic Biomarker Analysis: A standard method to confirm mTORC1 inhibition in both pre-clinical and clinical samples is the analysis of phosphorylation status of the ribosomal protein S6 (a downstream target of S6K1) via western blotting. A reduction in p-S6 indicates successful pathway blockade [3] [2].

This compound in Advanced Renal Cell Carcinoma (RCC)

In clear-cell RCC, this compound is a standard later-line treatment. A recent head-to-head phase II trial (LenCabo) presented at ESMO 2025 provides a direct comparison of two common options for patients who progressed after immunotherapy.

Table: Recent Trial Data in Advanced Kidney Cancer (Second-Line)

Regimen Patient Group Median Progression-Free Survival (PFS)
Lenvatinib + this compound [4] [5] Metastatic ccRCC post-immunotherapy 15.7 months
Cabozantinib [4] [5] Metastatic ccRCC post-immunotherapy 10.2 months

A Framework for Network Meta-Analysis

I found a highly relevant paper that outlines a structured process for assessing the feasibility of conducting a valid Network Meta-Analysis. This framework is essential for researchers planning such a study, as the validity of an NMA depends on the underlying assumption that studies are sufficiently similar to be compared.

The proposed process involves [1] [6]:

  • Visualizing the Network: Mapping all available direct comparisons between treatments to understand the evidence structure.
  • Assessing Clinical and Methodological Heterogeneity (Part A & B): Systematically evaluating differences in treatment characteristics (e.g., dose, regimen), patient populations (e.g., prior therapy, biomarker status), and study design (e.g., randomization, blinding) across trials. This requires pre-specifying potential treatment effect modifiers.
  • Evaluating Transitivity and Consistency (Part C & D): Examining differences in baseline risk (e.g., placebo group event rates) and observed treatment effects across the different direct comparisons in the network. Significant unexplained heterogeneity or inconsistency can invalidate an NMA.

Based on this assessment, researchers can then decide to proceed with the NMA (listing assumptions, using meta-regression), perform sensitivity analyses, or conclude that an NMA is not feasible [1].

Conclusion and Research Perspectives

Available data supports the efficacy of this compound in combination with endocrine therapy for advanced breast cancer and in specific sequences for kidney cancer. The recent LenCabo trial provides valuable head-to-head data in RCC [4] [5].

For a comprehensive NMA, you would need to systematically implement the feasibility framework, which involves identifying all RCTs for a given disease population, graphically mapping the treatment network, and statistically testing for heterogeneity and inconsistency before pooling data [1] [6].

References

Everolimus real-world evidence clinical trial data

Author: Smolecule Technical Support Team. Date: February 2026

Clinical & Real-World Evidence for Everolimus

The table below summarizes the efficacy data for this compound from both clinical trials and real-world studies, highlighting its application across different treatment contexts.

Indication / Context Study Type & Population Comparator Key Efficacy Endpoint(s) Outcome (this compound Arm vs. Comparator) Source / Trial

| HR+, HER2- mBC (Post-CDK4/6i) | Phase III RCT: ER+, HER2- advanced BC [1] | Standard of Care (SoC) endocrine therapy + this compound | Progression-Free Survival (PFS) | • ITT Population: Median PFS 8.77 mo vs. 5.49 mo (HR: 0.56) • ESR1-mutated: Median PFS 9.99 mo vs. 5.45 mo (HR: 0.37) | evERA (Giredestrant + this compound) [1] | | HR+, HER2- mBC (Post-CDK4/6i) | Retrospective Real-World: mHRBC post-CDK4/6i [2] | this compound + Exemestane in patients without prior CDK4/6i use | Progression-Free Survival (PFS) | • With prior CDK4/6i: Median PFS 3.8 mo • No prior CDK4/6i: Median PFS 5.4 mo (HR: 1.46) | Barroso-Sousa et al., 2022 [2] | | General mBC Use | Retrospective Real-World: Breast cancer patients [3] | N/A (Patterns of use) | Hospitalizations/ER visits | 46% of patients had an ER visit or hospitalization during treatment. | Phelps et al., 2020 [3] | | Advanced RCC (Post-TKI) | Phase III RCT (Supporting FDA Approval) [4] | Placebo | Progression-Free Survival (PFS) | Median PFS ~5 mo vs. ~2 mo. | Hudes et al., 2009 [4] |

Key Experimental Methodologies

For the critical studies cited, here are the core experimental designs:

  • evERA Breast Cancer Study (Phase III) [1]: This was a global, randomized, open-label trial. It enrolled 373 patients with ER+, HER2- advanced breast cancer who were randomized to receive either an all-oral combination of giredestrant (a next-generation SERD) + this compound or a standard of care endocrine therapy + this compound. The primary endpoint was Progression-Free Survival (PFS) assessed in both the intention-to-treat (ITT) population and the subgroup with ESR1 mutations.
  • Real-World Study in mBC (Post-CDK4/6i) [2]: This was a single-institution retrospective cohort review. It included 192 patients with mHRBC treated with this compound and exemestane for at least 30 days between 2012 and 2020. Patients were divided into two cohorts: those with and without prior exposure to a CDK4/6 inhibitor. The primary objective was to compare PFS between these two groups, with data analyzed using statistical regression models.
  • Real-World Patterns of Use in mBC [3]: This study utilized a large-scale administrative claims database (MarketScan) to identify over 3,500 patients with breast cancer treated with this compound from 2009 to 2016. It descriptively analyzed patterns of this compound use (e.g., dose, duration) and used regression models to identify factors associated with hospitalizations or ER visits during the treatment period.

Mechanism of Action: mTOR Inhibition

This compound is a highly specific oral inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase central to cell growth, proliferation, and angiogenesis [5]. The following diagram illustrates the key signaling pathway and drug target.

mTOR_Pathway mTOR Signaling Pathway and this compound Mechanism PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Derepression This compound This compound This compound->mTORC1 Inhibits FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 Complex

Interpretation of Comparative Data

  • Novel Combinations Show Promise: The evERA trial data demonstrates that combining this compound with a next-generation SERD like giredestrant can significantly improve PFS over established standard-of-care combinations, especially in populations with specific resistance mechanisms like ESR1 mutations [1]. This positions such combinations as a potent strategy for later-line treatment.
  • Real-World Effectiveness Post-CDK4/6i: The real-world data confirms that the this compound and exemestane regimen remains a valid treatment option after CDK4/6 inhibitor therapy. However, the observed shorter PFS (3.8 months) compared to the BOLERO-2 trial and to patients without prior CDK4/6i exposure suggests that the magnitude of benefit is more modest in this increasingly common clinical scenario [2].
  • Tolerability in Practice: The real-world pattern of use study highlights that managing adverse events is a critical aspect of treatment. The finding that 46% of patients had an ER visit or hospitalization during therapy underscores the need for proactive management of toxicities, such as stomatitis, infections, and non-infectious pneumonitis, to maintain patients on therapy and preserve quality of life [3] [6].

Information Gaps and Further Research

  • Overall Survival (OS) Data: For the promising evERA trial, the OS data was still immature at the time of reporting, a common limitation in analyses of recent trials [1].
  • Direct Head-to-Head Comparisons: While evERA is a positive Phase III study, there is a lack of direct comparative real-world effectiveness data between this compound-based regimens and other post-CDK4/6i options, such as alpelisib (for PIK3CA-mutated cancer) or novel SERDs.
  • Detailed Experimental Protocols: The search results provided high-level trial designs but not the granular methodological details typically required for protocol replication (e.g., specific radiological assessment schedules, detailed statistical analysis plans for subgroup analyses, or comprehensive management guidelines for adverse events).

References

Everolimus long-term safety efficacy comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Safety of Everolimus

The tables below summarize key long-term data from comparative clinical studies of this compound in different medical fields.

Therapeutic Area Comparator Key Efficacy Findings Key Safety Findings Study Duration & Design

| Cardiology (DES) [1] | Cypher SES, Taxus PES (1st-gen DES) | • MACE: 13.3% (EES) vs 17.8% (SES) vs 22% (PES); p<0.001 [1]Stent Thrombosis: 0.2% (EES) vs 1.2% (SES) vs 0.7% (PES); p=0.01 [1] | Lower mortality, need for TVR, and Q-wave MI with EES [1] | 2-year follow-up, Retrospective analysis (n=6069) [1] | | Oncology (ccRCC) [2] [3] | Cabozantinib | • Median PFS: 15.7 months (Len+Eve) vs 10.2 months (Cabo) [2] [3]Disease Progression: 62.5% (Len+Eve) vs 76% (Cabo) [3] | - | Phase II RCT (LenCabo trial, n=90) [2] [3] | | Liver Transplant [4] | Standard-dose Tacrolimus (sTAC) | • tBPAR: Significantly reduced with EVR + rTAC (RR: 0.67) [4]Graft Loss/Mortality: No significant difference [4] | • Renal Function: Better eGFR with EVR + rTAC [4]Edema/Leukopenia: Higher risk with EVR + rTAC [4] | Meta-analysis of 7 RCTs (n=1853) [4] | | Kidney Transplant [5] | Mycophenolate (MPS) | • Treatment Failure: 31.8-40.2% (EVR groups) vs 34.7% (MPS group); p=0.468 [5]Graft/Patient Survival: No significant differences [5] | • Renal Function: Comparable eGFR trajectories over 5 years [5]CMV Risk: Lower with EVR in initial trial [5] | 5-year follow-up, Post-hoc analysis of RCT (n=288) [5] | | Tuberous Sclerosis [6] | - (Real-world safety profile) | - | • Most Frequent TRAEs: Stomatitis (7.8%), aphthous ulcer (6.7%), hypercholesterolemia (6.1%) [6]Serious TRAEs: Pneumonia (3.4%) [6] | 5-year observational study (TOSCA PASS, n=179) [6] |

Abbreviations: DES: Drug-Eluting Stent; EES: this compound-Eluting Stent; SES: Sirolimus-Eluting Stent; PES: Paclitaxel-Eluting Stent; MACE: Major Adverse Cardiac Events; TVR: Target Vessel Revascularization; MI: Myocardial Infarction; ccRCC: clear-cell Renal Cell Carcinoma; PFS: Progression-Free Survival; Len+Eve: Lenvatinib + this compound; tBPAR: treated Biopsy-Proven Acute Rejection; RR: Risk Ratio; eGFR: estimated Glomerular Filtration Rate; TRAE: Treatment-Related Adverse Event.

Detailed Experimental Protocols

To assess the quality and applicability of the data, here is a detailed look at the methodologies used in the key studies cited.

  • Cardiology Stent Study (Observational) [1]:

    • Objective: To assess the long-term safety and clinical effectiveness of the Xience V this compound-eluting stent (EES) compared to first-generation drug-eluting stents in an unselected patient population.
    • Design: A large, single-institution, retrospective analysis of 6069 patients treated from 2003 to 2009.
    • Population: Unselected patients from real-world clinical practice.
    • Intervention/Comparator: Xience V EES vs. Cypher sirolimus-eluting stent (SES) vs. Taxus paclitaxel-eluting stent (PES).
    • Follow-up & Endpoints: Patients were followed for 2 years via telephone or office visit. Primary endpoints included the incidence of Major Adverse Cardiovascular Events (MACE), all-cause mortality, and stent thrombosis.
  • Oncology Trial (RCT) - LenCabo Phase II [2] [3]:

    • Objective: To directly compare the efficacy of lenvatinib plus this compound versus cabozantinib in patients with advanced kidney cancer whose disease progressed after immunotherapy.
    • Design: Randomized, Phase II trial.
    • Population: 90 patients with metastatic clear-cell renal carcinoma (ccRCC) who had previously received one or two treatments, including immunotherapy.
    • Intervention/Comparator: Lenvatinib + this compound vs. Cabozantinib.
    • Primary Outcome: Progression-Free Survival (PFS), defined as the time from randomization until disease progression or death from any cause.
  • Transplant Immunosuppression Study (RCT & Meta-analysis):

    • Kidney Transplant (RCT) [5]:
      • Objective: To compare the long-term efficacy and safety of this compound versus mycophenolate in kidney transplant recipients receiving tacrolimus.
      • Design: 5-year follow-up, post-hoc analysis of a prospective, randomized controlled trial.
      • Population: 288 de novo kidney transplant recipients at low/moderate immunologic risk.
      • Intervention/Comparator: Two regimens with this compound and reduced tacrolimus (with different induction therapies) vs. a standard regimen of mycophenolate and standard tacrolimus.
      • Primary Outcome: Treatment failure, a composite of biopsy-proven acute rejection, graft loss, death, or loss to follow-up.
    • Liver Transplant (Meta-analysis) [4]:
      • Objective: To compare this compound with reduced-dose tacrolimus (EVR + rTAC) versus standard tacrolimus (sTAC) in liver transplant recipients.
      • Design: Systematic review and meta-analysis of randomized controlled trials.
      • Population: 1853 liver transplant recipients from 7 studies.
      • Intervention/Comparator: EVR + rTAC vs. sTAC.
      • Primary Outcomes: Composite efficacy failure, treated biopsy-proven acute rejection (tBPAR), graft loss, mortality, and renal function (eGFR).

This compound Mechanism of Action

This compound is a selective inhibitor of the mammalian target of rapamycin (mTOR), a kinase that acts as a central regulator of cell growth, proliferation, and survival [7] [6]. The following diagram illustrates its primary mechanism.

mTOR_Pathway GrowthFactors Growth Factors & Nutrient Signals PI3K_Akt PI3K/Akt Signaling GrowthFactors->PI3K_Akt mTORC1 mTOR Complex 1 (mTORC1) PI3K_Akt->mTORC1 CellProcesses Cell Processes mTORC1->CellProcesses This compound This compound This compound->mTORC1  Inhibits

As shown above, this compound binds to the FKBP12 protein, and this complex directly inhibits the activity of mTORC1 [7] [6]. This inhibition leads to:

  • Cell Cycle Arrest: Blocking the translation of key mRNAs required for cell cycle progression from G1 to S phase [7].
  • Angiogenesis Inhibition: Reducing the production of Vascular Endothelial Growth Factor (VEGF), thereby suppressing the formation of new blood vessels that supply tumors [7].
  • Immunosuppression: Inhibiting antigen-induced T-cell proliferation and B-cell antibody responses [7].

Interpretation and Research Implications

The collective data demonstrates that this compound has a well-characterized and generally manageable long-term safety profile across diverse indications. Its role must be evaluated within specific clinical contexts:

  • In Cardiology, second-generation this compound-eluting stents have established a superior long-term safety profile with significantly lower rates of stent thrombosis and major adverse events compared to first-generation drug-eluting stents [1].
  • In Oncology, the combination of this compound with other targeted agents (e.g., lenvatinib) continues to show promising efficacy, particularly in later lines of therapy for advanced cancers like RCC [2] [3].
  • In Transplant Medicine, regimens incorporating this compound with reduced-dose calcineurin inhibitors are a viable strategy for renal protection, showing comparable efficacy to standard regimens while reducing calcineurin inhibitor-related nephrotoxicity, though with a distinct side effect profile (e.g., higher rates of mouth ulcers, edema, and metabolic disturbances) [5] [4].

For researchers, these findings highlight the importance of head-to-head comparative trials and real-world evidence to fully define the benefit-risk profile of this compound against contemporary alternatives.

References

Everolimus cost-effectiveness analysis alternative therapies

Author: Smolecule Technical Support Team. Date: February 2026

Everolimus Cost-Effectiveness and Alternative Therapies

Cancer Type / Context Therapeutic Comparison Key Efficacy Findings (PFS/OS) Cost-Effectiveness Conclusion
mRCC (2nd-line) [1] [2] This compound vs. Sorafenib (post-Sunitinib) Improved OS vs. sorafenib (indirect comparison) [1]. Cost-effective vs. sorafenib from a US payer perspective (ICER: $89,160/QALY) [1] [2].
mRCC (1st-line) [3] [4] This compound vs. Sunitinib (sequential therapy) Inferior 1st-line PFS (7.9 vs. 10.7 mos); inferior OS in sequence (22.4 vs. 32.0 mos) [3] [4]. Standard of care (Sunitinib 1st-line) is more effective; cost-effectiveness of this compound not favored in 1st-line [3] [4].
mRCC (2nd-line) [5] Lenvatinib + this compound vs. Cabozantinib (post-immunotherapy) Improved PFS with combo (15.7 vs. 10.2 mos) [5]. Cost-effectiveness not yet evaluated; improved efficacy may influence future value assessments [5].
Breast Cancer (ER+, HER2-) [6] [7] Giredestrant + this compound vs. Std. Endocrine Therapy + this compound (post-CDK4/6i) Improved PFS with combo (8.77 vs. 5.49 mos in ITT; 9.99 vs. 5.45 mos in ESR1-mut) [6] [7]. Cost-effectiveness not yet evaluated; potential for a new standard of care [6] [7].

Experimental Protocols and Methodologies

For researchers, understanding the experimental designs behind this data is crucial. Here are summaries of key methodologies:

  • RECORD-3 Trial (mRCC, 1st-line) [3]:

    • Objective: To assess if first-line this compound was non-inferior to first-line Sunitinib in terms of PFS.
    • Design: A Phase II, multicenter, open-label, crossover study. Patients were randomized to first-line this compound followed by Sunitinib at progression, or the reverse sequence.
    • Endpoints: Primary endpoint was PFS. Secondary endpoints included combined PFS for the sequence, OS, and safety.
  • evERA Breast Cancer Trial [6] [7]:

    • Objective: To evaluate the efficacy of Giredestrant (a SERD) in combination with this compound.
    • Design: A Phase III, randomized, open-label study. Patients were randomized to Giredestrant + this compound or a standard endocrine therapy + this compound.
    • Endpoints: Co-primary endpoints were investigator-assessed PFS in the intention-to-treat (ITT) population and in patients with ESR1 mutations.
  • Cost-Effectiveness Analysis (mRCC, 2nd-line) [1] [2]:

    • Model: A Markov model was developed to simulate a cohort of sunitinib-refractory mRCC patients.
    • Health States: Stable disease without AEs, stable disease with AEs, progressed disease, and death.
    • Data Inputs: Transition probabilities were estimated from the RECORD-1 trial (for this compound) and a single-arm Phase II study (for Sorafenib). Costs were based on wholesale acquisition cost and healthcare resource use.
    • Analysis: The model estimated cost per incremental life-year (LYG) and quality-adjusted life-year (QALY) gained.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of action of this compound and the logical flow of the RECORD-3 trial design, which is fundamental to understanding its clinical application.

cluster_pathway This compound Mechanism of Action (mTOR Inhibition) cluster_trial RECORD-3 Trial Design (mRCC) mTORC1 mTORC1 Complex Downstream Downstream Signaling (e.g., p70S6K, 4E-BP1) mTORC1->Downstream CellGrowth Unchecked Cell Growth & Proliferation Downstream->CellGrowth This compound This compound This compound->mTORC1  Inhibits Population Patients with mRCC No prior systemic therapy Randomize Randomization (1:1) Population->Randomize ArmA Arm A: First-line this compound Randomize->ArmA ArmB Arm B: First-line Sunitinib Randomize->ArmB Crossover Crossover at Progression ArmA->Crossover Endpoint Primary Endpoint: Progression-Free Survival (PFS) ArmA->Endpoint ArmB->Crossover ArmB->Endpoint ArmA_to_B Second-line Sunitinib Crossover->ArmA_to_B ArmB_to_A Second-line this compound Crossover->ArmB_to_A

Research Implications and Future Directions

The data indicates that the value proposition of this compound is evolving:

  • In mRCC, its role is well-established as a cost-effective second-line option after VEGF-targeted therapy, but it is less effective than Sunitinib in the first-line setting [3] [1] [4]. New evidence for the Lenvatinib + this compound combination post-immunotherapy shows significant promise, which may redefine its use but requires further health economic analysis [5].
  • In Breast Cancer, the most compelling recent data is for combination therapy. The evERA trial suggests that pairing this compound with a next-generation SERD like Giredestrant could become a new standard in the post-CDK4/6 inhibitor setting, effectively overcoming endocrine resistance [6] [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

957.58135632 g/mol

Monoisotopic Mass

957.58135632 g/mol

Boiling Point

998.7±75.0 °C at 760 mmHg

Heavy Atom Count

68

Application

Everolimus is currently used as an immunosuppressant to prevent rejection of organ transplants. In a similar fashion to other mTOR inhibitors Everolimus' effect is solely on the mTORC1 protein and not on the mTORC2 protein.

Appearance

White to off-white solid powder

Melting Point

N/A

Storage

−20°C

UNII

9HW64Q8G6G

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H372 (97.87%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (43.62%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Everolimus is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Everolimus is indicated for the treatment of postmenopausal women with advanced hormone receptor-positive, HER2-negative breast cancer (advanced HR+ BC) in combination with exemestane, after failure of treatment with letrozole or anastrozole. Indicated for the treatment of adult patients with progressive neuroendocrine tumors of pancreatic origin (PNET) with unresectable, locally advanced or metastatic disease. Indicated for the treatment of adult patients with advanced renal cell carcinoma (RCC) after failure of treatment with sunitinib or sorafenib. Indicated for the treatment of adult patients with renal angiomyolipoma and tuberous sclerosis complex (TSC), not requiring immediate surgery. Indicated in pediatric and adult patients with tuberous sclerosis complex (TSC) for the treatment of subependymal giant cell astrocytoma (SEGA) that requires therapeutic intervention but cannot be curatively resected.
FDA Label
Renal angiomyolipoma associated with tuberous sclerosis complex (TSC)Votubia is indicated for the treatment of adult patients with renal angiomyolipoma associated with tuberous sclerosis complex (TSC) who are at risk of complications (based on factors such as tumour size or presence of aneurysm, or presence of multiple or bilateral tumours) but who do not require immediate surgery. The evidence is based on analysis of change in sum of angiomyolipoma volume. Subependymal giant cell astrocytoma (SEGA) associated with tuberous sclerosis complex (TSC)Votubia is indicated for the treatment of patients with subependymal giant cell astrocytoma (SEGA) associated with tuberous sclerosis complex (TSC) who require therapeutic intervention but are not amenable to surgery. The evidence is based on analysis of change in SEGA volume. Further clinical benefit, such as improvement in disease�related symptoms, has not been demonstrated.
Hormone-receptor-positive advanced breast cancer Afinitor is indicated for the treatment of hormone-receptor-positive, HER2/neu-negative advanced breast cancer , in combination with exemestane, in post-menopausal women without symptomatic visceral disease after recurrence or progression following a non-steroidal aromatase inhibitor. Neuroendocrine tumours of pancreatic originAfinitor is indicated for the treatment of unresectable or metastatic, well or moderately differentiated neuroendocrine tumours of pancreatic origin in adults with progressive disease. Neuroendocrine tumours of gastrointestinal or lung originAfinitor is indicated for the treatment of unresectable or metastatic, well-differentiated (Grade 1 or Grade 2) non-functional neuroendocrine tumours of gastrointestinal or lung origin in adults with progressive disease. Renal-cell carcinomaAfinitor is indicated for the treatment of patients with advanced renal-cell carcinoma, whose disease has progressed on or after treatment with VEGF-targeted therapy.
Treatment of tuberous sclerosis complex
Treatment of thoracic neuroendocrine tumour
Carcinoid tumours
Prevention of rejection of transplanted liver, Prevention of rejection of transplanted heart, Prevention of rejection of transplanted kidney
Treatment of angiomyolipoma, Treatment of subependymal giant-cell astrocytoma
Renal cell carcinoma and pancreatic neuroendocrine tumou

Livertox Summary

Everolimus is an inhibitor of cell proliferation and immunosuppressive agent that is used alone or in combination with calcineurin inhibitors to prevent cellular rejection after organ transplantation, and in combination with other anticancer agents as treatment of advanced renal cell and other cancers. Everolimus therapy can be associated with mild serum enzyme elevations, but has yet to be linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents; Transplant Agents

NCI Cancer Drugs

Drug: Everolimus
US Brand Name(s): Afinitor
Afinitor Disperz
Zortress
FDA Approval: Yes
Everolimus is approved to treat: Breast cancer. It is used in combination with exemestane in postmenopausal women with advanced hormone receptor–positive (HR+) breast cancer that is also HER2 negative (HER2-) and has not gotten better after treatment with letrozole or anastrozole
Pancreatic cancer , gastrointestinal cancer , and lung cancer (certain types). It is used in adults with progressive neuroendocrine tumors that cannot be removed by surgery , are locally advanced , or have metastasized (spread to other parts of the body).
Renal cell carcinoma (a type of kidney cancer ) that is advanced, in adults who have not gotten better after treatment with sunitinib or sorafenib.
Subependymal giant cell astrocytoma in adults and children aged 1 year or older who have tuberous sclerosis and are not able to have surgery.
The use of everolimus to treat cancer is approved for the Afinitor and Afinitor Disperz brands. Everolimus is also approved to treat transplant rejection. This use is approved for the Zortress brand. Everolimus is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Immunosuppressive Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Everolimus is included in the database.
Afinitor is indicated for the treatment of postmenopausal women with advanced hormone receptor-positive, HER2-negative breast cancer (advanced HR+ BC) in combination with exemestane, after failure of treatment with letrozole or anastrozole. /Included in US product label/
Afinitor Tablets and Afinitor Disperz are indicated in pediatric and adult patients with tuberous sclerosis complex (TSC) for the treatment of subependymal giant cell astrocytoma (SEGA) that requires therapeutic intervention but cannot be curatively resected. /Included in US product label/c
For more Therapeutic Uses (Complete) data for EVEROLIMUS (9 total), please visit the HSDB record page.

Pharmacology

Everolimus is a derivative of the natural macrocyclic lactone sirolimus with immunosuppressant and anti-angiogenic properties. In cells, everolimus binds to the immunophilin FK Binding Protein-12 (FKBP-12) to generate an immunosuppressive complex that binds to and inhibits the activation of the mammalian Target of Rapamycin (mTOR), a key regulatory kinase. Inhibition of mTOR activation results in the inhibition of T lymphocyte activation and proliferation associated with antigen and cytokine (IL-2, IL-4, and IL-15) stimulation and the inhibition of antibody production. (NCI05)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE10
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE10 - Everolimus
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AA - Selective immunosuppressants
L04AA18 - Everolimus

Mechanism of Action

Mechanistic target of rapamycin (mTOR) is a serine-threonine kinase that functions via two multiprotein complexes, namely mTORC1 and mTORC2, each characterized by different binding partners that confer separate functions. mTORC1 function is tightly regulated by PI3-K/Akt and is sensitive to rapamycin. mTORC2 is sensitive to growth factors, not nutrients, and is associated with rapamycin-insensitivity. mTORC1 regulates protein synthesis and cell growth through downstream molecules: 4E-BP1 (also called EIF4E-BP1) and S6K. Also, mTORC2 is thought to modulate growth factor signaling by phosphorylating the C-terminal hydrophobic motif of some AGC kinases such as Akt and SGK. Recent evidence has suggested that mTORC2 may play an important role in maintenance of normal as well as cancer cells by virtue of its association with ribosomes, which may be involved in metabolic regulation of the cell. Rapamycin (sirolimus) and its analogs known as rapalogues, such as RAD001 (everolimus) and CCI-779 (temsirolimus), suppress mTOR activity through an allosteric mechanism that acts at a distance from the ATP-catalytic binding site, and are considered incomplete inhibitors. Moreover, these compounds suppress mTORC1-mediated S6K activation, thereby blocking a negative feedback loop, leading to activation of mitogenic pathways promoting cell survival and growth. Consequently, mTOR is a suitable target of therapy in cancer treatments. However, neither of these complexes is fully inhibited by the allosteric inhibitor rapamycin or its analogs. In recent years, new pharmacologic agents have been developed which can inhibit these complexes via ATP-binding mechanism, or dual inhibition of the canonical PI3-K/Akt/mTOR signaling pathway. These compounds include WYE-354, KU-003679, PI-103, Torin1, and Torin2, which can target both complexes or serve as a dual inhibitor for PI3-K/mTOR. This investigation describes the mechanism of action of pharmacological agents that effectively target mTORC1 and mTORC2 resulting in suppression of growth, proliferation, and migration of tumor and cancer stem cells.
Mammalian target of rapamycin (mTOR) inhibitors have anti-tumor effects against renal cell carcinoma, pancreatic neuroendocrine cancer and breast cancer. In this study, we analyzed the antitumor effects of mTOR inhibitors in small cell lung cancer (SCLC) cells and sought to clarify the mechanism of resistance to mTOR inhibitors. We analyzed the antitumor effects of three mTOR inhibitors including everolimus in 7 SCLC cell lines by MTS assay. Gene-chip analysis, receptor tyrosine kinases (RTK) array and Western blotting analysis were performed to identify molecules associated with resistance to everolimus. Only SBC5 cells showed sensitivity to everolimus by MTS assay. We established two everolimus resistant-SBC5 cell lines (SBC5 R1 and SBC5 R10) by continuous exposure to increasing concentrations of everolimus stepwise. SPP1 and MYC were overexpressed in both SBC5 R1 and SBC5 R10 by gene-chip analysis. High expression levels of eukaryotic translation initiation factor 4E (eIF4E) were observed in 5 everolimus-resistant SCLC cells and SBC5 R10 cells by Western blotting. MYC siRNA reduced eIF4E phosphorylation in SBC5 cells, suggesting that MYC directly activates eIF4E by an mTOR-independent bypass pathway. Importantly, after reduction of MYC or eIF4E by siRNAs, the SBC5 parent and two SBC5-resistant cells displayed increased sensitivity to everolimus relative to the siRNA controls. These findings suggest that eIF4E has been shown to be an important factor in the resistance to everolimus in SCLC cells. Furthermore, a link between MYC and mTOR-independent eIF4E contribute to the resistance to everolimus in SCLC cells. Control of the MYC-eIF4E axis may be a novel therapeutic strategy for everolimus action in SCLC.
Everolimus inhibits antigenic and interleukin (IL-2 and IL-15) stimulated activation and proliferation of T and B lymphocytes. In cells, everolimus binds to a cytoplasmic protein, the FK506 Binding Protein-12 (FKBP-12), to form an immunosuppressive complex (everolimus: FKBP-12) that binds to and inhibits the mammalian Target Of Rapamycin (mTOR), a key regulatory kinase. In the presence of everolimus phosphorylation of p70 S6 ribosomal protein kinase (p70S6K), a substrate of mTOR, is inhibited. Consequently, phosphorylation of the ribosomal S6 protein and subsequent protein synthesis and cell proliferation are inhibited. The everolimus: FKBP-12 complex has no effect on calcineurin activity. In rats and nonhuman primate models, everolimus effectively reduces kidney allograft rejection resulting in prolonged graft survival.
Everolimus is an inhibitor of mammalian target of rapamycin (mTOR), a serine-threonine kinase, downstream of the PI3K/AKT pathway. The mTOR pathway is dysregulated in several human cancers. Everolimus binds to an intracellular protein, FKBP-12, resulting in an inhibitory complex formation with mTOR complex 1 (mTORC1) and thus inhibition of mTOR kinase activity. Everolimus reduced the activity of S6 ribosomal protein kinase (S6K1) and eukaryotic initiation factor 4E-binding protein (4E-BP1), downstream effectors of mTOR, involved in protein synthesis. S6K1 is a substrate of mTORC1 and phosphorylates the activation domain 1 of the estrogen receptor which results in ligand-independent activation of the receptor. In addition, everolimus inhibited the expression of hypoxia-inducible factor (e.g., HIF-1) and reduced the expression of vascular endothelial growth factor (VEGF). Inhibition of mTOR by everolimus has been shown to reduce cell proliferation, angiogenesis, and glucose uptake in in vitro and/or in vivo studies. Constitutive activation of the PI3K/Akt/mTOR pathway can contribute to endocrine resistance in breast cancer. In vitro studies show that estrogen-dependent and HER2+ breast cancer cells are sensitive to the inhibitory effects of everolimus, and that combination treatment with everolimus and Akt, HER2, or aromatase inhibitors enhances the anti-tumor activity of everolimus in a synergistic manner. Two regulators of mTORC1 signaling are the oncogene suppressors tuberin-sclerosis complexes 1 and 2 (TSC1, TSC2). Loss or inactivation of either TSC1 or TSC2 leads to activation of downstream signaling. In TSC, a genetic disorder, inactivating mutations in either the TSC1 or the TSC2 gene lead to hamartoma formation throughout the body.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Pictograms

Health Hazard

Health Hazard

Other CAS

159351-69-6

Absorption Distribution and Excretion

The blood-to-plasma ratio of everolimus is concentration dependent ranging from 17% to 73% over the range of 5 ng/mL to 5000 ng/mL. Plasma protein binding is approximately 74% in healthy subjects and in patients with moderate hepatic impairment. The apparent distribution volume associated with the terminal phase (Vz/F) from a single-dose pharmacokinetic study in maintenance kidney transplant patients is 342 to 107 L (range 128 to 589 L).
The blood-to-plasma ratio of everolimus, which is concentration-dependent over the range of 5 to 5000 ng/mL, is 17% to 73%. The amount of everolimus confined to the plasma is approximately 20% at blood concentrations observed in cancer patients given Afinitor 10 mg/day. Plasma protein binding is approximately 74% both in healthy subjects and in patients with moderate hepatic impairment.
After administration of Afinitor tablets in patients with advanced solid tumors, peak everolimus concentrations are reached 1 to 2 hours after administration of oral doses ranging from 5 mg to 70 mg. Following single doses, Cmax is dose-proportional with daily dosing between 5 mg and 10 mg. With single doses of 20 mg and higher, the increase in Cmax is less than dose-proportional, however AUC shows dose-proportionality over the 5 mg to 70 mg dose range. Steady-state was achieved within 2 weeks following once-daily dosing.
No specific elimination studies have been undertaken in cancer patients. Following the administration of a 3 mg single dose of radiolabeled everolimus in patients who were receiving cyclosporine, 80% of the radioactivity was recovered from the feces, while 5% was excreted in the urine. The parent substance was not detected in urine or feces. The mean elimination half-life of everolimus is approximately 30 hours.
For more Absorption, Distribution and Excretion (Complete) data for EVEROLIMUS (7 total), please visit the HSDB record page.

Metabolism Metabolites

Everolimus is a substrate of CYP3A4 and PgP. Following oral administration, everolimus is the main circulating component in human blood. Six main metabolites of everolimus have been detected in human blood, including three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus. These metabolites were also identified in animal species used in toxicity studies, and showed approximately 100-times less activity than everolimus itself.

Wikipedia

Everolimus
Xylose

FDA Medication Guides

Zortress
Everolimus
TABLET;ORAL
NOVARTIS
09/14/2023

Drug Warnings

/BOXED WARNING/ WARNING: MALIGNANCIES AND SERIOUS INFECTIONS. Only physicians experienced in immunosuppressive therapy and management of transplant patients should prescribe Zortress. Patients receiving the drug should be managed in facilities equipped and staffed with adequate laboratory and supportive medical resources. The physician responsible for maintenance therapy should have complete information requisite for the follow-up of the patient. Increased susceptibility to infection and the possible development of malignancies such as lymphoma and skin cancer may result from immunosuppression.
/BOXED WARNING/ WARNING: KIDNEY GRAFT THROMBOSIS. An increased risk of kidney arterial and venous thrombosis, resulting in graft loss, was reported, mostly within the first 30 days post-transplantation.
/BOXED WARNING/ WARNING: NEPHROTOXICITY. Increased nephrotoxicity can occur with use of standard doses of cyclosporine in combination with Zortress. Therefore reduced doses of cyclosporine should be used in combination with Zortress in order to reduce renal dysfunction. It is important to monitor the cyclosporine and everolimus whole blood trough concentrations.
/BOXED WARNING/ WARNING: MORTALITY IN HEART TRANSPLANTATION. Increased mortality, often associated with serious infections, within the first three months post-transplantation was observed in a clinical trial of de novo heart transplant patients receiving immunosuppressive regimens with or without induction therapy. Use in heart transplantation is not recommended.
For more Drug Warnings (Complete) data for EVEROLIMUS (32 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of everolimus is approximately 30 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: S. Cottens, R. Sedrani, World Intellectual Property Organization patent 9409010; eidem, United States of America patent 5665772 (1994, 1997 both to Sandoz).

Clinical Laboratory Methods

Whole blood determination by LC/MS.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C. Store under inert gas.

Interactions

Use of HMG-CoA reductase inhibitors such as lovastatin or simvastatin was strongly discouraged in clinical trials of everolimus with cyclosporine in renal transplant patients because of an interaction between HMG-CoA reductase inhibitors and cyclosporine. The manufacturer of Zortress recommends that patients receiving everolimus and cyclosporine therapy who are concurrently receiving an HMG-CoA reductase inhibitor and/or fibric acid derivative be monitored for the possible development of rhabdomyolysis and other adverse effects, which are described in the prescribing information for these antilipemic agents.
Studies in healthy individuals indicate that there are no clinically important pharmacokinetic interactions between single-dose everolimus and atorvastatin (a CYP3A4 substrate) or pravastatin (a non-CYP3A4 substrate and P-gp substrate); HMG-CoA reductase bioactivity in plasma also was not substantially affected. Therefore, dosage adjustments are not necessary when everolimus and atorvastatin or pravastatin are used concurrently. In a population pharmacokinetic analysis, simvastatin (a CYP3A4 substrate) did not affect clearance of everolimus. The manufacturer of Zortress cautions that these results cannot be extrapolated to other HMG-CoA reductase inhibitors.
Concomitant use of angiotensin-converting enzyme (ACE) inhibitors with everolimus may increase the risk of angioedema. The use of alternative antihypertensive agents should be considered in everolimus-treated patients, if necessary.
If coadministration of a P-gp inhibitor is required in patients with SEGA, everolimus dosage should be reduced by approximately 50% to maintain trough everolimus concentrations of 5-10 ng/mL. If dosage reduction is required in patients receiving 2.5 mg daily, alternate-day dosing should be considered. Subsequent dosing should be individualized based on therapeutic drug monitoring. Trough everolimus concentrations should be assessed approximately 2 weeks after the addition of the P-gp inhibitor. If the P-gp inhibitor is discontinued, the everolimus dosage should be returned to the dosage used prior to initiation of the P-gp inhibitor and the trough everolimus concentration should be reassessed approximately 2 weeks later.
For more Interactions (Complete) data for EVEROLIMUS (23 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1. Lee L, Ito T, Jensen RT. Everolimus in the treatment of neuroendocrine tumors: efficacy, side-effects, resistance, and factors affecting its place in the treatment sequence. Expert Opin Pharmacother. 2018 Jun;19(8):909-928. doi: 10.1080/14656566.2018.1476492. Epub 2018 May 24. PMID: 29757017; PMCID: PMC6064188.

2. Jerusalem G, de Boer RH, Hurvitz S, Yardley DA, Kovalenko E, Ejlertsen B, Blau S, Özgüroglu M, Landherr L, Ewertz M, Taran T, Fan J, Noel-Baron F, Louveau AL, Burris H. Everolimus Plus Exemestane vs Everolimus or Capecitabine Monotherapy for Estrogen Receptor-Positive, HER2-Negative Advanced Breast Cancer: The BOLERO-6 Randomized Clinical Trial. JAMA Oncol. 2018 Oct 1;4(10):1367-1374. doi: 10.1001/jamaoncol.2018.2262. PMID: 29862411; PMCID: PMC6233772.

3. Moes DJ, Guchelaar HJ, de Fijter JW. Sirolimus and everolimus in kidney transplantation. Drug Discov Today. 2015 Oct;20(10):1243-9. doi: 10.1016/j.drudis.2015.05.006. Epub 2015 Jun 4. PMID: 26050578.

4. French JA, Lawson JA, Yapici Z, Ikeda H, Polster T, Nabbout R, Curatolo P, de Vries PJ, Dlugos DJ, Berkowitz N, Voi M, Peyrard S, Pelov D, Franz DN. Adjunctive everolimus therapy for treatment-resistant focal-onset seizures associated with tuberous sclerosis (EXIST-3): a phase 3, randomised, double-blind, placebo-controlled study. Lancet. 2016 Oct 29;388(10056):2153-2163. doi: 10.1016/S0140-6736(16)31419-2. Epub 2016 Sep 6. PMID: 27613521.

5. Bissler JJ, Kingswood JC, Radzikowska E, Zonnenberg BA, Belousova E, Frost MD, Sauter M, Brakemeier S, de Vries PJ, Berkowitz N, Voi M, Peyrard S, Budde K. Everolimus long-term use in patients with tuberous sclerosis complex: Four-year update of the EXIST-2 study. PLoS One. 2017 Aug 9;12(8):e0180939. doi: 10.1371/journal.pone.0180939. PMID: 28792952; PMCID: PMC5549893.

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